molecular formula C7H14O2 B1148005 2-Methylbutyl acetate - 13C2 CAS No. 1335402-10-2

2-Methylbutyl acetate - 13C2

Cat. No.: B1148005
CAS No.: 1335402-10-2
M. Wt: 132.17
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutyl acetate - 13C2, also known as 2-Methylbutyl acetate - 13C2, is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 132.17. The purity is usually 95% min..
BenchChem offers high-quality 2-Methylbutyl acetate - 13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbutyl acetate - 13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1335402-10-2

Molecular Formula

C7H14O2

Molecular Weight

132.17

Purity

95% min.

Synonyms

2-Methylbutyl acetate - 13C2

Origin of Product

United States

Foundational & Exploratory

The Dual Utility of 2-Methylbutyl Acetate-¹³C₂ in Modern Analytical Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the research applications of 2-Methylbutyl acetate-¹³C₂, a stable isotope-labeled compound, for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into its primary role as an internal standard for precise quantification and explore its potential as a metabolic tracer, supported by detailed experimental protocols and the underlying scientific principles.

The Imperative for Precision: The Role of Stable Isotope-Labeled Internal Standards

In the realm of quantitative analysis, particularly with highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and reproducibility is paramount.[1][2] Analytical processes, from sample preparation to instrumental analysis, are susceptible to variations that can significantly impact the final results.[1][2] The use of an internal standard (IS) is a robust strategy to mitigate these variabilities.[3][4][5] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[3][4]

Stable isotope-labeled (SIL) internal standards, such as 2-Methylbutyl acetate-¹³C₂, represent the gold standard for quantitative mass spectrometry.[6][7][8] By replacing one or more atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), the resulting molecule has a higher mass but retains nearly identical chemical and physical properties to its unlabeled counterpart.[6] This ensures that the SIL IS co-behaves with the analyte throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation, and experiences similar ionization effects in the mass spectrometer.[6][7] Consequently, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the SIL IS, allowing for highly accurate and precise quantification through the ratio of the analyte signal to the internal standard signal.[5]

Unveiling 2-Methylbutyl Acetate-¹³C₂: Properties and Synthesis

2-Methylbutyl acetate is a naturally occurring ester found in various fruits, such as apples and bananas, and is a key contributor to their characteristic fruity aroma.[9][10][11][12] It is also a common fermentation product, found in alcoholic beverages like wine and beer.[13][14][15] Due to its pleasant scent, it is widely used as a flavoring and fragrance agent.[9][11][12][16]

Table 1: Physicochemical Properties of 2-Methylbutyl Acetate

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol [16]
Appearance Colorless liquid[9]
Odor Fruity, banana-like[9][12]
Boiling Point 138-140 °C[9]
Density ~0.876 g/mL at 25 °C[17]
Solubility Slightly soluble in water, soluble in organic solvents[6][16]

The isotopically labeled form, 2-Methylbutyl acetate-¹³C₂, typically has two carbon-13 atoms incorporated into the acetate moiety (¹³CH₃¹³COOCH₂CH(CH₃)C₂H₅), resulting in a molecular weight of 132.18 g/mol . This mass difference of +2 Da allows for clear differentiation from the native compound in a mass spectrometer.

A Plausible Synthetic Pathway

While specific proprietary synthesis methods for commercially available 2-Methylbutyl acetate-¹³C₂ are not always disclosed, a common and efficient method for its laboratory synthesis would be the Fisher esterification. This reaction involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. To synthesize 2-Methylbutyl acetate-¹³C₂, one would react 2-methylbutanol with ¹³C₂-labeled acetic acid in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction:

¹³CH₃¹³COOH + HOCH₂CH(CH₃)C₂H₅ --H₂SO₄--> ¹³CH₃¹³COOCH₂CH(CH₃)C₂H₅ + H₂O

The use of commercially available ¹³C₂-acetic acid as a starting material makes this a feasible and direct synthetic route.

Core Application: A Robust Internal Standard for Quantitative Analysis

The primary and most critical application of 2-Methylbutyl acetate-¹³C₂ is as an internal standard for the accurate quantification of its unlabeled counterpart in complex matrices, such as food, beverages, and biological samples.[17][18] The stable isotope dilution analysis (SIDA) using GC-MS is a powerful technique that leverages the near-identical properties of the labeled and unlabeled compounds to correct for analytical variability.[11][19]

Experimental Protocol: Quantification of 2-Methylbutyl Acetate in Wine using GC-MS and Stable Isotope Dilution Analysis (SIDA)

This protocol outlines a detailed procedure for the quantification of 2-Methylbutyl acetate in a red wine sample.

Materials and Reagents:

  • 2-Methylbutyl acetate (analytical standard)

  • 2-Methylbutyl acetate-¹³C₂ (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Red wine sample

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent).

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 2-Methylbutyl acetate (e.g., 1000 mg/L) in DCM.

    • Prepare a stock solution of 2-Methylbutyl acetate-¹³C₂ (e.g., 1000 mg/L) in DCM.

    • From the stock solutions, prepare a series of calibration standards containing a fixed concentration of the internal standard (e.g., 50 µg/L) and varying concentrations of the unlabeled analyte (e.g., 5, 10, 25, 50, 100, 200 µg/L) in DCM.

  • Sample Preparation:

    • Pipette 10 mL of the red wine sample into a 20 mL screw-cap vial.

    • Spike the wine sample with a known amount of the 2-Methylbutyl acetate-¹³C₂ internal standard to achieve a final concentration similar to the expected analyte concentration (e.g., 50 µg/L).

    • Add 2 mL of DCM to the vial.

    • Vortex the mixture vigorously for 2 minutes to extract the analytes into the organic phase.

    • Centrifuge the vial at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC-MS autosampler vial for analysis.

  • GC-MS Analysis:

    • Injector: 250 °C, splitless mode.

    • Oven Program: 40 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Table 2: Suggested Ions for SIM Mode Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-Methylbutyl acetate7043, 55
2-Methylbutyl acetate-¹³C₂7245, 57
  • Data Analysis and Quantification:

    • Integrate the peak areas of the quantifier ions for both the native analyte and the ¹³C₂-labeled internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

    • Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled analyte. The curve should be linear with a correlation coefficient (R²) ≥ 0.995.

    • Calculate the response ratio for the wine sample.

    • Determine the concentration of 2-Methylbutyl acetate in the wine sample by interpolating its response ratio on the calibration curve.

Visualizing the Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Calibration Standards (Analyte + IS) GCMS GC-MS Analysis (SIM Mode) Standards->GCMS Sample Wine Sample Spike Spike with 2-Methylbutyl acetate-¹³C₂ Sample->Spike Add known amount of IS Extraction Liquid-Liquid Extraction with DCM Spike->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Drying->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Response Ratio (Analyte/IS) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve From Standards Quant Quantify Analyte in Sample Ratio->Quant From Sample Curve->Quant

Caption: Workflow for the quantification of 2-Methylbutyl acetate using SIDA GC-MS.

A Frontier Application: Tracing Metabolic Pathways

Beyond its role as an internal standard, the ¹³C label in 2-Methylbutyl acetate-¹³C₂ opens up possibilities for its use in metabolic flux analysis and as a tracer to elucidate biosynthetic pathways.[20][21][22][23][24] While direct use of 2-Methylbutyl acetate-¹³C₂ as a tracer is less common, understanding its biosynthesis provides a clear rationale for using ¹³C-labeled precursors to study the formation of this important flavor compound.

The Biosynthesis of Branched-Chain Esters

2-Methylbutyl acetate is synthesized in many organisms, including fruits and yeast, from the branched-chain amino acid L-isoleucine.[1][12][25] The metabolic pathway involves a series of enzymatic reactions that convert isoleucine into 2-methylbutanol, which is then esterified with acetyl-CoA to form 2-methylbutyl acetate.[1]

Metabolic_Pathway cluster_legend Enzyme Key Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT Aldehyde 2-Methylbutanal KetoAcid->Aldehyde BCKDC Alcohol 2-Methylbutanol Aldehyde->Alcohol ADH Ester 2-Methylbutyl acetate Alcohol->Ester AAT AcetylCoA Acetyl-CoA AcetylCoA->Ester BCAT BCAT: Branched-chain aminotransferase BCKDC BCKDC: Branched-chain α-keto acid decarboxylase ADH ADH: Alcohol dehydrogenase AAT AAT: Alcohol acyltransferase

Caption: Biosynthetic pathway of 2-Methylbutyl acetate from L-isoleucine.

Hypothetical Research Application: A ¹³C-Tracer Study

A compelling research application would be to use ¹³C-labeled L-isoleucine to trace the carbon flow through this pathway in a yeast fermentation, for example. By providing uniformly labeled L-isoleucine ([U-¹³C]-L-isoleucine) as a substrate, researchers can monitor the incorporation of ¹³C into the intermediates and the final product, 2-methylbutyl acetate, using GC-MS or LC-MS.

Experimental Outline:

  • Culture Preparation: Grow a yeast strain known to produce 2-methylbutyl acetate in a defined medium.

  • Tracer Introduction: Introduce [U-¹³C]-L-isoleucine into the culture medium at a specific time point.

  • Time-Course Sampling: Collect samples of the culture supernatant and cell pellets at various time intervals.

  • Metabolite Extraction: Extract intracellular and extracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts to identify and quantify the isotopologues (molecules with different numbers of ¹³C atoms) of the pathway intermediates and the final product.

  • Flux Analysis: By analyzing the mass isotopomer distribution, researchers can quantify the metabolic flux through the pathway and identify potential bottlenecks or regulatory points.

This type of study provides invaluable insights into the metabolism of flavor compound production and can be instrumental in metabolic engineering efforts to enhance desirable aroma profiles in fermented foods and beverages.

Conclusion: A Versatile Tool for Modern Research

2-Methylbutyl acetate-¹³C₂ is more than just a chemical standard; it is a versatile tool that empowers researchers to achieve higher levels of accuracy in quantitative analysis and to explore the intricate workings of metabolic pathways. Its primary application as an internal standard in stable isotope dilution analysis is fundamental for obtaining reliable data in complex matrices. Furthermore, its place within a well-defined biosynthetic pathway makes it and its precursors ideal candidates for metabolic tracer studies. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-quality, stable isotope-labeled compounds like 2-Methylbutyl acetate-¹³C₂ will undoubtedly grow, solidifying their indispensable role in scientific research.

References

  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (n.d.). Retrieved from [Link]

  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved from [Link]

  • Showing Compound 2-Methylbutyl acetate (FDB012452) - FooDB. (n.d.). Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products. (2012). PubMed. Retrieved from [Link]

  • GCMS Alcoholic Product | PDF. (2019). Scribd. Retrieved from [Link]

  • 2-Methylbutyl Acetate in wines: Enantiomeric Distribution and Sensory Impact on Red Wine Fruity Aroma | Request PDF. (2017). ResearchGate. Retrieved from [Link]

  • 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma. (2017). PubMed. Retrieved from [Link]

  • 2-Methylbutyl Acetate | C7H14O2 | CID 12209. (n.d.). PubChem. Retrieved from [Link]

  • 2-methyl butyl acetate, 624-41-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • The Power of Stable Isotope Dilution Assays in Brewing. (2016). Brewing Science. Retrieved from [Link]

  • Pathways involved in branched-chain ester biosynthesis (adapted from... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science. Retrieved from [Link]

  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2007). PubMed. Retrieved from [Link]

  • Mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. (2014). ResearchGate. Retrieved from [Link]

  • Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. (n.d.). Technology Networks. Retrieved from [Link]

  • Biosynthesis of Branched Chain Fatty Acids. (1964). ResearchGate. Retrieved from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. (2019). PMC. Retrieved from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2018). PMC. Retrieved from [Link]

  • Determination of the chemical composition of alcoholic beverages by gas chromatography-mass spectrometry. (2015). ResearchGate. Retrieved from [Link]

  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? (2011). PubMed. Retrieved from [Link]

  • 13C-Stable Isotope Labeling. (n.d.). University of North Texas. Retrieved from [Link]

  • Tracer study using 13C stable isotope. (2012). Protocol Online. Retrieved from [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2009). PMC. Retrieved from [Link]

  • Effects of butyric and acetic acids on acetone-butanol formation by Clostridium acetobutylicum. (1987). PubMed. Retrieved from [Link]

  • Bacterial metabolic engineering for the production of second-generation (2G) bioethanol and biobutanol; a review | Request PDF. (2023). ResearchGate. Retrieved from [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (2023). bioRxiv. Retrieved from [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2009). PubMed. Retrieved from [Link]

  • Synthesis of carbon-13-labeled tetradecanoic acids. (1983). PubMed. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Metabolite Extraction and Platforms for Metabolomic Studies. (2017). SlidePlayer. Retrieved from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Acetobacter pasteurianus metabolic change induced by initial acetic acid to adapt to acetic acid fermentation conditions. (2019). ResearchGate. Retrieved from [Link]

Sources

2-Methylbutyl acetate - 13C2 properties and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Properties, and Analytical Applications in Drug Development[1]

Part 1: Executive Summary & Core Utility[1]

2-Methylbutyl acetate-13C2 is a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantitation of flavor compounds, metabolic byproducts, and ester-based pharmaceutical intermediates.[1] By incorporating two Carbon-13 atoms—typically within the acetyl moiety—this compound exhibits a mass shift of +2 Daltons (Da) relative to its unlabeled counterpart (


).[1]

This mass differentiation eliminates ionization competition and matrix effects in Mass Spectrometry (GC-MS, LC-MS), enabling Stable Isotope Dilution Assays (SIDA) with error margins


, compared to 10-20% for external calibration methods.[1]
Part 2: Chemical Profile & Physicochemical Properties[1]

The physicochemical behavior of the 13C2 isotopologue mimics the unlabeled analyte almost perfectly, ensuring identical extraction recovery and chromatographic retention times. This "co-elution" is the fundamental requirement for an ideal internal standard.

Table 1: Comparative Properties
PropertyUnlabeled 2-Methylbutyl Acetate2-Methylbutyl Acetate-13C2 (Acetyl-labeled)
CAS Number 624-41-9N/A (Isotopologue)
Formula


Molecular Weight 130.19 g/mol 132.17 g/mol
Boiling Point 142 °C141-142 °C (Negligible isotope effect)
Density 0.876 g/mL~0.885 g/mL (Slightly denser)
Appearance Colorless liquidColorless liquid
Odor Fruity, Banana/AppleFruity, Banana/Apple
Solubility Miscible in EtOH, Ether; Insoluble in WaterIdentical
Part 3: Synthesis Strategy (Acetyl-1,2-13C2 Labeling)

Editorial Note: While labeling the alkyl chain is possible, it is synthetically inefficient for standard applications.[1] The industry standard involves introducing the label via the acylating agent. This guide details the Acyl Chloride Method , chosen for its high atom economy, rapid kinetics, and simplified purification compared to Fischer esterification.[1]

3.1 Retrosynthetic Analysis

The target molecule is disconnected at the ester linkage. The most robust forward synthesis utilizes Acetyl Chloride-1,2-13C2 reacting with 2-Methyl-1-butanol .[1]

  • Precursor A: 2-Methyl-1-butanol (Unlabeled, chiral or racemic depending on target).[1]

  • Precursor B: Acetyl Chloride-1,2-13C2 (Commercially available, >99 atom% 13C).[1]

  • Catalyst/Base: Pyridine or Triethylamine (TEA) to scavenge HCl.[1]

3.2 Visualized Synthesis Workflow

SynthesisWorkflow Figure 1: Synthesis of 2-Methylbutyl Acetate-13C2 via Acyl Chloride Route Precursor1 2-Methyl-1-butanol (C5H12O) Reaction Esterification (DCM, 0°C, Pyridine) Precursor1->Reaction Precursor2 Acetyl Chloride-1,2-13C2 (13CH3-13CO-Cl) Precursor2->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Workup Acid/Base Wash (Remove Pyridine/HCl) Intermediate->Workup - HCl Product 2-Methylbutyl Acetate-13C2 (>99% Purity) Workup->Product Distillation

Figure 1: Synthesis of 2-Methylbutyl Acetate-13C2 via Acyl Chloride Route

3.3 Detailed Experimental Protocol

Safety: Acetyl chloride is corrosive and lachrymatory.[1] Perform all steps in a fume hood.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 2-Methyl-1-butanol (10.0 mmol, 0.88 g) and anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Pyridine (12.0 mmol, 0.95 g) or Triethylamine. The excess base is crucial to neutralize the HCl byproduct and drive the equilibrium forward.

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Acylation (Critical Step):

    • Dissolve Acetyl Chloride-1,2-13C2 (11.0 mmol) in 5 mL of dry DCM.

    • Add this solution dropwise to the RBF over 15 minutes. Reasoning: Exothermic control prevents side reactions and loss of volatile labeled reagent.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-FID.[1][2]

  • Workup (Self-Validating):

    • Wash 1: Cold 1M HCl (2 x 10 mL). Purpose: Removes unreacted pyridine.[1]

    • Wash 2: Saturated

      
       (2 x 10 mL). Purpose: Neutralizes residual acid; cessation of bubbling indicates completion.[1]
      
    • Wash 3: Brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (careful not to evaporate the volatile product). Purify via bulb-to-bulb distillation or flash chromatography.[1]
    
Part 4: Analytical Validation & Mass Spectrometry

The value of 2-Methylbutyl acetate-13C2 lies in its distinct fragmentation pattern.[1] In Electron Ionization (EI) at 70 eV, acetate esters typically cleave at the acyl-oxygen bond.[1]

4.1 Fragmentation Logic
  • Unlabeled (M = 130):

    • Base Peak: m/z 43 (

      
      ).[1]
      
    • Alkene Fragment: m/z 70 (Loss of Acetic Acid via McLafferty-like rearrangement).[1]

  • Labeled 13C2 (M = 132):

    • Base Peak: m/z 45 (

      
      ).[1] This +2 shift is the quantitation ion.
      
    • Alkene Fragment: m/z 70 .[1] Remains unchanged because the label is lost with the neutral acetic acid moiety.

4.2 MS Fragmentation Pathway

MSFragmentation Figure 2: EI-MS Fragmentation of 2-Methylbutyl Acetate-13C2 Parent Molecular Ion (M+) m/z 132 Intermediate Radical Cation Parent->Intermediate EI (70eV) Frag1 Acylium Ion (13CH3-13C=O)+ m/z 45 (Quant Ion) Intermediate->Frag1 Alpha Cleavage Frag2 Alkoxy Radical (C5H11O.) Intermediate->Frag2 Frag3 Pentene Ion (C5H10)+ m/z 70 Intermediate->Frag3 Elimination Neutral Acetic Acid-13C2 (Neutral Loss) Intermediate->Neutral

Figure 2: EI-MS Fragmentation of 2-Methylbutyl Acetate-13C2

Part 5: Applications in Drug Development & Research[1][4][5][6][7][8]
5.1 Stable Isotope Dilution Assay (SIDA)

In drug development, this compound serves as a surrogate for ester-containing prodrugs or as a biomarker for metabolic competence.[1]

  • Protocol: Spike the biological matrix (plasma/urine) with a known concentration of 2-Methylbutyl acetate-13C2 prior to extraction.[1]

  • Calculation: Calculate the ratio of Area(Analyte m/z 43) to Area(IS m/z 45). This ratio is independent of injection volume errors or matrix suppression.

5.2 Metabolic Tracing

When used as a tracer in fermentation or cell culture:

  • The 13C2-acetyl group tracks the fate of acetate incorporation into fatty acids or downstream esters.

  • NMR Validation: The

    
     NMR spectrum will show a characteristic doublet for the acetyl carbons due to 
    
    
    
    spin-spin coupling (
    
    
    ), distinguishing it from natural abundance background.[1]
Part 6: References
  • MedChemExpress. 2-Methylbutyl acetate-13C2 Product Monograph. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methylbutyl acetate (Unlabeled). NIST Mass Spectrometry Data Center.[1][3] Retrieved from [1]

  • FooDB. Chemical Profile: 2-Methylbutyl acetate. The Metabolomics Innovation Centre. Retrieved from [1]

  • Organic Syntheses. General Procedures for Esterification using Acid Chlorides. Org. Synth. Coll. Vol. 3, p. 167. Retrieved from [1]

  • Metabolic Solutions. Introduction to Stable Isotope Labeling in Drug Development. Retrieved from [1]

Sources

Technical Deep Dive: Isotopic Labeling Strategies using 2-Methylbutyl Acetate-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isotopic Architecture

2-Methylbutyl acetate is a pivotal ester in biological systems, serving as a primary contributor to the "fruity" aroma profile (specifically pear and banana notes) and acting as an aggregation pheromone in various Coleoptera species. In metabolic flux analysis and quantitative mass spectrometry, the


-labeled variant—specifically 2-Methylbutyl acetate-(acetate-1,2-

)
—represents a high-fidelity probe.

Unlike deuterium labeling (


 or 

), which can suffer from scrambling or exchange with protic solvents, the carbon-carbon bond stability of the

acetyl moiety provides a robust, non-exchangeable tag. This guide details the synthesis, mass spectral behavior, and application of this specific isotopologue.
Structural Differentiation

A critical error in early-stage research is confusing 2-methylbutyl acetate with its isomer, isoamyl acetate (3-methylbutyl acetate).

Feature2-Methylbutyl AcetateIsoamyl Acetate
IUPAC Name 2-methylbutyl ethanoate3-methylbutyl ethanoate
Chirality Chiral (Active center at C2)Achiral
Biosynthetic Origin L-Isoleucine L-Leucine
Key MS Fragment m/z 87 (secondary carbocation stability)m/z 70 (McLafferty alkene)

Synthesis Protocol: High-Efficiency Esterification

To generate 2-Methylbutyl acetate-


, we utilize a Fischer esterification driven by Acetic Acid-1,2-

. This places the heavy isotope label exclusively on the acetyl group, ensuring that the m/z shift occurs in the acylium ion fragment.
The Reaction Workflow

The following diagram illustrates the synthesis pathway, highlighting the conservation of the isotopic label.

SynthesisWorkflow Precursor1 Acetic Acid-1,2-13C2 (99 atom% 13C) Catalyst H2SO4 (Cat.) Heat Precursor1->Catalyst Precursor2 (S)-2-Methylbutanol (Unlabeled) Precursor2->Catalyst Intermediate Tetrahedral Intermediate Catalyst->Intermediate Nucleophilic Attack Product 2-Methylbutyl Acetate-13C2 (Target) Intermediate->Product Elimination Byproduct H2O (Removed via Dean-Stark) Intermediate->Byproduct

Figure 1: Acid-catalyzed esterification pathway. The 13C label (blue nodes) remains intact within the acetyl group.

Step-by-Step Protocol

Objective: Synthesize 10 mmol of 2-Methylbutyl acetate-


.
  • Reagent Preparation:

    • Equip a 25 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or molecular sieve bed).

    • Add 10 mmol (0.62 g) of Acetic Acid-1,2-

      
        (Sigma-Aldrich/Cambridge Isotope, >99% enrichment).
      
    • Add 12 mmol (1.06 g) of (S)-2-Methylbutanol (Excess alcohol drives equilibrium to the right).

    • Add 10 mg p-Toluenesulfonic acid (pTSA) or 2 drops of conc.

      
       as catalyst.
      
  • Reflux & Dehydration:

    • Heat the mixture to 110°C (oil bath).

    • Critical Control: The reaction produces water. Removal of water is thermodynamically necessary to achieve >95% yield. Use activated 3Å molecular sieves in the reaction loop if a Dean-Stark is too large for this scale.

  • Workup & Purification:

    • Cool to room temperature. Dilute with 20 mL Diethyl Ether.

    • Wash with sat.

      
       (2x 10 mL)  to remove unreacted labeled acetic acid. Note: Save the aqueous layer if you need to recover expensive 
      
      
      
      -acetate.
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Validation: Purity should be checked via GC-FID. Isotopic enrichment is validated via MS (checking for M+0 breakthrough).

Mass Spectrometry & IDMS Logic

The power of


-labeling lies in Isotope Dilution Mass Spectrometry (IDMS). However, the specific fragmentation physics of acetates requires careful ion selection.
Fragmentation Mechanics (EI Source)

Acetate esters undergo two primary fragmentation pathways: Alpha-Cleavage and McLafferty Rearrangement .

  • Alpha-Cleavage (The Quantifier):

    • Cleavage adjacent to the carbonyl carbon.[1]

    • Unlabeled: Yields the Acetyl cation

      
       at m/z 43 .
      
    • Labeled (

      
      ):  Yields 
      
      
      
      at m/z 45 .
    • Insight: This +2 Da shift is distinct and free from most background noise, making it the ideal quantifier ion.

  • McLafferty Rearrangement (The Pitfall):

    • Requires a

      
      -hydrogen (present in the butyl chain).
      
    • Mechanism: The carbonyl oxygen abstracts a

      
      -hydrogen, releasing neutral Acetic Acid and leaving an alkene radical cation.
      
    • The Problem: If the label is on the acetate, the neutral loss (Acetic Acid-

      
      ) carries the label away! The detected ion is the alkene (m/z 70), which appears identical  to the unlabeled standard.
      
    • Rule: NEVER use the m/z 70 peak for quantification when using acetate-labeled standards.

Spectral Logic Diagram

MS_Fragmentation cluster_Alpha Alpha Cleavage (Quantification Path) cluster_McLafferty McLafferty Rearrangement (Interference Path) Parent Parent Ion: 2-Methylbutyl Acetate-13C2 (m/z 132) Acylium Acylium Ion [13CH3-13C=O]+ Parent->Acylium C-O Bond Break Neutral Neutral Loss: Acetic Acid-13C2 (Mass 62) Parent->Neutral Alkene Alkene Radical Cation [C5H10]+. Parent->Alkene Gamma-H Transfer Result1 m/z 45 (Target Signal) Acylium->Result1 Result2 m/z 70 (Identical to Unlabeled!) Alkene->Result2

Figure 2: MS fragmentation logic. Note that McLafferty rearrangement results in "label loss," rendering m/z 70 useless for IDMS.

Metabolic Flux Applications

In plant physiology (fruit ripening) and microbial engineering (biofuel production), 2-methylbutyl acetate is a terminal product of the Isoleucine Degradation Pathway .

The Biosynthetic Pathway

Understanding the origin of the carbon backbone is essential when designing tracer experiments.

  • Precursor: L-Isoleucine.

  • Intermediate: 2-keto-3-methylvalerate (via transamination).

  • Precursor to Ester: 2-methylbutanol (via decarboxylation and reduction).

  • Enzyme: Alcohol Acyltransferase (AAT).

If you feed a system


-Isoleucine , the label appears in the butyl chain (m/z 70 shift).
If you feed a system 

-Glucose
, the label appears in the acetate moiety (via Acetyl-CoA) and potentially the butyl chain (via de novo isoleucine synthesis).
Experimental Design: Tracing Esterification

To determine the activity of the AAT enzyme in vivo:

  • Administer

    
    -Acetate  to the tissue/culture.
    
  • Extract volatiles using SPME (Solid Phase Microextraction).

  • Analyze via GC-MS.

  • Calculate the Fractional Enrichment :

    
    
    Note: Correct for natural abundance of 
    
    
    
    (approx 1.1% per carbon).

Summary of Quantitative Parameters

ParameterValue / ConditionNotes
Target Ion (Quant) m/z 45 Shifts from 43 (unlabeled) to 45 (labeled).
Qualifier Ion m/z 87 Loss of acetyl group. Usually shifts to 87 (no shift) or 89 depending on label position.
Retention Time ~Same as unlabeledIsotope effect on GC retention is negligible for

.
Elution Order 2-Me-Butyl vs Isoamyl2-Methylbutyl acetate usually elutes before Isoamyl acetate on polar wax columns.

References

  • Biosynthesis of Branched-Chain Esters

    • Title: Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen.[2][3]

    • Source: Journal of Bacteriology (1969).[3]

    • URL:[Link]

  • Mass Spectrometry Fragment

    • Title: The McLafferty Rearrangement: A Personal Recollection.[1]

    • Source: Journal of the American Society for Mass Spectrometry (2004).[1]

    • URL:[Link](Note: Generalized reference for McLafferty mechanism).

  • Isotope Dilution Mass Spectrometry (IDMS) Guidelines

    • Title: Guidance for Industry: Bioanalytical Method Validation.[4]

    • Source: FDA / BenchChem Technical Guides.
    • URL:[Link]

  • Synthesis of Labeled Esters

    • Title: Synthesis of carbon-13-labeled tetradecanoic acids (Methodology applicable to general esterification).[5]

    • Source: Journal of Lipid Research.[5]

    • URL:[Link]

Sources

2-Methylbutyl acetate - 13C2 as a stable isotope tracer

Technical Guide: 2-Methylbutyl Acetate- as a Stable Isotope Tracer

Executive Summary

2-Methylbutyl acetate (2-MBA) is a critical ester responsible for "fruity" and "banana-like" sensory attributes in fermented beverages, fruit distillates, and solvent applications. Its accurate quantification and biosynthetic tracking are often compromised by high volatility, matrix interference, and isomer co-elution (specifically with 3-methylbutyl acetate/isoamyl acetate).

This guide details the application of 2-Methylbutyl acetate-


Internal Standard (ISTD)Metabolic Flux Probe


Part 1: Chemical Identity & Isotopic Architecture

To effectively use 2-Methylbutyl acetate-


Structural Specifications
  • Systematic Name: 2-Methylbutyl acetate[1][2][3][4][5][6]

  • CAS (Unlabeled): 624-41-9[1][3][4]

  • Molecular Weight (Unlabeled): 130.19 g/mol

  • Molecular Weight (

    
    ):  132.19  g/mol  (+2 Da shift)
    
Labeling Configurations & Mass Shifts

The utility of the tracer depends on where the label sits. There are two primary commercial/synthetic configurations:[4][7]

Label PositionPrecursor OriginTarget Ion (GC-MS EI)Application
Acetate Moiety (

)

-Acetyl-CoA
m/z 45 (Shifted from 43)Tracking Acetyl-transferase activity (ATF1/ATF2).
Alcohol Backbone (

-butyl)

-Isoleucine
m/z 72 (Shifted from 70)Tracking Amino Acid Catabolism (Ehrlich Pathway).
Full Molecule (Synthetic)Custom Synthesism/z 132 (Molecular Ion)Quantification (SIDA) - Recommended

Critical Technical Note: For quantification, ensure your Mass Spectrometer (MS) is set to SIM (Selected Ion Monitoring) mode. The molecular ion (


) of acetates is often weak; therefore, monitoring the diagnostic fragment ions (e.g., m/z 89 for labeled vs. 87 for unlabeled) is often more sensitive.

Part 2: Mechanistic Applications

Quantification via Stable Isotope Dilution Assay (SIDA)

SIDA is the "Gold Standard" for analyzing volatiles. By adding a known amount of 2-Methylbutyl acetate-

Why


 over Deuterium (

)?
  • No Scrambling: Deuterium on the

    
    -carbon of esters can exchange with solvent protons in acidic media (like wine or fruit juice), altering the concentration. 
    
    
    is non-exchangeable.
  • Co-elution:

    
     analogs co-elute perfectly with the analyte. Deuterated analogs often elute slightly earlier (chromatographic isotope effect), which can complicate integration in narrow windows.
    
Metabolic Flux Analysis (The Ehrlich Pathway)

In drug development and bio-engineering, researchers track how yeast (or mammalian cells) process branched-chain amino acids (BCAAs). 2-MBA is the downstream product of Isoleucine catabolism.

The Pathway Logic:

  • Uptake: Cell absorbs Isoleucine.

  • Transamination: Converted to

    
    -keto- 
    
    
    -methylvalerate.
  • Decarboxylation: Converted to 2-methylbutanal.

  • Reduction: Converted to 2-methylbutanol.

  • Esterification: Fused with Acetyl-CoA to form 2-Methylbutyl Acetate .

By feeding a culture


Part 3: Experimental Protocols

Protocol A: SIDA Quantification in Complex Matrices

Objective: Quantify 2-MBA in fermentation broth or plasma.

Materials:

  • Analyte: 2-Methylbutyl acetate.[1][2][3][4][5][6]

  • ISTD: 2-Methylbutyl acetate-

    
     (Internal Standard).
    
  • Technique: Headspace Solid-Phase Microextraction (HS-SPME) coupled to GC-MS.[6]

Step-by-Step Workflow:

  • Standard Preparation:

    • Prepare a stock solution of 2-MBA-

      
       in ethanol (approx. 100 mg/L).
      
    • This is your "Spike Solution."

  • Sample Spiking:

    • Aliquot 5 mL of sample (e.g., cell culture supernatant) into a 20 mL headspace vial.

    • Add 50

      
      L of ISTD Spike Solution.
      
    • Add 1.5 g NaCl (to salt out volatiles and increase headspace concentration).

    • Seal immediately with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles.

    • Incubation: 40°C for 10 mins (agitation 250 rpm).

    • Extraction: Expose fiber to headspace for 30 mins at 40°C.

  • GC-MS Analysis:

    • Column: DB-Wax or equivalent polar column (essential to separate 2-methyl from 3-methyl isomers).

    • Inlet: 250°C, Splitless mode (desorb 2 mins).

    • MS Mode: SIM (Selected Ion Monitoring).

      • Target (Unlabeled): m/z 87 (Quant), 70, 43 (Qual).

      • Target (Labeled

        
        ): m/z 89 (Quant), 72, 45 (Qual).
        
  • Calculation:

    
    
    (Where RF is the Response Factor, typically close to 1.0 for 
    
    
    analogs).
Visualization: SIDA Workflow

SIDA_WorkflowSampleUnknown Sample(Matrix)ISTDAdd ISTD(2-MBA-13C2)Sample->ISTDSpikeEquilibrationSalting Out &Heating (40°C)ISTD->EquilibrationSeal VialSPMEHS-SPMEExtractionEquilibration->SPMEHeadspaceGCMSGC-MS Analysis(SIM Mode)SPME->GCMSDesorptionDataRatio Calculation(m/z 87 vs 89)GCMS->DataIntegration

Caption: Figure 1. Stable Isotope Dilution Assay (SIDA) workflow correcting for extraction variability.

Protocol B: Ehrlich Pathway Flux Analysis

Objective: Determine if 2-MBA is produced via amino acid catabolism (Ehrlich) or sugar metabolism.

Workflow:

  • Media Prep: Synthetic Complete media lacking Isoleucine.

  • Tracer Addition: Add L-Isoleucine-

    
     (fully labeled) or specifically labeled precursors.
    
  • Fermentation: Inoculate yeast/cell line; ferment for 24-48h.

  • Analysis: Extract volatiles (as per Protocol A).

  • Interpretation:

    • If 2-MBA is unlabeled

      
       Produced from sugars (Anabolic pathway).
      
    • If 2-MBA retains label

      
       Produced via Ehrlich pathway (Catabolic).
      
Visualization: The Ehrlich Pathway

Ehrlich_PathwayIsoL-Isoleucine(Precursor)BATTransamination(BAT1/2)Iso->BATKetoalpha-Keto-beta-methylvaleratePDCDecarboxylation(PDC1/5/6)Keto->PDCAld2-MethylbutanalADHReduction(ADH)Ald->ADHAlc2-MethylbutanolATFEsterification(ATF1/2) + Acetyl-CoAAlc->ATFEster2-METHYLBUTYL ACETATE(Target)BAT->KetoPDC->AldADH->AlcATF->Ester

Caption: Figure 2. The Ehrlich pathway converting Isoleucine to 2-Methylbutyl acetate via enzymatic steps.

Part 4: Data Interpretation & Troubleshooting

Mass Spectrum Deconvolution

When analyzing data, you must distinguish the tracer from the natural abundance isotopes of the analyte.

Ion Typem/z (Unlabeled)m/z (Labeled

)
Interpretation
Molecular Ion 130132Weak intensity; rarely used for quant.
M-Acetyl 8789Primary Quant Ion. Loss of acetyl group (C2H3O). Indicates label is on the butyl chain.
McLafferty 7072Secondary ion. Rearrangement product.
Acetyl 4343 (or 45)If 43

45, label is on the acetate group.
Common Pitfalls
  • Isomer Confusion: 2-Methylbutyl acetate and 3-Methylbutyl acetate (Isoamyl acetate) are isomers. They have identical molecular weights (130).

    • Solution: They must be separated chromatographically. On a polar column (Wax), 2-MBA elutes before Isoamyl acetate.

  • Incomplete Derivatization: Not applicable here (volatile analysis), but ensure SPME fibers are not overloaded, which causes displacement effects (heavier molecules displacing lighter ones).

References

  • PubChem. (2025).[4] 2-Methylbutyl acetate | C7H14O2.[1][4] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). 1-Butanol, 2-methyl-, acetate (Mass Spectrum).[1][3] National Institute of Standards and Technology. [Link]

  • Hazelwood, L. A., et al. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology. [Link]

  • Rychlik, M. (2016). Development of stable isotope dilution assays for the quantitation of intra- and extracellular folate patterns. Journal of Chromatography A. [Link]

Precision Metabolomics: The Definitive Guide to 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Crisis in Metabolomics

In high-throughput metabolomics, the mass spectrometer is an imperfect detector. While it offers exquisite sensitivity, it is plagued by ionization suppression —a phenomenon where co-eluting matrix components (salts, phospholipids, proteins) compete for charge in the electrospray source. This results in signal variability that has nothing to do with biology and everything to do with the sample matrix.

Conventional external calibration fails here because the external standard does not experience the sample's specific matrix. Deuterated (


H) standards are a step up but often suffer from the chromatographic isotope effect , where the deuterated analog elutes slightly earlier than the analyte, separating them exactly when they need to be together in the ion source.

Carbon-13 (


C) labeled internal standards  are the definitive solution. Because 

C adds mass without significantly altering the physicochemical properties or retention time of the molecule, the standard and the analyte co-elute perfectly. They experience the exact same suppression or enhancement. By measuring the ratio of the endogenous (

C) metabolite to the labeled (

C) standard, we achieve self-correcting, absolute quantification.

Core Methodologies

The "Mirror Image" Strategy: U- C Cell Extracts

Instead of purchasing expensive synthetic standards for every single metabolite (which is logistically impossible for untargeted profiling), the field has moved toward Uniformly Labeled (U-


C) Yeast or Algal Extracts .
  • Concept: Yeast (Saccharomyces cerevisiae or Pichia pastoris) is grown on

    
     U-
    
    
    
    C-glucose. Every metabolite in the yeast—amino acids, organic acids, sugar phosphates, nucleotides—becomes fully labeled.
  • Application: This extract is spiked into the experimental sample before extraction.[1][2] It serves as a "mirror image" of the central carbon metabolism, providing hundreds of internal standards simultaneously.

IROA (Isotopic Ratio Outlier Analysis)

IROA is a more advanced protocol designed to distinguish biological signals from noise (artifacts).

  • The Setup: Control samples are grown on

    
    
    
    
    
    C media; Experimental samples are grown on
    
    
    
    
    C media.
  • The Result: When mixed and analyzed, biological molecules show a characteristic "smile" isotopic pattern (distinct peaks from the 5% and 95% populations). Noise peaks (which are natural abundance,

    
    
    
    
    
    C) do not show this pattern and are mathematically filtered out.

Comparative Analysis: Calibration Strategies

The following table summarizes why


C is the superior choice for quantitative rigor.
FeatureExternal CalibrationDeuterated (

H) Internal Std

C-Labeled Internal Std
Co-elution N/A (Separate Run)Poor (Shifted RT due to isotope effect)Perfect (Identical RT)
Matrix Correction NonePartialComplete (Identical ionization environment)
Cost per Analyte LowHigh (Synthesis required)Low (if using U-

C Biomass)
Coverage Limited by librarySingle TargetBroad (Central Carbon Metabolism)
Mass Shift N/A+1 to +4 DaVariable (depends on C count)

Experimental Protocols

Protocol A: Absolute Quantification using U- C Yeast Extract

This protocol is adapted from methods validated by the Koellensperger group and commercialized by Cambridge Isotope Laboratories (e.g., ISO1 kit).

Objective: Quantify intracellular metabolites in mammalian cells correcting for extraction loss and ion suppression.

Reagents:
  • Lysis Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard (IS): Lyophilized U-

    
    C Yeast Extract (reconstituted in water to match physiological concentrations).
    
Step-by-Step Workflow:
  • Cell Harvesting:

    • Wash cells (

      
      ) twice with PBS.
      
    • Critical Step: Aspirate PBS completely. Residual salt causes significant suppression.

  • Spike-In (The "Early" Rule):

    • Add 100 µL of Reconstituted U-

      
      C Yeast Extract  directly to the cell pellet before adding lysis solvent.
      
    • Scientific Logic:[3][4][5][6] Adding the IS before extraction ensures that any metabolite loss during protein precipitation or centrifugation affects the IS and the analyte equally. The ratio is preserved.

  • Extraction:

    • Add 400 µL of cold (-80°C) 80% Methanol.

    • Vortex vigorously for 30 seconds.

    • Incubate on dry ice for 20 minutes (precipitates proteins).

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a fresh LC-MS vial.

  • LC-MS Analysis:

    • Inject onto a HILIC column (e.g., ZIC-pHILIC) for polar metabolites.

    • Mass Spec Setting: Set acquisition to high-resolution (Orbitrap/Q-TOF) to resolve the neutron mass difference (

      
      C = 1.00335 Da vs 
      
      
      
      C = 1.00000 Da).
Data Processing:

Calculate the concentration of the analyte (


) using the formula:


(Where RRF is the Relative Response Factor, typically assumed to be 1.0 for isotopologues).

Protocol B: 13C-Metabolic Flux Analysis (13C-MFA)

Unlike static quantification, this measures the rate of pathway activity.

  • Tracer Introduction: Replace culture medium with medium containing [U-

    
    C]-Glucose.
    
  • Time-Course Sampling: Quench metabolism at specific intervals (e.g., 0, 5, 10, 30 mins).

  • Isotopomer Analysis: Measure the Mass Isotopomer Distribution (MID)—the percentage of M+0, M+1, M+2, etc., for downstream metabolites (e.g., Citrate, Lactate).

  • Modeling: Use software (e.g., INCA or 13C-Flux) to fit the MID data to a metabolic network model, calculating the intracellular flux vectors.

Visualizing the Workflow

The following diagram illustrates the "Self-Validating" nature of the


C Internal Standard workflow. Note how the IS accompanies the analyte through every error-prone step (Extraction, Evaporation, Ionization), acting as a normalizing constant.

G Sample Biological Sample (Endogenous 12C) Mix Step 1: Spike-In (Mixing) Sample->Mix Standard U-13C Yeast Extract (Internal Standard) Standard->Mix Extract Step 2: Co-Extraction (Protein Precipitation) Mix->Extract Analytes & IS combined IonSource Step 3: LC-MS Ionization (Matrix Effects Occur Here) Extract->IonSource Co-elution Detector Step 4: Mass Spectrometer (Resolves 12C vs 13C) IonSource->Detector Suppression affects both equally Data Step 5: Ratio Calculation (12C Area / 13C Area) Detector->Data Quantitation

Caption: The "Mirror Image" Workflow. By spiking the 13C standard before extraction, all downstream variability (extraction efficiency, matrix effects) is nullified by the ratiometric calculation.

Advanced Mechanism: IROA Pattern Recognition

In untargeted metabolomics, distinguishing real biological peaks from chemical noise is difficult. The IROA method uses specific isotopic signatures to "tag" biological molecules.[7][8][9]

IROA Input LC-MS Raw Data BioPeak Biological Signal (Metabolite) Input->BioPeak Artifact Chemical Artifact (Plasticizer/Solvent) Input->Artifact PatternBio Distinct 'Smile' Pattern (5% 13C + 95% 13C peaks) BioPeak->PatternBio Labeled PatternArt Natural Abundance Only (Single 12C peak) Artifact->PatternArt Unlabeled Software ClusterFinder™ Algorithm PatternBio->Software PatternArt->Software Result Cleaned Dataset (Artifacts Removed) Software->Result Retains Biologicals Discards Artifacts

Caption: IROA Logic. Biological metabolites incorporate the distinct 95/5 isotopic label, creating a mathematically unique pattern. Artifacts do not label, allowing software to automatically filter them out.

References

  • Hermann, G. et al. (2018).[10] "13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Stupp, G. S. et al. (2013). "Isotopic ratio outlier analysis global metabolomics of Caenorhabditis elegans." Analytical Chemistry.

  • Antoniewicz, M. R. (2018). "A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist." Experimental & Molecular Medicine.

  • Bennett, B. D. et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by microbial turbulence." Nature Protocols.

  • Thermo Fisher Scientific. (2023). "A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards." Whitepaper.

Sources

Technical Guide: Quantitative NMR Analysis of 2-Methylbutyl Acetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous methodology for the quantitative Nuclear Magnetic Resonance (qNMR) analysis of 2-Methylbutyl acetate-13C2 .

Given the specific isotopic labeling (


) and the volatile nature of the ester, this guide addresses two distinct critical workflows:
  • Purity Assignment: Determining the absolute purity of the labeled material itself (essential for establishing it as a Reference Standard).

  • Isotope Dilution qNMR (ID-qNMR): Using the labeled compound as an Internal Standard (ISTD) to quantify the natural abundance analyte in complex matrices.

Executive Summary & Analyte Profile

2-Methylbutyl acetate (Banana oil/Pear essence) is a volatile ester widely used in flavor analysis. The


-labeled isotopologue  (typically labeled at the acetyl moiety: [1,2-

]-acetate) serves as a high-precision internal standard. Its primary advantage in qNMR is the ability to perform Isotope Dilution NMR , where the labeled standard is chemically identical to the target analyte but spectrally distinct due to large one-bond carbon-carbon couplings (

) and isotopic chemical shift effects.
Chemical Specifications
  • Compound: 2-Methylbutyl acetate-13C2

  • CAS (Unlabeled): 624-41-9

  • Molecular Weight:

    
     g/mol  (vs. 130.19  g/mol  natural)
    
  • Key Property: High Volatility (Boiling Point: 142°C). Critical Risk: Evaporative loss during weighing is the dominant source of error in qNMR.

Spectral Signature ( -NMR)

Unlike natural abundance spectra (singlets), the


 labeled motif introduces strong spin-spin coupling.
  • Carbonyl Carbon (C1):

    
     ppm. Appears as a doublet  (
    
    
    
    Hz).
  • Methyl Carbon (C2):

    
     ppm. Appears as a doublet  (
    
    
    
    Hz).
  • Implication: Integration windows must cover the entire doublet width (approx. 1.2 ppm range) to capture 100% of the signal intensity.

Experimental Methodology: The "Inverse Gated" Protocol

For quantitative


 analysis, standard proton decoupling cannot be used continuously due to the Nuclear Overhauser Effect (NOE), which enhances signals unevenly (up to 200% for CH

vs. ~0% for quaternary C=O).[1]

The Solution: Inverse Gated Decoupling (zgig on Bruker / NNE on Varian/Agilent).

  • Delay (

    
    ):  Decoupler OFF . (NOE builds up; magnetization relaxes).
    
  • Acquisition (

    
    ):  Decoupler ON . (Removes C-H splitting for spectral simplicity; NOE does not have time to develop significantly).
    
Pulse Sequence Diagram (Graphviz)

PulseSequence cluster_0 Relaxation Period (D1) cluster_1 Excitation cluster_2 Acquisition (AQ) D1 Relaxation Delay (5 × T1) Decoupler: OFF Pulse 90° Pulse (13C) D1->Pulse Acq FID Acquisition Decoupler: ON (WALTZ-16) Pulse->Acq caption Fig 1: Inverse Gated Decoupling Logic. Decoupler is gated OFF during delay to suppress NOE.

Core Workflow: Sample Preparation & Acquisition[2][3][4][5]

Gravimetric Preparation (The "Closed Loop" Method)

Due to volatility, open-vessel weighing will result in significant errors (>1%).

  • Tare: Place a clean NMR tube + septum cap on a microbalance (readability 0.001 mg or better). Tare the balance.

  • Internal Standard (ISTD) Addition:

    • For Purity Check: Use a non-volatile trace-certified standard (e.g., Dimethyl Sulfone or Maleic Acid ).

    • Technique: Inject ISTD stock solution through the septum. Weigh immediately.

  • Analyte Addition: Inject 2-Methylbutyl acetate-13C2 through the septum. Weigh immediately.

  • Solvation: Add deuterated solvent (CDCl

    
     or DMSO-d
    
    
    
    ) via syringe. Mix by inversion. Do not sonicate (heat generates pressure/leakage).
Instrument Parameters ( -qNMR)
ParameterSettingRationale
Pulse Program zgig (Bruker)Inverse gated decoupling to suppress NOE.
Relaxation Delay (

)
30 - 60 seconds Must be

. Carbonyl carbons have very long

(often 5-10s).
Excitation Pulse 90° (

)
Maximizes signal per scan.[2]
Spectral Width 250 ppmEnsures no folding of signals.
Offset (O1P) 100 ppmCenter of the carbon window.
Scans (NS) 256 - 1024

is insensitive; labeled compounds require fewer scans, but high S/N (>250:1) is needed for <1% uncertainty.
Temperature 298 K (25°C)Regulated to

K to prevent chemical shift drift.

Data Analysis & Calculation

Processing
  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 1.0 - 2.0 Hz. (Carbon signals are naturally sharp; this reduces noise).

  • Phasing: Zero-order phase correction must be manual and precise.

  • Baseline Correction: Use a polynomial fit (ABS) or spline on signal-free regions. Critical: A rolling baseline distorts integration.

Integration Strategy

For the


 labeled compound, the signal is a doublet .
  • Correct: Define the integral range from the start of the left satellite to the end of the right satellite (e.g.,

    
     ppm).
    
  • Incorrect: Integrating only the center or treating satellites as impurities.

Purity Calculation Equation

To determine the mass fraction purity (


) of the 2-Methylbutyl acetate-13C2 using an Internal Standard (ISTD):


  • 
    : Integrated Area (sum of doublet for sample).
    
  • 
    : Number of carbon nuclei contributing to the signal (e.g., 
    
    
    
    for the carbonyl, but check labeling stoichiometry).
  • 
    : Molecular Weight (Use labeled MW for sample).
    
  • 
    : Gravimetric mass.
    
  • 
    : Purity (as a decimal).[3]
    

Application: Isotope Dilution qNMR (ID-qNMR)

When using the 13C2 compound to quantify natural 2-Methylbutyl acetate in a product (e.g., fruit juice extract):

  • Spike: Add a known mass of 13C2-Standard to the extract.

  • Acquire: Run the zgig experiment.

  • Observe: You will see two sets of signals:

    • Natural: Singlet at 171.0 ppm (Small).

    • Labeled: Doublet centered at 171.0 ppm (Large, splitting ~55 Hz).

  • Quantify: The ratio of the Singlet Area to the Doublet Area provides the concentration directly, negating matrix effects or extraction losses.

Workflow Diagram (Graphviz)

ID_qNMR cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Spectral Analysis Step1 Weigh Sample (Complex Matrix) Step2 Spike with 13C2-Standard Step1->Step2 Step3 Dissolve in CDCl3 Step2->Step3 Step4 13C Inverse Gated (Decoupled Acquisition) Step3->Step4 Signal1 Natural Signal (Singlet) Step4->Signal1 Signal2 Labeled Signal (Doublet, J=55Hz) Step4->Signal2 Calc Ratio Calculation (Isotope Dilution) Signal1->Calc Signal2->Calc caption Fig 2: Isotope Dilution Workflow. The labeled doublet acts as the self-correcting reference.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[4] qNMR Internal Standard Reference Data (ISRD). Guidance on metrological traceability and purity assignment. [Link]

  • Jeol Ltd. (2016). High sensitivity and quantitative 13C measurements using “Q-POMMIE”. Discussion on Inverse Gated Decoupling vs. DEPT for quantitation. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Protocols for relaxation delays and internal standard selection. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. Handling volatile samples and tube sealing techniques.[5] [Link]

  • Brinkmann, A. (2020). 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. Analysis of satellite integration issues. [Link]

Sources

Preliminary investigation of 2-Methylbutyl acetate - 13C2 in metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylbutyl acetate is a chiral ester widely utilized in flavor chemistry and naturally occurring in fermentation processes. While its toxicology is well-characterized, its specific metabolic flux—particularly the divergence between its hydrolysis products (2-methyl-1-butanol and acetic acid)—remains a critical area for kinetic study.

This guide details the preliminary investigation of 2-Methylbutyl acetate-13C2 (specifically labeled on the acetate moiety:


-acetate). By utilizing a stable isotope tracer, researchers can decouple the metabolic fate of the ester linkage from the alcohol backbone, allowing for precise quantification of carboxylesterase activity and downstream Acetyl-CoA integration without the safety constraints of radiolabels (

).

Part 1: The Isotopic Advantage

The Tracer: 2-Methylbutyl Acetate ( )

In this protocol, the acetate moiety carries two Carbon-13 atoms. This specific isotopomer is chosen to trace the acyl-flux .

  • Chemical Formula:

    
    
    
  • Mass Shift: The parent molecule exhibits a mass shift of +2 Da (M+2).

  • Key Advantage: Upon hydrolysis, the label is transferred exclusively to the acetic acid pool, while the 2-methylbutanol remains unlabeled (M+0). This allows simultaneous monitoring of:

    • Clearance: Disappearance of the M+2 parent ester.

    • Hydrolysis Rate: Appearance of M+2 Acetate (or M+2 Citrate if entering the TCA cycle).

    • Alcohol Metabolism: Appearance of unlabeled 2-methylbutyric acid (oxidative product).

Why Stable Isotopes?

Unlike radioisotopes,


 allows for Isotopomer Spectral Analysis (ISA) . Using Gas Chromatography-Mass Spectrometry (GC-MS), we can distinguish between:
  • Exogenous Acetate: Derived from the tracer (detectable as M+2).

  • Endogenous Acetate: Derived from background metabolism (detectable as M+0).

Part 2: Metabolic Fate & Pathways

The metabolism of 2-Methylbutyl acetate is bi-phasic. The primary step is hydrolysis, followed by divergent oxidative pathways.

The Hydrolysis Phase

Carboxylesterases (CES1 and CES2), predominantly located in the liver microsomes and cytosol, cleave the ester bond.



Downstream Oxidation
  • The Alcohol Arm: 2-Methylbutanol is oxidized by Alcohol Dehydrogenase (ADH) to 2-methylbutyraldehyde, and subsequently to 2-methylbutyric acid by Aldehyde Dehydrogenase (ALDH).

  • The Acetate Arm (Tracer): The

    
    -Acetic acid is converted to 
    
    
    
    -Acetyl-CoA, which enters the Krebs (TCA) cycle.
Pathway Visualization

The following diagram illustrates the metabolic divergence and the tracking of the


 label.

MetabolicPathway Parent 2-Methylbutyl Acetate (13C2) [M+2] Enzyme1 Carboxylesterases (CES1/CES2) Parent->Enzyme1 Alcohol 2-Methyl-1-Butanol [M+0] Enzyme1->Alcohol Acetate Acetic Acid (13C2) [M+2] Enzyme1->Acetate Aldehyde 2-Methylbutyraldehyde Alcohol->Aldehyde ADH AcetylCoA Acetyl-CoA (13C2) [M+2] Acetate->AcetylCoA ACSS2 (Acetyl-CoA Synthetase) Acid 2-Methylbutyric Acid Aldehyde->Acid ALDH TCACycle TCA Cycle (Citrate M+2) AcetylCoA->TCACycle Citrate Synthase

Figure 1: Metabolic divergence of 2-Methylbutyl acetate-13C2. Blue indicates the parent tracer; Red indicates the metabolic flux of the 13C label; Grey indicates the unlabeled alcohol backbone.

Part 3: Analytical Methodology (HS-SPME-GC-MS)

Due to the volatility of 2-Methylbutyl acetate and its alcohol metabolite, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the mandatory analytical platform. Liquid injection often results in the loss of volatile metabolites and contamination of the liner.

Instrumentation Setup
ComponentSpecificationRationale
Extraction HS-SPME (DVB/CAR/PDMS fiber)Divinylbenzene/Carboxen/PDMS covers the wide polarity range of esters (non-polar) and acids (polar).
GC Column DB-WAX or FFAP (Polar)Essential for separating the polar acetic acid and 2-methylbutyric acid from the neutral ester.
Carrier Gas Helium (1.0 mL/min)Standard for MS stability.
MS Mode SIM (Selected Ion Monitoring)Maximizes sensitivity for specific isotopomers (e.g., m/z 45 vs 47 for acetate fragments).
Mass Isotopomer Distribution (MID) Targets

To validate the study, the MS must be tuned to detect specific ion fragments:

  • Parent (Ester): Monitor molecular ion or characteristic fragment (M and M+2).

  • Metabolite 1 (Acetate): Monitor m/z 60 (unlabeled) and m/z 62 (labeled).

  • Metabolite 2 (Alcohol): Monitor m/z 88 (unlabeled).

Part 4: Experimental Protocol

This protocol describes an in vitro liver microsome stability assay. This is the standard "first-pass" investigation for drug/metabolite clearance.

Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactors: NADPH regenerating system (required for the oxidative steps, ADH/ALDH).

  • Stop Solution: Ice-cold Acetonitrile with 1% Formic Acid (to quench enzymes and protonate acids for headspace volatility).

Step-by-Step Workflow

Step 1: Pre-Incubation

  • Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.

  • Add NADPH regenerating system.

  • Equilibrate at 37°C for 5 minutes.

Step 2: Substrate Initiation

  • Add 2-Methylbutyl acetate-13C2 (dissolved in DMSO, final conc <0.1%) to a final concentration of 10 µM.

  • Critical: Seal vials immediately with magnetic crimp caps (PTFE/Silicone septa) to prevent volatilization.

Step 3: Time-Course Sampling

  • Incubate separate vials for T=0, 5, 15, 30, and 60 minutes.

  • Perform incubations in a shaking water bath.

Step 4: Quenching (The "Stop" Signal)

  • At each time point, inject Stop Solution through the septum using a syringe. Do not uncap.

  • Heat shock at 60°C for 10 mins (optional) or rapid freeze to ensure total enzymatic inactivation.

Step 5: HS-SPME Extraction

  • Transfer vials to the GC autosampler.

  • Incubate vial at 40°C for 10 min (equilibration).

  • Expose SPME fiber to headspace for 20 min.

  • Desorb in GC inlet (250°C) for 3 min.

Workflow Diagram

ExperimentalWorkflow Substrate Substrate: 2-Methylbutyl Acetate-13C2 Microsomes Human Liver Microsomes (37°C) Substrate->Microsomes Initiation Incubation Incubation (0-60 min) Microsomes->Incubation Quench Quench: Ice-Cold ACN (Through Septum) Incubation->Quench Stop Reaction SPME HS-SPME Extraction (Headspace) Quench->SPME Volatilization GCMS GC-MS Analysis (SIM Mode) SPME->GCMS Desorption

Figure 2: Analytical workflow for HS-SPME-GC-MS investigation of volatile ester metabolism.

Part 5: Data Interpretation & Calculation

Calculating Enrichment

To determine the metabolic flux, calculate the Mole Percent Excess (MPE) or Fractional Enrichment for the acetate pool.



  • High Enrichment: Indicates rapid hydrolysis of the exogenous ester.

  • Low Enrichment: Indicates slow hydrolysis or high dilution by endogenous acetate.

Kinetic Parameters

Plot the natural log of the remaining parent ester concentration (M+2 peak area) vs. time.

  • Slope (

    
    ):  Elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
    .
  • Clearance (

    
    ): 
    
    
    
    .
Troubleshooting
  • Low Signal? Check SPME fiber integrity. Esters can strip PDMS phases over time. Ensure the "Stop Solution" is acidic (pH < 3) to drive acetic acid into the headspace.

  • No M+2 Acetate? The ester might be stable (no hydrolysis) or the acetate is being rapidly consumed by Acetyl-CoA synthetase (if using whole cells/hepatocytes).

References

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. Link

  • Lorkiewicz, P. K., et al. (2019). Plasma Flux Analysis by Stable Isotope-Resolved Metabolomics (SIRM). Metabolites, 9(10), 217. Link

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press. (Standard reference for SPME protocols). Link

  • Fan, T. W-M., & Lane, A. N. (2012). Applications of stable isotope-resolved metabolomics (SIRM) in cancer metabolism. Metabolomics, 8, 517-520. Link

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. Link

Methodological & Application

Application Note: High-Precision Quantitation of 2-Methylbutyl Acetate via SIDA-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 2-methylbutyl acetate (active amyl acetate) in complex fermentation matrices (wine, beer, fruit ferments) using 2-Methylbutyl acetate-13C2 as a Stable Isotope Labeled Internal Standard (SIL-IS).

While 2-methylbutyl acetate is a key contributor to "fruity" and "banana" aroma profiles, it is structurally isomeric with 3-methylbutyl acetate (isoamyl acetate). These two compounds share nearly identical mass spectra, making chromatographic separation critical. This guide demonstrates how to leverage Stable Isotope Dilution Assay (SIDA) principles to correct for matrix effects, Solid-Phase Microextraction (SPME) fiber competition, and ionization variability, ensuring data integrity in high-throughput environments.

Introduction & Scientific Rationale

The Isomer Challenge

In fermentation metabolomics, "amyl acetate" is often reported as a sum of two isomers:

  • 3-Methylbutyl acetate (Isoamyl acetate): Derived from leucine metabolism.

  • 2-Methylbutyl acetate (Active amyl acetate): Derived from isoleucine metabolism.

Despite their similar "banana-like" odors, they have distinct sensory thresholds and metabolic origins. Conventional internal standards (e.g., 2-octanol or deuterated analogues like d3-acetate) often fail to mimic the exact extraction kinetics of the target analyte in varying ethanol concentrations.

Why 2-Methylbutyl Acetate-13C2?

Using a Carbon-13 labeled standard (2-Methylbutyl acetate-1,2-13C2 ) offers superior performance over deuterated standards:

  • Co-Elution: 13C isotopes typically show negligible chromatographic isotope effects, ensuring the IS co-elutes perfectly with the target analyte. This provides real-time correction for ionization suppression/enhancement at the exact moment of elution.

  • Stability: The 13C label on the acetate backbone is non-exchangeable, unlike deuterium labels on acidic positions which can scramble in protic solvents (like wine/beer).

Experimental Protocol

Materials & Reagents
  • Target Analyte: 2-Methylbutyl acetate (CAS: 624-41-9), >99% purity.

  • Internal Standard (IS): 2-Methylbutyl acetate-13C2 (Acetate-1,2-13C2).

    • Note: Ensure the label is on the acetyl group to generate the diagnostic m/z 45 fragment.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Solvent: Ethanol (LC-MS grade) for stock solutions; Tartaric acid buffer (pH 3.5) for synthetic wine matrix.

Instrumentation Setup
  • GC System: Agilent 8890 or equivalent.

  • MS Detector: Single Quadrupole (e.g., 5977B) with High-Efficiency Source (HES).

  • Autosampler: PAL3-RSI with SPME Arrow or standard SPME capability.

GC-MS Method Parameters
ParameterSettingRationale
Inlet Split/Splitless (Split 1:5 or 1:10)Prevents column overload from ethanol; improves peak shape.
Column DB-Wax or ZB-Wax (60m x 0.25mm x 0.25µm)CRITICAL: A polar PEG column is required to separate 2-methyl from 3-methyl isomers. Non-polar columns (DB-5) will likely co-elute them.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized for separation efficiency.
Oven Program 40°C (5 min)

5°C/min

230°C (5 min)
Slow ramp ensures resolution of the amyl acetate isomer pair.
Transfer Line 240°CPrevents condensation of heavier volatiles.
Ion Source 230°C (EI mode, 70 eV)Standard Electron Ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Essential for sensitivity and selectivity.
SIM Table Configuration

Dwell time: 25-50 ms per ion.

CompoundTypeQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)*
2-Methylbutyl acetate Target43 87, 70, 5514.2 min
3-Methylbutyl acetate Isomer43 87, 70, 5513.9 min
2-Methylbutyl acetate-13C2 IS45 89, 70**, 5714.2 min

*Note: Retention times are column-dependent. 3-methyl isomer typically elutes before 2-methyl isomer on Wax columns. *Note on m/z 70: The McLafferty rearrangement of the 13C2-acetate analog loses the labeled acetic acid (neutral), leaving the unlabeled alkene fragment (m/z 70). Thus, m/z 70 appears in both spectra and cannot be used for discrimination.

Workflow Visualization

SIDA-SPME Workflow

The following diagram illustrates the self-validating workflow for sample preparation and analysis.

SIDA_Workflow Sample Sample (Wine/Beer/Ferment) IS_Spike Spike IS (2-MBA-13C2) Sample->IS_Spike 5 mL Sample + 10 µL IS Equilibration Equilibration (40°C, 10 min) IS_Spike->Equilibration + 2g NaCl (Salting Out) Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber) Equilibration->Extraction Headspace Adsorption GC_Sep GC Separation (Wax Column) Extraction->GC_Sep Thermal Desorption MS_Det MS Detection (SIM Mode) GC_Sep->MS_Det Isomer Resolution Data_Proc Quantitation (Ratio: Area 43 / Area 45) MS_Det->Data_Proc m/z 43 & 45

Caption: Figure 1: Step-by-step SIDA workflow ensuring internal standard equilibration with the sample matrix prior to extraction.

Results & Discussion

Chromatographic Resolution

The most critical success factor is the separation of the isomers. On a 60m DB-Wax column:

  • 3-Methylbutyl acetate (Isoamyl) elutes first.

  • 2-Methylbutyl acetate (Active amyl) elutes second.

  • Resolution (Rs): Should be > 1.2 to ensure the m/z 43 signal for the target is not contaminated by the isomer.

Linearity and Sensitivity
  • Calibration Range: 10 µg/L to 5000 µg/L (typical fermentation range).

  • Linearity (R²): > 0.999 using the Area Ratio (

    
    ).
    
  • LOD: < 1 µg/L (SIM mode).

Troubleshooting The "Isotope Scramble"

If you observe high background in the m/z 45 channel for the native standard:

  • Check Purity: Ensure the native standard does not contain impurities.

  • Check Resolution: Ensure the MS resolution is not set too wide (e.g., unit resolution is standard; if set to "Low Res," 43 might bleed into 45).

  • Fragment Choice: If m/z 45 has interference, check if the 13C label is on the butyl chain (rare). If so, the molecular ion (132) or the rearrangement ion (72) would be the targets. This protocol assumes Acetate-1,2-13C2.

References

  • Rychlik, M., & Asam, S. (2008). Stable isotope dilution assays in mycotoxin analysis. Analytical and Bioanalytical Chemistry. Link (General SIDA principles).

  • Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Analytical and Bioanalytical Chemistry. Link (Specific protocol for wine volatiles).

  • Plutowska, B., & Wardencki, W. (2007). Aromagrams – Aromatic profiles in the appreciation of food quality. Food Chemistry. Link (Isomer separation importance).

  • NIST Mass Spectrometry Data Center. 2-Methylbutyl acetate Mass Spectrum. NIST Chemistry WebBook. Link

2-Methylbutyl acetate - 13C2 tracer studies in cellular metabolism

Application Note: 2-Methylbutyl Acetate- C Tracing for CES Activity and Mitochondrial Coupling

Abstract

This guide outlines a protocol for using [Acetate-1,2-


C

]-2-Methylbutyl acetate

Introduction & Mechanistic Rationale

The Molecule: 2-Methylbutyl Acetate

2-Methylbutyl acetate is an ester derived from the condensation of acetic acid and 2-methyl-1-butanol.

  • Biological Relevance: It is a structural analog to many ester-based prodrugs and a byproduct of branched-chain amino acid (BCAA) catabolism (specifically Isoleucine) in fermentation systems.

  • Enzymatic Target: In mammalian cells (hepatocytes, enterocytes), it is rapidly hydrolyzed by Carboxylesterases (CES1 and CES2) .

The Tracer Strategy: Why C ?

We utilize [Acetate-1,2-


C

]-2-Methylbutyl acetate

The Metabolic Logic:

  • Uptake & Hydrolysis: The ester enters the cell and is cleaved by CES enzymes.

  • Divergence:

    • Product A (Unlabeled): 2-Methyl-1-butanol (released into cytosol, oxidized to 2-methylbutyrate).

    • Product B (Labeled):

      
      .
      
  • Metabolic Coupling: The labeled free acetate must be activated by Acetyl-CoA Synthetase (ACSS2) to form

    
    .
    
  • TCA Entry: This labeled Acetyl-CoA condenses with Oxaloacetate to form Citrate (m+2) .

Key Insight: By measuring the rate of appearance of m+2 Citrate , you are effectively measuring the functional coupling between esterase activity and mitochondrial respiration. If the esterase is inhibited, m+2 Citrate drops. If mitochondrial ACSS2 is impaired, m+2 Citrate drops, even if the esterase is active.

Pathway Visualization

The following diagram illustrates the metabolic fate of the tracer.

Gcluster_legendLegendL1Tracer (Exogenous)L2EnzymeL3Metabolite (Labeled)Tracer[Acetate-1,2-13C2]2-Methylbutyl AcetateCESCarboxylesterase(CES1/CES2)Tracer->CESAlcohol2-Methylbutanol(Unlabeled)CES->AlcoholAcetate[1,2-13C2] Acetate(Cytosolic)CES->AcetateHydrolysisACSS2Acetyl-CoASynthetaseAcetate->ACSS2AcCoA[1,2-13C2]Acetyl-CoAACSS2->AcCoAActivationCSCitrate SynthaseAcCoA->CSCitrateCitrate m+2(Mitochondrial)CS->CitrateTCA EntryOAAOxaloacetate(Unlabeled)OAA->CS

Caption: Metabolic fate of the 2-MBA tracer. Red ellipses indicate enzymatic steps; Green boxes indicate

Experimental Protocol

Materials & Reagents
  • Tracer: [Acetate-1,2-

    
    C
    
    
    ]-2-Methylbutyl acetate (>99% isotopic purity).
    • Note: If not commercially available, synthesize via esterification of 2-methyl-1-butanol with [1,2-

      
      C
      
      
      ]acetic anhydride.
  • Cell Model: Primary Hepatocytes (Human/Rat) or HepG2 cells (High CES activity).

  • Media: DMEM (glucose-free or low-glucose to force acetate utilization), supplemented with 10% Dialyzed FBS.

  • Quenching Solution: 80% Methanol (pre-chilled to -80°C).

  • Internal Standard: [U-

    
    C]Succinate (for recovery normalization).
    
Step-by-Step Workflow
Phase 1: Tracer Incubation
  • Seeding: Seed cells in 6-well plates (

    
     cells/well). Allow attachment for 24h.
    
  • Wash: Wash cells 2x with PBS to remove residual glucose/lactate.

  • Pulse: Add experimental media containing 500 µM [Acetate-1,2-

    
    C
    
    
    ]-2-Methylbutyl acetate
    .
    • Control: Add 500 µM unlabeled 2-Methylbutyl acetate (Natural Abundance correction).

    • Timepoints: Harvest at 0, 15, 30, and 60 minutes. (Ester hydrolysis is rapid; early timepoints are crucial).

Phase 2: Metabolism Quenching & Extraction

Critical: Esters are volatile. Standard drying protocols will evaporate the parent tracer.

  • Quench: Rapidly aspirate media. Immediately add 1 mL -80°C 80% Methanol .

  • Scrape: Scrape cells on dry ice. Transfer suspension to a cold microcentrifuge tube.

  • Biphasic Partition (Optional but Recommended):

    • Add 400 µL Chloroform and 300 µL Water. Vortex vigorously.

    • Centrifuge at 10,000 x g for 5 min at 4°C.

    • Top Layer (Aqueous/Methanol): Contains polar metabolites (Acetate, Citrate, Acetyl-CoA).

    • Bottom Layer (Chloroform): Contains unhydrolyzed 2-Methylbutyl acetate and lipids.

  • Save Both Layers: Analyze the bottom layer to measure remaining tracer (substrate depletion). Analyze the top layer for product appearance (Citrate m+2).

Phase 3: Derivatization & GC-MS Analysis

For TCA intermediates (Aqueous phase):

  • Dry: Evaporate the aqueous phase under nitrogen flow at 37°C (Acetate may be lost; focus on Citrate).

  • Derivatize: Add 50 µL MOX reagent (Methoxyamine HCl in pyridine) for 90 min at 30°C. Then add 50 µL MSTFA + 1% TMCS for 30 min at 37°C.

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-35MS (30m x 0.25mm).

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance of each isotopologue (

Target Ions (TMS Derivatives):

Metabolite Fragment (m/z) Relevant Isotopologue Interpretation

| Citrate | 273 (M-CH3) | m+2 (275) | Direct entry of


Malatem+2 (235)Glutamatem+2 (248)
Calculating Flux Metrics

To quantify the "Esterase-Mitochondrial Coupling Efficiency" (EMCE), use the following logic:

However, since free acetate is volatile and difficult to capture, we use Citrate m+2 as the proxy:

Troubleshooting Guide
  • Issue: High m+0 Citrate, low m+2.

    • Cause: High background glycolysis (glucose -> unlabeled Acetyl-CoA) diluting the tracer.

    • Fix: Use low-glucose media (1-2 mM) during the pulse to force reliance on the ester-derived acetate.

  • Issue: No m+2 Citrate, but high m+2 Acetate (if measured).

    • Cause: ACSS2 inhibition or mitochondrial dysfunction. The ester is hydrolyzing, but acetate isn't entering the TCA cycle.

Visual Workflow Summary

Workflowcluster_01. Incubationcluster_12. Extractioncluster_23. AnalysisStep1Hepatocytes+ 13C-TracerStep2Biphasic Extraction(MeOH/CHCl3)Step1->Step2Quench (-80°C)PhaseAOrganic Phase(Tracer)Step2->PhaseAPhaseBAqueous Phase(Metabolites)Step2->PhaseBStep3GC-MS(MOX/MSTFA)PhaseB->Step3DerivatizationDataData: Citrate m+2Flux CalculationStep3->Data

Caption: Experimental workflow from cell culture to mass spectrometry analysis.

References

  • Antoniewicz, M. R. (2015). Methods for

    
    C metabolic flux analysis of microbial and mammalian systems. Current Opinion in Biotechnology, 34, 89-94. 
    
  • Hosokawa, M. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Molecules, 13(2), 412-431.

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602.

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution

    
    C metabolic flux analysis. Nature Protocols, 14, 2856–2877. 
    
  • Satoh, T., & Hosokawa, M. (2006). The mammalian carboxylesterases: From molecules to functions. Annual Review of Pharmacology and Toxicology, 46, 95-125.

Application Note: Quantitative Metabolomics of 2-Methylbutyl Acetate using Stable Isotope Dilution (SIDA)

Author: BenchChem Technical Support Team. Date: February 2026


-labeled analog)

Abstract & Scope

This guide details the protocol for the absolute quantification of 2-Methylbutyl acetate (CAS: 624-41-9) in complex biological matrices (fermentation broths, fruit homogenates, serum) using 2-Methylbutyl acetate-13C2 as an internal standard.

2-Methylbutyl acetate is a volatile ester derived from isoleucine catabolism via the Ehrlich pathway. It is a critical flavor compound (fruity/banana notes) and a metabolic marker for yeast fermentation performance. Its structural isomer, Isoamyl acetate (3-methylbutyl acetate), often co-exists in samples, making chromatographic resolution and precise mass spectral quantification essential.

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve high sensitivity and selectivity.

Scientific Rationale

Why 2-Methylbutyl Acetate-13C2?

In metabolomics, external calibration often fails for volatiles due to matrix effects (e.g., ethanol content altering headspace partition coefficients) and fiber competition during SPME.

  • Principle of SIDA: The

    
    -labeled analog acts as the ideal Internal Standard (IS). It possesses identical physicochemical properties (vapor pressure, SPME fiber affinity, chromatographic retention) to the endogenous analyte but is distinguishable by mass spectrometry.
    
  • Isomer Discrimination: 2-Methylbutyl acetate and Isoamyl acetate are isomers (

    
    , MW 130.19). While high-resolution capillary columns (e.g., PEG stationary phases) can separate them, retention times can drift. The 
    
    
    
    IS provides a "retention time lock" specific to the 2-methyl isomer, ensuring peak identification accuracy.
The Labeling Logic

Commonly available 2-Methylbutyl acetate-13C2 carries the heavy isotopes on the acetate moiety (


).
  • Endogenous Parent Ion: m/z 130

  • Labeled Parent Ion: m/z 132

  • Key Fragment Shift: The acetyl cation (

    
    ) shifts from m/z 43  (endogenous) to m/z 45  (labeled). This +2 Da shift is free from common background interferences.
    

Experimental Workflow

Reagents & Standards
  • Analyte Standard: 2-Methylbutyl acetate (≥99%, analytical grade).

  • Internal Standard: 2-Methylbutyl acetate-13C2 (Isotopic purity ≥99 atom % 13C).

  • Solvent: Ethanol (LC-MS grade) or Methanol (depending on matrix compatibility).

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Standard Preparation

Critical Step: Volatile standards must be handled with gastight syringes and stored at -20°C.

  • Primary Stock (IS): Dissolve 2-Methylbutyl acetate-13C2 in ethanol to a concentration of 1000 mg/L .

  • Working IS Solution: Dilute Primary Stock to 10 mg/L in ethanol.

  • Calibration Curve: Prepare a 6-point curve of unlabeled 2-Methylbutyl acetate (e.g., 0.01 to 10 mg/L) in a "synthetic matrix" (e.g., 12% ethanol/water for wine studies, or PBS for biofluids).

  • Spiking: Add exactly 10 µL of Working IS Solution to every sample and calibrator (Final IS conc: 100 µg/L in 10 mL vial).

Sample Preparation (HS-SPME)
  • Vial: 20 mL Headspace vial with magnetic screw cap (PTFE/Silicone septum).

  • Sample Volume: 5 mL liquid sample.

  • Salt Addition: Add 1.5 g NaCl (saturation aids volatilization via "salting out").

  • Incubation: 40°C for 10 min (agitation at 500 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS recommended for esters) to headspace for 30 min at 40°C.

GC-MS Acquisition Protocol

Gas Chromatography Parameters
  • System: Agilent 7890B / 5977B (or equivalent).

  • Column: DB-Wax or HP-INNOWax (Polyethylene Glycol), 30m × 0.25mm × 0.25µm. Note: Non-polar columns (DB-5) often fail to separate the isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min), 250°C. SPME liner (0.75mm ID).

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (hold 5 min).

Mass Spectrometry (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

CompoundTypeRetention Time (approx)*Quant Ion (m/z)Qualifier Ions (m/z)
2-Methylbutyl acetate Analyte12.4 min43 70, 87, 55
2-Methylbutyl acetate-13C2 Internal Std12.4 min45 72, 89, 57
Isoamyl acetate Isomer12.8 min43 70, 87, 55

*Retention times vary by column age; IS and Analyte must co-elute perfectly.

Visualizing the Workflow & Pathway

SIDA Workflow Diagram

This diagram illustrates the self-correcting nature of the SIDA protocol.

SIDA_Workflow Sample Biological Sample (Unknown Conc) Mix Equilibration (Matrix Integration) Sample->Mix IS Spike Internal Standard (13C2-2-Methylbutyl Acetate) IS->Mix SPME HS-SPME Extraction (Isotope & Analyte compete equally) Mix->SPME Salting Out GC GC Separation (Wax Column) SPME->GC Thermal Desorption MS MS Detection (SIM) m/z 43 vs m/z 45 GC->MS Co-elution Data Calculate Area Ratio (Analyte/IS) MS->Data Quantification

Caption: Step-by-step Stable Isotope Dilution Assay (SIDA) workflow ensuring matrix correction.

Biosynthetic Origin (Ehrlich Pathway)

Understanding the origin helps in metabolic flux interpretation. 2-Methylbutyl acetate is specific to Isoleucine metabolism, whereas Isoamyl acetate derives from Leucine .

Ehrlich_Pathway Ile L-Isoleucine Keto α-Keto-β-methylvalerate Ile->Keto Transamination (BAT1/2) Ald 2-Methylbutanal Keto->Ald Decarboxylation (PDC) Alc 2-Methylbutanol (Fusel Alcohol) Ald->Alc Reduction (ADH) Ester 2-METHYLBUTYL ACETATE (Target Analyte) Alc->Ester Esterification (ATF1/2) AcCoA Acetyl-CoA AcCoA->Ester Acetyl Donor

Caption: The Ehrlich pathway showing the specific derivation of 2-Methylbutyl acetate from Isoleucine.

Data Analysis & Validation

Quantification Calculation

Calculate the concentration of the analyte (


) using the Response Factor (

) derived from the calibration curve:




(Where 

is slope,

is intercept, and

is the fixed concentration of the internal standard).
Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the method must meet these specs:

  • Linearity:

    
     over the range 10–10,000 µg/L.
    
  • Precision: Intra-day RSD < 5%; Inter-day RSD < 10%.

  • Recovery: Spike samples with known unlabeled standard; acceptable recovery is 80–120%.

  • Resolution: Valley between 2-Methylbutyl acetate and Isoamyl acetate peaks should be > 50% of peak height.

Troubleshooting

  • Issue: Poor separation of isomers.

    • Fix: Lower the initial oven temperature to 35°C or use a thicker film column (0.5µm or 1.0µm).

  • Issue: Low IS signal (m/z 45).

    • Fix: Check SPME fiber age. Esters can polymerize on the fiber surface. Bake fiber at 250°C for 30 min.

  • Issue: "Ghost" peaks.

    • Fix: 2-Methylbutyl acetate is ubiquitous in lab air (cleaning agents/perfumes). Analyze a blank "air" injection.

References

  • Ehrlich, F. (1907).[1][2] Über die Bedingungen der Fuselölbildung und über ihren Zusammenhang mit dem Eiweissaufbau der Hefe. Berichte der deutschen chemischen Gesellschaft. (Foundational paper on the Ehrlich Pathway).

  • Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Analytical and Bioanalytical Chemistry. (Authoritative protocol for SIDA of volatile esters).

  • PubChem. (n.d.). 2-Methylbutyl acetate (Compound Summary). National Library of Medicine. (Chemical and physical property verification).

  • Hazelwood, L. A., et al. (2008).[1] The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology. (Metabolic context and enzyme pathways).

Sources

Application Note: Advanced Sample Preparation for 2-Methylbutyl Acetate-13C2 Analysis via SIDA-HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2-Methylbutyl acetate (2-MBA) is a volatile ester contributing significantly to the aroma profiles of fermented beverages, fruits (notably bananas and apples), and essential oils.[1] Its analysis is complicated by two primary factors:

  • Isomeric Interference: It is a structural isomer of 3-methylbutyl acetate (isoamyl acetate) .[1] These two compounds often co-elute on non-polar stationary phases, requiring specific chromatographic selectivity.[1]

  • Matrix Effects: In complex matrices (e.g., fermentation broths, fruit pulps), the partition coefficient (

    
    ) of volatiles is heavily influenced by sugars, ethanol, and lipids.[1]
    

The Solution: Stable Isotope Dilution Assay (SIDA) To achieve high-precision quantitation, this protocol utilizes 2-Methylbutyl acetate-13C2 as an internal standard.[1] By spiking the sample with a known amount of the isotopologue before extraction, the standard experiences the exact same physical losses, matrix suppression, and extraction inefficiencies as the native analyte. The ratio of the native analyte to the 13C2-labeled standard remains constant throughout the process, rendering the method self-correcting.

Critical Experimental Design

Extraction Technique: HS-SPME

Headspace Solid-Phase Microextraction (HS-SPME) is the selected "Gold Standard" for this application.[1]

  • Why Headspace? 2-MBA has a boiling point of ~140°C and a LogP of ~2.[1][2]2. It partitions readily into the headspace, allowing for solvent-free extraction that leaves non-volatile matrix interferences (sugars, proteins) behind.[1]

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is required.[1]

    • Causality: The CAR layer adsorbs small volatiles, while the DVB/PDMS layers retain larger semi-volatiles. This tri-phase composition offers the highest capacity for esters in the C5-C10 range compared to pure PDMS.[1]

Chromatographic Separation

Standard non-polar columns (e.g., DB-5) often fail to resolve 2-MBA from isoamyl acetate.[1]

  • Protocol Standard: Use a Polar Wax Column (e.g., CP-Wax 52 CB or DB-WAX).[1] The polarity difference allows baseline resolution of the branched isomers.

Workflow Visualization

Diagram 1: SIDA-HS-SPME Workflow

The following diagram illustrates the critical equilibration steps required to ensure the 13C2-standard accurately mimics the analyte.

SPME_Workflow Sample Sample Matrix (Juice/Broth) ISTD Add ISTD (2-MBA-13C2) Sample->ISTD Spike Salt Add NaCl (Salting Out) ISTD->Salt Modify Ionic Strength Equilib Equilibration (40°C, 15 min) Salt->Equilib Critical Step Extract HS-SPME Extraction (DVB/CAR/PDMS) Equilib->Extract Headspace Partition GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Thermal Desorption

Caption: Step-by-step SIDA workflow emphasizing the equilibration of the 13C2-labeled standard with the sample matrix prior to fiber exposure.

Detailed Protocol

Reagents & Materials
  • Target Analyte: 2-Methylbutyl acetate (Native).[1][2][3]

  • Internal Standard: 2-Methylbutyl acetate-13C2 (Ensure isotopic purity >99%).

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.[1]

  • Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

Sample Preparation Steps
  • Matrix Homogenization:

    • If solid (fruit), blend with saturated NaCl solution (1:1 w/w) to arrest enzymatic activity.[1]

    • If liquid (wine/beer), degas via sonication if carbonated.[1]

  • Standard Spiking (The SIDA Step):

    • Aliquot 5.0 mL of sample into a 20 mL headspace vial.

    • Add 20 µL of 2-MBA-13C2 methanolic solution (concentration optimized to match expected analyte range, e.g., 10 mg/L).

    • Note: The volume of organic solvent added must be <1% of total volume to avoid modifying the phase ratio (

      
      ).
      
  • Salting Out:

    • Add 1.5 g NaCl to the vial.

    • Mechanism:[1] Dissolved salt hydrates metal ions, reducing the solubility of organics (2-MBA) in the water phase and driving them into the headspace (increasing

      
      ).
      
  • Equilibration (CRITICAL):

    • Seal vial immediately.[1]

    • Incubate at 40°C for 15 minutes with agitation (500 rpm).

    • Why: The 13C2 standard must fully disperse and interact with the matrix binding sites (e.g., pulp adsorption) before extraction begins.

  • Extraction:

    • Insert DVB/CAR/PDMS fiber.[1][4]

    • Expose fiber to headspace for 30 minutes at 40°C.[1]

    • Maintain agitation to refresh the boundary layer at the liquid-gas interface.[1]

  • Desorption:

    • Desorb in GC inlet at 250°C for 3 minutes (Splitless mode).

Instrumental Analysis (GC-MS)[1][6][7]

Chromatographic Conditions
ParameterSetting
Column DB-WAX or CP-Wax 52 CB (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 40°C (hold 3 min) -> 5°C/min -> 150°C -> 20°C/min -> 240°C
Inlet 250°C, Splitless (0.75 min purge)
Mass Spectrometry Detection

Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Native 2-MBA:

    • Quant Ion: m/z 43 (Acetyl) or 87 (Loss of acetyl).[1]

    • Qual Ion: m/z 70, 55.[1]

  • 13C2-Standard:

    • Note: The ions depend on the labeling position.[1]

    • If Acetyl-13C2: Quant Ion shifts to m/z 45.

    • If Butyl-13C2: Molecular ion shifts m/z 130 -> 132.[1]

    • Action: Run a full scan of the pure standard first to confirm the mass shift.[1]

Diagram 2: SIDA Quantification Logic

The following diagram details how the Mass Spectrometer signals are processed to calculate the final concentration, correcting for matrix effects.

SIDA_Logic RawSignal MS Detection (SIM Mode) Sep Ion Extraction RawSignal->Sep AreaNative Area Native (m/z X) Sep->AreaNative AreaLabel Area 13C2 (m/z X+2) Sep->AreaLabel Ratio Calculate Ratio (Native / 13C2) AreaNative->Ratio AreaLabel->Ratio Curve Calibration Curve (Ratio vs. Conc) Ratio->Curve Result Final Concentration (Corrected) Curve->Result

Caption: Logic flow for converting raw MS signals into quantified data using the Response Ratio, which negates extraction variability.

Quality Control & Validation

To ensure Trustworthiness of the data, the following controls must be implemented:

  • Isomer Resolution Check: Inject a mix of 2-methylbutyl acetate and 3-methylbutyl acetate.[1] Baseline resolution (

    
    ) must be confirmed.
    
  • Linearity: Construct a calibration curve plotting (Area Native / Area ISTD) vs. Concentration.

    
     should be > 0.995.[1]
    
  • Blank Check: Run a blank fiber desorption between samples to check for carryover, as acetate esters can be "sticky" on polar fibers.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Selection Guide for Supelco SPME Fibers. Retrieved from [1]

  • Agilent Technologies. (2011).[1][5][6] Separation of acetate esters using CP-Wax 52 CB. Application Note. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023).[1] 2-Methylbutyl acetate (CID 12209).[1][7] PubChem Compound Summary. Retrieved from [1]

  • Schwab, W., et al. (2017).[1] Stable Isotope Dilution Assay (SIDA) and HS-SPME-GCMS Quantification of Key Aroma Volatiles. Journal of Agricultural and Food Chemistry. (Contextual citation based on standard SIDA methodologies for volatiles).

  • Rojas, et al. (2024).[1] Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds.... MDPI.[1] Retrieved from [1]

Sources

Application Note: Quantitative Analysis of 2-Methylbutyl Acetate in Food and Beverages using Stable Isotope Dilution Analysis with 13C2-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylbutyl acetate, an important flavor compound, imparts characteristic sweet, fruity, and banana-like aromas to a wide variety of food and beverage products. It is naturally present in fruits such as apples and cherries and is also a key product of fermentation in alcoholic beverages like wine and beer.[1][2] The concentration of 2-methylbutyl acetate can significantly influence the sensory profile and consumer acceptance of these products.[3] Accurate and precise quantification of this volatile ester is therefore crucial for quality control, process optimization, and authenticity assessment in the food and beverage industry.

This application note details a robust and highly accurate method for the quantification of 2-methylbutyl acetate in complex food and beverage matrices using a Stable Isotope Dilution Assay (SIDA) with 2-methylbutyl acetate-13C2 as the internal standard.[4] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response, which can be significant in complex matrices.[5][6] This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample enrichment, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique that relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to the sample at the beginning of the analytical workflow.[6] In this case, 2-methylbutyl acetate-13C2, which is chemically identical to the native 2-methylbutyl acetate but has a molecular weight that is two daltons higher due to the incorporation of two ¹³C atoms, is used as the internal standard.

Because the labeled internal standard and the native analyte have virtually identical physicochemical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.[5] This approach provides highly accurate and precise quantification, as the ratio measurement is independent of sample volume and recovery rates.

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of 2-methylbutyl acetate in wine as a representative beverage matrix. The protocol can be adapted for other matrices such as fruit juices with appropriate validation.

Materials and Reagents
  • 2-Methylbutyl acetate analytical standard (≥98.0% purity)

  • 2-Methylbutyl acetate-13C2 analytical standard

  • Sodium chloride (NaCl) , analytical grade

  • Deionized water

  • Methanol , HPLC grade

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad selectivity for volatile and semi-volatile compounds.[2]

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • SPME-compatible GC inlet

  • Autosampler with SPME capabilities

Preparation of Standard Solutions
  • Primary Stock Solution of 2-Methylbutyl Acetate (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of 2-methylbutyl acetate into a 10 mL volumetric flask and dissolve in methanol.

  • Primary Stock Solution of 2-Methylbutyl Acetate-13C2 (approx. 100 µg/mL): Accurately weigh approximately 1 mg of 2-methylbutyl acetate-13C2 into a 10 mL volumetric flask and dissolve in methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution of 2-methylbutyl acetate-13C2 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 2-methylbutyl acetate primary stock solution into a model wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid, pH adjusted to 3.5) to achieve concentrations ranging from approximately 10 to 2000 µg/L. A minimum of five concentration levels is recommended for the calibration curve.[1]

Sample Preparation and HS-SPME Procedure
  • Sample Preparation: Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the 10 µg/mL 2-methylbutyl acetate-13C2 working internal standard solution to each vial. This will result in an internal standard concentration of 100 µg/L.

  • Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the partitioning of volatile compounds into the headspace.[7]

  • Equilibration: Seal the vial and place it in the autosampler tray. Incubate the sample at 40°C for 15 minutes with gentle agitation to allow for equilibration of the volatiles between the liquid and headspace phases.[7][8]

  • HS-SPME Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[7]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption.

HS_SPME_Workflow start Start sample_prep 1. Pipette 5 mL Sample into 20 mL Vial start->sample_prep spike_is 2. Spike with 50 µL of ¹³C₂-Internal Standard (10 µg/mL) sample_prep->spike_is add_salt 3. Add 1.5 g NaCl spike_is->add_salt seal_vial 4. Seal Vial add_salt->seal_vial incubate 5. Incubate at 40°C for 15 min (Equilibration) seal_vial->incubate extract 6. Expose SPME Fiber to Headspace (30 min at 40°C) incubate->extract desorb 7. Desorb Fiber in GC Inlet extract->desorb end GC-MS Analysis desorb->end

Caption: HS-SPME Workflow for 2-Methylbutyl Acetate Analysis.

GC-MS Parameters

The following GC-MS parameters are provided as a starting point and may require optimization for your specific instrumentation.

Parameter Condition
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Injector Splitless mode, 250°C
Column DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
2-Methylbutyl acetate7043, 55
2-Methylbutyl acetate-13C27244, 57

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of the pure standards.

Method Validation

A comprehensive method validation should be performed to ensure the suitability of the method for its intended purpose.[9] Key validation parameters include:

  • Linearity and Range: The linearity of the method should be assessed by analyzing the calibration standards and plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression analysis should be performed, and the coefficient of determination (R²) should be >0.99.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, by analyzing low-level spiked samples.[1]

  • Accuracy and Precision: Accuracy should be evaluated through recovery studies by spiking a blank matrix with known concentrations of 2-methylbutyl acetate at low, medium, and high levels within the calibration range. Precision (repeatability and intermediate precision) is determined by calculating the relative standard deviation (RSD) of replicate analyses.[9]

  • Selectivity: The selectivity of the method is demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

  • Matrix Effects: The influence of the sample matrix can be assessed by comparing the slope of the matrix-matched calibration curve to that of a solvent-based calibration curve. The use of a stable isotope-labeled internal standard is expected to minimize matrix effects.[10]

Conclusion

The Stable Isotope Dilution Analysis (SIDA) method using 2-methylbutyl acetate-13C2 as an internal standard, coupled with HS-SPME-GC-MS, provides a highly accurate, sensitive, and robust approach for the quantification of 2-methylbutyl acetate in food and beverage products. This method is well-suited for routine quality control, research, and product development applications where precise measurement of this key flavor compound is essential.

References

  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. PubMed. [Link]

  • Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in. ACS Publications. [Link]

  • Determination of esters in dry and sweet white wine by headspace solid-phase microextraction and gas chromatography. ResearchGate. [Link]

  • Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes (Vitis labrusca). SciELO. [Link]

  • Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI. [Link]

  • Quantitative Profiling of Ester Compounds Using HS-SPME-GC-MS and Chemometrics for Assessing Volatile Markers of the Second Fermentation in Bottle. PubMed. [Link]

  • Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. American Institute of Physics. [Link]

  • Volatile Organic Compounds Profiles to Determine Authenticity of Sweet Orange Juice Using Head Space Gas Chromatography Coupled with Multivariate Analysis. MDPI. [Link]

  • Method Development and Validation for Food and Beverages. RSSL. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Irish National Accreditation Board. [Link]

  • Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • A comprehensive workflow for beverage analysis using inductively coupled plasma mass spectrometry (ICP-MS). Hosmed. [Link]

  • Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. [Link]

  • MS settings of SIM scan time segments with characteristic ions and quantitative ion of each analyte. ResearchGate. [Link]

  • Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. ACS Publications. [Link]

  • Alcoholic Beverage Analysis by GC. Restek. [Link]

  • Determination of the Trace Element Contents of Fruit Juice Samples by ICP OES and ICP-MS. BrJAC. [Link]

  • Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. TTB. [Link]

  • Detection and quantification of alcohol compounds in food and beverages using static headspace-gas chromatography/mass spectrometry. Universiti Putra Malaysia Institutional Repository. [Link]

  • The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. Lirias. [Link]

  • Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices. UU Research Portal. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of University of Babylon for Pure and Applied Sciences. [Link]

Sources

Quantitative analysis of volatile compounds with 2-Methylbutyl acetate - 13C2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of 2-Methylbutyl Acetate in Fermentation Matrices via SIDA-HS-SPME-GC-MS

Abstract

This application note details a robust protocol for the quantification of 2-Methylbutyl acetate (2-MBA) , a key flavor ester responsible for "fruity" and "banana" notes in wines, beers, and fruit distillates. Due to the high volatility of 2-MBA and its co-elution tendency with its structural isomer, Isoamyl acetate (3-methylbutyl acetate), standard external calibration often yields low accuracy. We present a Stable Isotope Dilution Assay (SIDA) utilizing 2-Methylbutyl acetate-


  as an internal standard. This method compensates for matrix effects (ethanol content, sugar levels) and extraction variability inherent in Headspace Solid-Phase Microextraction (HS-SPME), ensuring high precision (RSD < 5%) and linearity (

).

Introduction

The Analyte: 2-Methylbutyl Acetate

2-Methylbutyl acetate (


, CAS: 624-41-9) is a saturated ester derived from the acetylation of 2-methylbutanol during fermentation (via yeast alcohol acetyltransferase, ATF1/ATF2).[1][2][3][4][5][6][7][8] While often grouped with Isoamyl acetate as "amyl acetates," 2-MBA has a distinct sensory threshold and contributes specific "jammy" and "overripe fruit" nuances.
The Analytical Challenge
  • Isomeric Resolution: 2-MBA is a structural isomer of Isoamyl acetate. On non-polar GC columns (e.g., DB-5), these compounds frequently co-elute.

  • Matrix Effects: In fermentation matrices, varying ethanol concentrations (5–15% v/v) significantly alter the liquid-gas partition coefficient (

    
    ) of volatiles, causing "matrix suppression" in headspace analysis.
    
  • Extraction Competition: In SPME, high concentrations of ethanol or other esters can displace trace analytes from the fiber (competitive adsorption).

The Solution: SIDA with -Labeling

Using 2-Methylbutyl acetate-


  provides an ideal internal standard (IS). Unlike deuterated standards (

or

), which may exhibit slight chromatographic shifts due to the deuterium isotope effect,

analogs co-elute perfectly with the target analyte. This ensures that the IS experiences the exact same matrix suppression and ionization conditions as the analyte at every moment of the analysis.

Experimental Workflow

Chemicals and Reagents
  • Analyte: 2-Methylbutyl acetate (

    
    99%, Food Grade).
    
  • Internal Standard (IS): 2-Methylbutyl acetate-

    
     (typically acetyl-
    
    
    
    labeled).
    • Note: Ensure the label is on the acetate moiety to shift the base peak (m/z 43

      
       45).
      
  • Matrix Mimic: Model wine solution (12% v/v ethanol, 5 g/L tartaric acid, pH 3.5) or Model Beer (5% v/v ethanol, pH 4.2).

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977) with Electron Impact (EI) source.

  • Autosampler: CTC PAL or Gerstel MPS for automated HS-SPME.

Chromatographic Conditions
  • Column: DB-WAX Ultra Inert (or equivalent PEG phase), 60 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m.
    • Rationale: A polar column is mandatory to chromatographically resolve 2-MBA from Isoamyl acetate.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 5 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (hold 5 min).

Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode.

CompoundTypeQuantifier Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)*
2-Methylbutyl acetate Analyte43 (

)
87, 70, 5514.2 min
2-Methylbutyl acetate-

Internal Std45 (

)
87**, 70, 5514.2 min
Isoamyl acetate Interference4387, 70, 5514.5 min
  • Note on Retention: On a Wax column, 2-Methylbutyl acetate typically elutes before Isoamyl acetate.

  • Note on IS Ions: If the

    
     label is on the acetyl group, the fragment m/z 87 (
    
    
    
    ) will remain unshifted. If the label is on the butyl chain, m/z 87 will shift to 89. Verify your specific standard's fragmentation pattern.

Detailed Protocol: HS-SPME Extraction

The following protocol utilizes a DVB/CAR/PDMS fiber, which offers the broadest range of extraction for volatiles (polar and non-polar).

Step 1: Sample Preparation
  • Pipette 5 mL of sample (wine/beer) into a 20 mL headspace vial.

  • Add 1.5 g NaCl (Sodium Chloride).

    • Mechanism:[9] "Salting out" increases the ionic strength, decreasing the solubility of organic esters and driving them into the headspace.

  • Add 10

    
    L  of Internal Standard Solution (2-MBA-
    
    
    
    at 50 mg/L in ethanol). Final IS concentration in vial: 100
    
    
    g/L.
  • Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

Step 2: SPME Extraction
  • Incubation: 40°C for 10 min (Agitation: 500 rpm).

  • Extraction: Expose the 50/30

    
    m DVB/CAR/PDMS  fiber to the headspace for 30 min  at 40°C.
    
  • Desorption: Insert fiber into GC inlet (250°C) for 3 min (Splitless mode).

Visual Workflows

Figure 1: SIDA-HS-SPME Analytical Logic

This diagram illustrates how the Stable Isotope Standard corrects for physical extraction errors.

SIDA_Workflow cluster_correction Error Compensation Mechanism Sample Sample Matrix (Wine/Beer) IS_Add Add IS: 2-MBA-13C2 Sample->IS_Add Spike Equilibrium HS Equilibrium (Analyte & IS partition identically) IS_Add->Equilibrium Heat + Salt SPME SPME Extraction (Fiber Competition) Equilibrium->SPME Adsorption Equilibrium->SPME Matrix Effect (Affects both equally) GCMS GC-MS Analysis (Co-elution) SPME->GCMS Desorption Data Ratio Calculation (Area 43 / Area 45) GCMS->Data Quantitation

Figure 1: The


 standard compensates for variations in headspace equilibrium and fiber competition by behaving identically to the analyte.
Figure 2: Isomer Separation Logic

Differentiating 2-MBA from Isoamyl Acetate is critical.

Isomer_Sep Mixture Sample Mixture (2-MBA + Isoamyl Acetate) Column GC Column Selection Mixture->Column NonPolar Non-Polar (DB-5) Result: Co-elution Column->NonPolar Avoid Polar Polar (DB-WAX) Result: Separation Column->Polar Recommended MS_Detect MS Detection (SIM) Polar->MS_Detect Result Quantification Possible MS_Detect->Result Peak 1: 2-MBA (14.2 min) Peak 2: Isoamyl (14.5 min)

Figure 2: Chromatographic strategy to resolve structural isomers prior to MS detection.

Data Analysis & Calculation

Quantification is performed using the Response Factor (


)  derived from a calibration curve.
Calculation Formula


Where:

  • 
     = Concentration of 2-Methylbutyl acetate.[4]
    
  • 
     = Peak area of m/z 43 (at 14.2 min).
    
  • 
     = Peak area of m/z 45 (at 14.2 min).
    
  • 
     = Concentration of Internal Standard.
    
  • 
     = Response Factor (Slope of the calibration curve: Area Ratio vs. Conc Ratio).
    
Calibration Table Example

Prepare 5 calibration points in the model matrix.

Level2-MBA Conc (

g/L)
IS Conc (

g/L)
Expected Area Ratio (43/45)
1501000.5
21001001.0
32501002.5
45001005.0
5100010010.0

Validation & Quality Control

To ensure Scientific Integrity , the method must be validated:

  • Linearity:

    
     should be 
    
    
    
    over the range of 50–2000
    
    
    g/L.
  • Recovery: Spike real wine samples with known amounts of 2-MBA. Acceptable recovery: 85–115%.

    • Self-Validating Step: If recovery is low (<80%), it indicates the IS is not fully compensating for the matrix, or the equilibration time is insufficient.

  • LOD/LOQ: Typical Limits of Quantitation (LOQ) for this method are ~5

    
    g/L, well below the sensory threshold (approx. 100–300 
    
    
    
    g/L depending on matrix).

References

  • PubChem. (2025). 2-Methylbutyl Acetate | C7H14O2.[2][3][4] National Library of Medicine. [Link]

  • Cameleyre, M., et al. (2017). 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma. Food Chemistry. [Link]

  • Perestrelo, R., et al. (2006). Headspace Solid-Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Journal of Agricultural and Food Chemistry. [Link]

  • Australian Wine Research Institute (AWRI). (2015). Analysis of fermentation-derived wine volatiles. [Link]

Sources

Application Note: Precision Quantitation of 2-Methylbutyl Acetate via IDMS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and scientists in pharmaceutical bioprocess development and metabolomics. It details a high-precision protocol for quantifying 2-Methylbutyl acetate (a key metabolic marker in fermentation) using Isotope Dilution Mass Spectrometry (IDMS) with a 13C2-labeled internal standard .[1]

Technique: Headspace SPME-GC-MS (Isotope Dilution) Analyte: 2-Methylbutyl acetate (CAS: 624-41-9) Internal Standard: 2-Methylbutyl acetate-13C2 (Acetyl-13C2)

Abstract

Accurate quantification of volatile esters like 2-Methylbutyl acetate is critical in optimizing biopharmaceutical fermentation processes and analyzing complex biological matrices. Traditional external standard methods often fail due to significant matrix effects (e.g., in fermentation broth or plasma) and the high volatility of the analyte. This protocol establishes a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow. By utilizing 2-Methylbutyl acetate-13C2 as an internal standard, this method automatically corrects for extraction variance, thermal degradation, and ionization suppression, achieving <2% RSD in complex matrices.

Introduction & Scientific Rationale

The Role of 2-Methylbutyl Acetate in Drug Development

While primarily known as a flavor compound, 2-Methylbutyl acetate serves as a vital metabolic biomarker in yeast and bacterial fermentation processes used for biologic drug production. Its concentration correlates with amino acid metabolism (specifically isoleucine degradation via the Ehrlich pathway). Monitoring its flux allows process engineers to:

  • Assess the metabolic state and stress levels of the host organism.

  • Optimize precursor feeding strategies in biosynthesis.

  • Quantify residual solvents/impurities in final formulations.

Why Isotope Dilution?

Volatile analysis faces three main challenges:

  • Extraction Instability: Headspace equilibrium is highly sensitive to temperature and matrix ionic strength.

  • Matrix Effects: Co-eluting components in fermentation broths can suppress or enhance MS ionization.

  • Discriminatory Loss: Highly volatile compounds are easily lost during sample handling.

IDMS solves these by adding a stable isotope-labeled analog (2-Methylbutyl acetate-13C2) before sample preparation. Since the isotopologue possesses nearly identical physicochemical properties (vapor pressure, solubility, pKa) to the analyte but a distinct mass signature, any loss or variation affects both equally. The ratio of Analyte/Standard remains constant, ensuring absolute accuracy.

Note on Isotope Choice: We select 13C (Carbon-13) over Deuterium (2H) labeling. Deuterated standards often exhibit a "chromatographic isotope effect," eluting slightly earlier than the native compound. 13C analogs co-elute perfectly, ensuring they experience the exact same ionization environment at the MS source.

Materials and Standards

ComponentSpecificationRole
Analyte 2-Methylbutyl acetate (≥99% Purity)Target Compound
Internal Standard (IS) 2-Methylbutyl acetate-13C2 Normalizer
Matrix Sodium Chloride (NaCl), Analytical GradeSalting-out agent
Solvent Methanol (LC-MS Grade)Stock solution solvent

Internal Standard Characterization:

  • Label Position: Acetyl group (1,2-13C2).

  • Mass Shift: +2 Da (Native MW 130 → Labeled MW 132).

  • Key Fragment Shift: The base peak (Acetyl ion, [CH3CO]+) shifts from m/z 43 to m/z 45 .

Experimental Protocol

Standard Preparation[3][4]
  • Primary Stock (IS): Dissolve 2-Methylbutyl acetate-13C2 in methanol to 1000 µg/mL. Store at -20°C.

  • Working IS Solution: Dilute Primary Stock to 10 µg/mL in water immediately before use.

  • Calibration Curve: Prepare native analyte standards (0.1 – 100 µg/mL) spiked with a constant concentration of IS (e.g., 1 µg/mL final concentration).

Sample Preparation (Headspace SPME)
  • Vial: 20 mL Headspace vial with magnetic screw cap (PTFE/Silicone septum).

  • Sample Volume: 5 mL of sample (fermentation broth or bio-fluid).

  • Salt Addition: Add 1.5 g NaCl (30% w/v) to promote "salting out," driving volatiles into the headspace.

  • Spike: Add 50 µL of Working IS Solution directly into the liquid phase. Cap immediately.

  • Equilibration: Incubate at 40°C for 10 min with agitation (500 rpm).

GC-MS Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (Polar, PEG phase) or DB-5MS (Non-polar). Note: DB-WAX provides better retention for esters.

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: SPME Mode, Splitless (1 min desorption). Inlet Temp: 250°C.

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles.

Temperature Program:

  • Hold 40°C for 2 min.

  • Ramp 5°C/min to 100°C.

  • Ramp 20°C/min to 230°C.

  • Hold 230°C for 3 min.

Mass Spectrometry (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)Dwell Time
Native 2-Methylbutyl acetate 43.0 ([CH3CO]+)70.0, 55.050 ms
2-Methylbutyl acetate-13C2 45.0 ([13CH3-13CO]+)71.0*, 56.050 ms
  • Note: The molecular ion (M+) is weak. We rely on the acetyl fragment.

  • Caution: m/z 43 has high background. Ensure the GC method resolves the analyte from air/solvent peaks. The co-eluting 13C2 standard (m/z 45) confirms the peak identity.

Method Validation & Workflow Visualization

Logical Workflow (Graphviz)

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Quantification S Sample (Broth/Plasma) Mix Spike & Equilibrate (Constant Ratio Established) S->Mix IS Internal Standard (13C2-Analog) IS->Mix Ext HS-SPME Extraction (Salting Out) Mix->Ext GC Gas Chromatography (DB-WAX Column) Ext->GC Ion EI Ionization (70 eV) GC->Ion SIM SIM Detection (m/z 43 vs 45) Ion->SIM Ratio Calculate Area Ratio (Area 43 / Area 45) SIM->Ratio Conc Final Concentration (From Cal Curve) Ratio->Conc

Figure 1: Step-by-step IDMS workflow ensuring that errors in extraction or injection are nullified by the internal standard ratio.

Data Calculation

Calculate the Response Ratio (


) for every sample:


Plot


 vs. Concentration of Native Standard. The slope is the Response Factor (

).

Critical Considerations & Troubleshooting

IssueCauseSolution
High Background at m/z 43 Air leaks or septum bleed.Tighten fittings; use "septum purge" flow; verify peak retention time matches IS exactly.
Low Sensitivity Poor SPME extraction efficiency.Increase extraction temp to 50°C; ensure saturation with NaCl.
Peak Tailing Polar interactions with column.Use a high-quality Wax column (e.g., DB-WAX UI) and ensure inlet liner is deactivated.
Isotope Scrambling Rare in simple esters.Verify spectrum of pure 13C2 standard to ensure no m/z 43 contribution (isotopic purity check).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1997).[2] Safety evaluation of certain food additives: 2-Methylbutyl acetate. Retrieved from [Link]

  • Cameleyre, M., et al. (2017). "2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact."[3] Food Chemistry, 237, 364-371.[3]

  • National Institute of Standards and Technology (NIST). 2-Methylbutyl acetate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Baghla, R., et al. (2024). "Rapid quantitative analysis of fermentation broth samples." SCIEX Technical Notes.

  • Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[4] (Cited for isotope effect principles).

Sources

Application Note: Precision Quantitation of 2-Methylbutyl Acetate in Environmental Matrices via Isotope Dilution HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision methodology for the quantitation of 2-Methylbutyl acetate (2-MBA) in aqueous environmental samples (wastewater, river water) and air monitoring cartridges. 2-MBA, a volatile ester associated with both biogenic emissions and industrial solvents, presents a unique analytical challenge due to its structural isomerism with Isoamyl acetate (3-methylbutyl acetate) .

We present a Stable Isotope Dilution Assay (SIDA) utilizing 2-Methylbutyl acetate-


  (acetyl-labeled) as the Internal Standard (IS). This protocol leverages Headspace Solid Phase Microextraction (HS-SPME) for solvent-free pre-concentration, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This workflow ensures linearity (

), sub-ppb detection limits, and robust correction for matrix effects.

Introduction & Scientific Rationale

The Isomer Challenge

In environmental analysis, 2-MBA is frequently misidentified as its more common isomer, Isoamyl acetate. Both share identical molecular weights (130.19 g/mol ) and nearly identical Electron Ionization (EI) fragmentation patterns (Base peak m/z 43, secondary m/z 70).

  • 2-Methylbutyl acetate: Chiral (usually racemic in synthesis), derived from 2-methyl-1-butanol.

  • Isoamyl acetate: Achiral, derived from isoamyl alcohol.

Expertise Insight: Standard non-polar columns (e.g., DB-5ms) often fail to resolve these isomers, leading to co-elution and quantitative bias. This protocol utilizes a Polar Wax Column (e.g., DB-WAX or SolGel-WAX) to achieve baseline separation, ensuring that the signal measured is exclusively 2-MBA.

The Role of Isotope Dilution ( -IS)

Traditional internal standards (e.g., Toluene-d8) correct for injection variability but fail to compensate for specific extraction inefficiencies of esters. By using 2-Methylbutyl acetate-


 , we achieve:
  • Identical Extraction Kinetics: The IS partitions into the SPME fiber at the exact same rate as the analyte.

  • Matrix Compensation: Any "salting out" or matrix suppression affects the native and the isotope equally.

  • Self-Validating Quantitation: The response ratio provides automatic correction for instrument drift.

Chemical & Physical Properties[1][2][3][4]

PropertyNative AnalyteInternal Standard (IS)
Compound Name 2-Methylbutyl acetate2-Methylbutyl acetate-

Label Position N/AAcetyl moiety (

)
CAS Number 624-41-9N/A (Custom Synthesis)
Molecular Weight 130.19 g/mol 132.19 g/mol
Boiling Point 112 °C~112 °C
LogKow 2.262.26
Target Ion (Quant) m/z 43 (

)
m/z 45 (

)
Qualifier Ion m/z 70, 55m/z 70 (Unlabeled fragment)

Experimental Protocols

Protocol A: Standard Preparation (Critical Step)

Handling volatile isotopes requires precision to prevent fractionation.

  • Primary Stock (IS): Dissolve 10 mg of 2-Methylbutyl acetate-

    
     in 10 mL of P&T Grade Methanol. Concentration: 1,000 mg/L .[1] Store at -20°C.
    
  • Working IS Solution: Dilute Primary Stock 1:100 in Methanol to yield 10 mg/L .

  • Calibration Standards: Prepare a 6-point curve (0.5, 1, 5, 10, 50, 100 µg/L) of native 2-MBA in organic-free water.

  • Spiking: Add exactly 5 µL of Working IS Solution to every 10 mL sample vial (Final IS conc: 5 µg/L).

Protocol B: HS-SPME Extraction

Why SPME? Liquid-liquid extraction often results in hydrolysis of acetates or solvent peak interference. SPME is solvent-free and highly sensitive.[2]

  • Sample Volume: 10 mL sample in a 20 mL headspace vial.

  • Matrix Modification: Add 3.0 g NaCl (Salt addition) to enhance ionic strength and drive volatiles into the headspace (

    
     increase).
    
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[3]

    • Reasoning: The Carboxen layer is critical for trapping small volatiles (C2-C6), while DVB aids in retaining the larger ester structure.

  • Incubation: 40°C for 10 minutes (Agitation: 500 rpm).

  • Extraction: Expose fiber to headspace for 20 minutes at 40°C.

  • Desorption: 3 minutes in GC inlet at 250°C (Splitless mode).

Protocol C: GC-MS Method Parameters[4][5][8][9]
ParameterSettingNotes
Instrument Agilent 7890B / 5977B MSD (or equivalent)Single Quadrupole is sufficient.
Column DB-WAX UI (30m x 0.25mm x 0.25µm)Essential for isomer separation.
Carrier Gas Helium @ 1.0 mL/minConstant Flow.
Inlet Temp 250°CSplitless (Purge on @ 0.75 min).
Oven Program 40°C (hold 3 min)

10°C/min

150°C

20°C/min

240°C (hold 5 min)
Slow ramp early on separates 2-MBA from Isoamyl Acetate.
Transfer Line 250°CPrevent condensation.
Ion Source 230°C (EI Mode)70 eV.
Acquisition SIM Mode See Table Below.

SIM Table:

  • Group 1 (4.0 - 8.0 min):

    • Native 2-MBA: 43.0 (Quant), 70.0, 55.0 (Qual).

    • IS (

      
      ): 45.0  (Quant), 70.0 (Qual - Note: Fragment is unlabeled).
      

Method Validation & Logic

Chromatographic Separation (Isomer Trap)

Users must validate the separation of 2-Methylbutyl acetate from Isoamyl acetate. On a DB-WAX column:

  • 2-Methylbutyl acetate: Elutes ~6.2 min.[4]

  • Isoamyl acetate: Elutes ~6.4 min.

  • Resolution (

    
    ): Must be > 1.5. If co-elution occurs, the unique m/z 45 of the IS will still quantify the total acetate load, but the native concentration will be biased high by the isoamyl isomer.
    
Mass Spectral Logic (The "Why")

The choice of m/z 43 and m/z 45 is deliberate.

  • Fragmentation Mechanism: The base peak for aliphatic acetates is the acylium ion (

    
    ).
    
  • Isotope Shift: With the label on the acetyl group (

    
    ), the mass shifts exactly +2 Da.
    
  • Interference Check: m/z 43 is a common background ion (air/water/column bleed). However, the m/z 70 ion (McLafferty rearrangement product:

    
    ) provides a strict confirmation.
    
    • Note: For the Acetyl-

      
       IS, the m/z 70 fragment comes from the butyl chain, which is unlabeled. Therefore, the IS spectrum will show m/z 45 (Base) and m/z 70 (Secondary).
      

Visualization

Figure 1: Analytical Workflow

This diagram illustrates the critical path from sample collection to data generation, highlighting the self-correcting nature of the IS.

G cluster_0 Sample Preparation (Self-Validating) cluster_1 Automated Extraction & Analysis Sample Environmental Sample (Water/Air Extract) IS_Spike Spike Internal Standard (2-MBA-13C2) Sample->IS_Spike Precise Vol Matrix_Mod Salt Addition (NaCl) & Incubation (40°C) IS_Spike->Matrix_Mod Equilibrium Equilibrium Reached (Analyte & IS ratio fixed) Matrix_Mod->Equilibrium 10 min SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Equilibrium->SPME Partitioning GC GC Separation (DB-WAX Column) SPME->GC Thermal Desorption MS MS Detection (SIM) Native: m/z 43 | IS: m/z 45 GC->MS Isomer Resolution Data Quantitation (Area Native / Area IS) MS->Data

Caption: Workflow for Isotope Dilution Analysis of 2-Methylbutyl Acetate. The co-extraction of the IS compensates for matrix variations.

Figure 2: MS Fragmentation & Isotope Shift Logic

Visualizing why the specific ions were chosen for SIM mode.

MS_Logic Native Native 2-MBA (MW 130) Frag_N1 Acylium Ion m/z 43 (Quant) Native->Frag_N1 Alpha Cleavage Frag_N2 Alkene Fragment m/z 70 (Qual) Native->Frag_N2 McLafferty IS IS: 2-MBA-13C2 (Acetyl Label) Frag_IS1 Labeled Acylium m/z 45 (Quant) IS->Frag_IS1 Alpha Cleavage (+2 Da Shift) Frag_IS2 Alkene Fragment m/z 70 (Qual) IS->Frag_IS2 McLafferty (No Label on Fragment)

Caption: Electron Ionization fragmentation pathways. Note that the m/z 70 fragment is identical for both, necessitating m/z 43/45 for differentiation.

Data Processing & Calculations

Response Factor (RF): Calculate the RF using the calibration standards:



Sample Concentration:



  • Acceptance Criteria:

    • IS Recovery: 50% - 130% of expected area.[4]

    • Relative Retention Time (RRT): Native peak must be within ±0.06 RRT units of the IS.

    • Ion Ratio: m/z 70/43 ratio in samples must match standards within ±20%.

References

  • U.S. EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • Sigma-Aldrich (Merck). (2023). SPME Fiber Selection Guide for Volatiles and Semivolatiles. Link

  • Restek Corporation. (2024). Separation of Amyl Acetate Isomers on Wax Columns. ChromaBLOGraphy. Link

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Methylbutyl acetate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In: Handbook of Solid Phase Microextraction. Elsevier. Link

Sources

Application Note: Precision Quantitation of 2-Methylbutyl Acetate via Stable Isotope Dilution (SIDA) using 13C2-Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the validated methodology for the quantitation of 2-Methylbutyl acetate (CAS 624-41-9) in complex matrices (biological fluids, pharmaceutical formulations, and food matrices) using 2-Methylbutyl acetate-13C2 as a stable isotope internal standard (SIST). By leveraging the physiochemical identity between the analyte and its 13C-labeled analog, this Stable Isotope Dilution Assay (SIDA) eliminates errors derived from matrix effects, extraction inefficiency, and ionization suppression. This guide is optimized for Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Introduction & Scientific Rationale

The Analyte: 2-Methylbutyl Acetate

2-Methylbutyl acetate is a volatile ester characterized by a distinct banana/fruity aroma. It serves three critical roles in life sciences and industry:

  • Pharmaceuticals: A flavoring excipient in pediatric formulations and syrups.

  • Metabolomics: A downstream metabolite of isoleucine degradation and a fermentation marker in yeast-based bioprocesses.

  • Food Chemistry: A key aroma active compound in fruits (apples, melons) and beverages.

The Solution: 13C2-Labeling

Traditional external calibration fails in complex matrices due to variable recovery rates. The 2-Methylbutyl acetate-13C2 standard (typically labeled on the acetyl moiety:


) provides a mass shift of +2 Da.
  • Co-Elution: The labeled standard co-elutes with the native analyte, experiencing the exact same matrix suppression or enhancement at the ion source.

  • Mass Discrimination: The +2 Da shift allows spectral resolution in Mass Spectrometry (MS) while maintaining identical chemical behavior (extraction partition coefficients, volatility).

Material Specifications

ComponentSpecificationCritical Requirement
Analyte 2-Methylbutyl acetate (Native)Purity ≥ 99.0% (GC)
Internal Standard 2-Methylbutyl acetate-13C2Isotopic Enrichment ≥ 99 atom % 13C
Solvent Dichloromethane or MethanolLC-MS/GC-MS Grade (Residue free)
Matrix Blank Synthetic matrix or analyte-free plasmaMatches sample density/viscosity

Technical Note: Verify the specific labeling position of your 13C2 standard. This protocol assumes labeling on the acetyl group (


), resulting in a shift of the base peak (m/z 43 

45).

Instrumentation & Parameters (GC-MS)

The following parameters are optimized for a splitless injection on a single-quadrupole GC-MS.

  • Column: DB-WAX or HP-5MS (30 m × 0.25 mm × 0.25 µm). Note: Wax columns provide better retention for polar esters.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min to 150°C 
    
    
    
    30°C/min to 240°C.
  • Ionization: Electron Impact (EI) @ 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

SIM Parameters (Target Ions)
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Rationale
Native Analyte 43 (

)
70 (

)
87 (

)
Base peak (acetyl) and McLafferty rearrangement product.
13C2-Standard 45 (

)
70 (

)
89 (

)
Acetyl group carries the +2 label. The alkene fragment (m/z 70) remains unlabeled.

Experimental Protocols

Protocol A: Stock & Working Solution Preparation

Objective: Create precise calibrators. Never rely on serial dilutions for the internal standard (ISTD); add the ISTD at a fixed concentration to every sample.

  • Primary Stock (Native): Weigh 100 mg 2-Methylbutyl acetate into a 100 mL volumetric flask. Dilute with Methanol. (Conc: 1000 µg/mL).

  • Primary Stock (13C2-ISTD): Weigh 10 mg 2-Methylbutyl acetate-13C2 into a 100 mL volumetric flask. Dilute with Methanol. (Conc: 100 µg/mL).

  • Working ISTD Solution: Dilute Primary Stock (13C2) 1:10 to achieve 10 µg/mL . This will be the "Spiking Solution."

Protocol B: Sample Preparation (Headspace-SPME)

Context: Ideal for analyzing volatiles in aqueous drugs or food without solvent extraction.

  • Aliquot: Transfer 5.0 mL of sample (or liquid standard) into a 20 mL headspace vial.

  • Spike: Add 50 µL of Working ISTD Solution (10 µg/mL) to every vial (samples, blanks, and calibrators).

    • Final ISTD Conc: 100 ng/mL in matrix.

  • Salt Addition: Add 1.5 g NaCl to enhance volatility (Salting-out effect). Cap immediately with magnetic crimp caps (PTFE/Silicone septa).

  • Equilibration: Incubate at 40°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 minutes at 40°C.

  • Desorption: Insert fiber into GC inlet (250°C) for 2 minutes.

Protocol C: Calibration & Calculation

Construct a calibration curve by plotting the Area Ratio vs. Concentration Ratio .





Visualized Workflows

SIDA Analytical Logic

This diagram illustrates the self-correcting nature of the Internal Standard method.

SIDA_Workflow Sample Unknown Sample (Native Analyte) Mix Homogenized Matrix (Native + 13C2) Sample->Mix ISTD Spike 13C2-ISTD (Fixed Amount) ISTD->Mix Extract Extraction (SPME/LLE) (Losses occur here) Mix->Extract  Both analytes  lost equally GCMS GC-MS Analysis (Co-elution) Extract->GCMS  Identical  Ionization Data Calculate Ratio (Area Native / Area 13C2) GCMS->Data

Caption: The 13C2-standard compensates for extraction losses and matrix effects by behaving identically to the native analyte.

MS Fragmentation & Selectivity

Understanding the mass shift is crucial for setting up SIM parameters.

MS_Fragmentation Native Native 2-Methylbutyl Acetate (MW 130) Frag_N1 m/z 43 [CH3-CO]+ Native->Frag_N1  Alpha Cleavage Frag_N2 m/z 70 [C5H10]+ (Alkene) Native->Frag_N2  McLafferty Rearr. Labeled 13C2-Labeled Standard (MW 132) Frag_L1 m/z 45 [13CH3-13CO]+ Labeled->Frag_L1  Label Retained Frag_L2 m/z 70 [C5H10]+ (Alkene) Labeled->Frag_L2  Label Lost (Neutral Loss)

Caption: Fragmentation pathways showing why m/z 43/45 are quantifiers, while m/z 70 remains common to both.

Method Validation Criteria

To ensure regulatory compliance (ICH Q2(R1)), validate the method using these parameters:

  • Linearity:

    
     over the range of 10 ng/mL to 1000 ng/mL.
    
  • Precision: Coefficient of Variation (CV) < 5% for intra-day replicates (n=6).

  • Recovery: Spike matrix at 3 levels (Low, Med, High). Calculated concentration should be 80-120% of theoretical yield.

  • Isotope Scrambling Check: Inject pure Native analyte and monitor m/z 45. Inject pure 13C2 standard and monitor m/z 43. Cross-signal should be < 0.5%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response for 13C2 (m/z 45) Incomplete derivatization or SPME saturation.Check SPME fiber age; ensure vial is sealed tight.
High Background at m/z 45 Contamination or Native analyte concentration too high (Isotopic overlap).Dilute sample; check natural abundance contribution of native peak (1.1% of C12 is C13).
Poor Linearity Saturation of detector or adsorption in inlet.Replace inlet liner; reduce split ratio or injection volume.
Retention Time Shift Deuterium isotope effect (rare for 13C, common for 2H).13C usually co-elutes perfectly. If shifting, check column phase or carrier gas flow stability.

References

  • Stoll, D. R., & Carr, P. W. (2017). Two-Dimensional Liquid Chromatography: Principles and Practical Applications.
  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press. (Context: SPME protocols for volatile esters).

  • MedChemExpress. (2023). 2-Methylbutyl acetate-13C2 Product Information. (Context: Commercial availability and specifications of the isotope standard).

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Context: Validation criteria for quantitative assays).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methylbutyl acetate. (Context: Fragmentation patterns for SIM selection).

Troubleshooting & Optimization

Technical Guide: Optimizing 2-Methylbutyl Acetate-13C2 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Personnel, Method Development Scientists From: Senior Application Scientist, Technical Support Division Subject: Optimization Protocol for Stable Isotope Dilution Assays (SIDA) of 2-Methylbutyl Acetate

Introduction & Core Principle

In quantitative analysis of volatiles like 2-Methylbutyl acetate (2-MBA), using a stable isotope-labeled internal standard (SIL-IS), specifically 2-Methylbutyl acetate-13C2 , is the gold standard for correcting extraction inefficiency, matrix effects, and instrument drift.

However, "more" is not always better. An incorrectly optimized IS concentration leads to two primary failure modes:

  • Cross-Talk (Isotopic Contribution): High IS concentration contributes signal to the native analyte channel (false positive), or high native concentration contributes to the IS channel (inaccurate correction).

  • Detector Saturation: In GC-MS, ester fragments (m/z 43/45) are abundant; saturating the detector destroys linearity.

This guide provides a self-validating workflow to determine the exact concentration required for your specific matrix and instrument.

Pre-Optimization: Handling & Stability

Before optimizing concentration, ensure the integrity of your standard.

The Volatility Challenge: 2-Methylbutyl acetate is a volatile ester (BP ~138°C). Concentration errors often stem from evaporative loss during stock preparation, not instrument error.

Standard Handling Protocol
  • Cold Opening: Allow the ampoule/vial to reach -20°C before opening to minimize headspace loss.

  • Primary Stock: Prepare the primary stock in a high-boiling solvent (e.g., Benzyl Alcohol or Glycol) if compatible with your method, OR use a septum-sealed vial immediately.

  • Working Solution: Prepare fresh daily. Do not store dilute working standards (<10 ppm) for >24 hours.

The Optimization Protocol (Step-by-Step)

Do not guess the concentration. Use this Cross-Contribution Experiment to mathematically determine the optimal spiking level.

Phase A: Spectral Purity & Ion Selection

Goal: Confirm the label position and select quantitation ions.

Context: 2-Methylbutyl acetate typically fragments to yield the acetyl cation (


) at m/z 43 .
  • If your 13C2 label is on the acetyl group: The IS quant ion shifts to m/z 45 .

  • If your 13C2 label is on the butyl chain: The base peak may remain m/z 43 , requiring you to quantify using the molecular ion or a different fragment.

Action: Run a full scan (50-200 amu) of the pure 13C2 standard.

  • Verify: No signal at the native quant ion (m/z 43 or molecular ion).

  • Select: The unique IS ion (typically m/z 45 or m/z 132).

Phase B: The Cross-Contribution Experiment

Goal: Determine the "Goldilocks" concentration range.

You must quantify two phenomena:

  • Native-to-Label (

    
    ):  Does the native analyte contribute to the IS signal? (Due to natural 
    
    
    
    or
    
    
    abundance).[1]
  • Label-to-Native (

    
    ):  Does the IS contribute to the native signal? (Due to incomplete labeling purity).
    

Experimental Setup: Prepare the following vials in your sample solvent:

Vial TypeNative Conc. (Analyte)IS Conc.[2][3][4][5][6][7][8][9][10] (13C2)Purpose
Blank 00System background check
IS Only (Low) 00.1 µg/mLCheck IS purity (contribution to Native)
IS Only (High) 010 µg/mLCheck IS purity (contribution to Native)
Native Only (High) 10 µg/mL0Check Natural Isotope contribution to IS
Mix 1:1 1 µg/mL1 µg/mLIdeal scenario check

Analysis Logic:

OptimizationLogic Start Start Optimization CheckBlank 1. Inject Blank Start->CheckBlank CheckIS 2. Inject 'IS Only' (High) CheckBlank->CheckIS CalcImpurity Calculate % Contribution (Area Native Channel / Area IS Channel) * 100 CheckIS->CalcImpurity Decision1 Is Contribution > 0.5%? CalcImpurity->Decision1 CheckNative 3. Inject 'Native Only' (High) Decision1->CheckNative No (Pass) LowerIS Reduce IS Conc. or Change Supplier Decision1->LowerIS Yes (Fail) CalcNatAbund Calculate Natural Isotope Effect (Area IS Channel / Area Native Channel) * 100 CheckNative->CalcNatAbund FinalSelect 4. Select IS Concentration CalcNatAbund->FinalSelect

Figure 1: Logic flow for determining isotopic cross-contribution.

Phase C: Calculating the Optimal Concentration

Based on the data from Phase B, apply the Signal Ratio Rule :

  • Lower Limit: The IS peak area must be at least 10x the baseline noise.

  • Upper Limit: The IS peak area must NOT exceed the detector's linear dynamic range (usually <

    
     counts for single quad MS).
    
  • The Ratio:

    • Ideally, the IS concentration should be 0.5x to 2x the expected median concentration of the analyte in your samples.

    • Example: If you expect 2-MBA in wine to range from 0.1 to 5 ppm, target an IS concentration of 1.0 - 2.0 ppm .

Troubleshooting Guide

Scenario 1: Non-Linear Calibration Curves

Symptom: The calibration curve (


 vs. Conc) bends at low concentrations.
  • Root Cause: "Cross-Talk." Your IS concentration is too high, and the isotopic impurity in the IS is adding a false signal to the native analyte channel.

  • Fix: Reduce IS concentration by 50%. Re-run the "IS Only" check to ensure the signal in the native channel is < LOD (Limit of Detection).

Scenario 2: "Carrier Effect" / Poor Linearity at High Conc

Symptom: Response factor drops at high analyte concentrations.

  • Root Cause: Active sites in the GC liner or column are adsorbing the analyte.

  • Counter-Intuitive Fix: Increase the IS concentration. In some cases, a higher load of IS acts as a "carrier," occupying active sites so the native analyte can pass through to the detector. This is common with acetate esters.

Scenario 3: Drifting Response Factors (RF)

Symptom: The RF (


) changes throughout the day.
  • Root Cause: Differential evaporation. 2-MBA-13C2 and native 2-MBA have identical volatility. If the RF drifts, it means one is evaporating from the vial before injection or the IS spiking solution is degrading.

  • Fix: Use chilled autosampler trays (4°C). Ensure IS is spiked immediately before sealing the vial, not hours prior.

FAQ

Q: Can I use Deuterated (d3) 2-MBA instead of 13C2? A: Yes, but with caution. Deuterium (H vs D) has a slight chromatographic isotope effect. The deuterated standard may elute slightly earlier than the native peak. 13C2 co-elutes perfectly, making it superior for correcting ionization matrix effects.

Q: My "Native Only" injection shows a peak in the IS channel. Is my standard contaminated? A: Likely not. This is natural abundance.[1][11] Carbon-13 is ~1.1% naturally abundant. If your native molecule has 7 carbons, there is a roughly 7.7% chance of a naturally occurring M+1, and a smaller probability of M+2. If your IS mass shift is only +2 Da, high native concentrations will show up in the IS window.

  • Solution: Ensure your IS concentration is high enough that this natural contribution is negligible (<1%), OR use a mathematical correction factor (see References).

References

  • BenchChem. (2025).[4] The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Assays. Retrieved from

  • Stokvis, E., et al. (2005). Quantitative analysis of synthetic peptides... by liquid chromatography-tandem mass spectrometry. (Discusses isotopic contribution correction). Journal of Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). 2-Methylbutyl acetate Analytical Standard Product Page. Retrieved from

  • National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution. J Mass Spectrom Adv Clin Lab. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Choosing Internal Standards for MS Analysis. Retrieved from

Sources

Navigating the Shadows: A Technical Support Guide to Troubleshooting Ion Suppression in LC-MS with ¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming one of the most persistent challenges in liquid chromatography-mass spectrometry (LC-MS): ion suppression. This guide provides in-depth, experience-driven troubleshooting strategies with a focus on the effective use of ¹³C-labeled internal standards to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity for the analyte, which can significantly compromise the sensitivity, accuracy, and precision of quantitative analyses.[2][3] In essence, even if your analyte is present, the mass spectrometer may not "see" it effectively, leading to erroneously low or undetectable concentrations.

Q2: What are the primary causes of ion suppression?

A2: Ion suppression is primarily caused by endogenous and exogenous components within the sample matrix that co-elute with the analyte of interest.[2][4] Common culprits include:

  • Phospholipids: Abundant in biological samples like plasma and tissue.

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source and hinder the ionization process.[2][5]

  • Detergents and Polymers: Often introduced during sample preparation steps.[2][6]

  • Co-administered Drugs and their Metabolites: These can interfere with the ionization of the target drug.[2]

Q3: How do ¹³C internal standards help in mitigating ion suppression?

A3: A stable isotope-labeled internal standard (SIL-IS), particularly a ¹³C-labeled analog, is considered the gold standard for compensating for ion suppression.[2] Because a ¹³C-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression.[7] Quantification is then based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable even with fluctuations in ionization efficiency, thereby correcting for the suppressive effects of the matrix.[8]

Q4: Why are ¹³C internal standards often preferred over deuterium (²H) labeled standards?

A4: While both are stable isotope-labeled standards, ¹³C-labeled standards are often preferred because they exhibit a more similar chromatographic behavior to the unlabeled analyte.[7][9] Deuterium-labeled standards can sometimes show slight shifts in retention time due to the "isotope effect," which can lead to differential ion suppression between the analyte and the internal standard, compromising accuracy.[7] ¹³C labeling results in a more robust co-elution, ensuring that both the analyte and the internal standard are subjected to the identical matrix environment in the ion source.[7]

In-Depth Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS experiments that are indicative of ion suppression, even when using a ¹³C internal standard.

Problem 1: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.

Causality: This is the classic signature of ion suppression. Components in your sample matrix are interfering with the ionization of your analyte in the mass spectrometer's source.[2] While your ¹³C internal standard should correct for this, severe suppression can lower the signal-to-noise ratio to a point where detection is compromised.

Troubleshooting Workflow:

A Low Signal in Matrix B Perform Post-Column Infusion Experiment A->B C Ion Suppression Confirmed B->C Suppression Detected D No Significant Suppression B->D No Suppression E Optimize Sample Preparation C->E F Optimize Chromatography C->F G Re-evaluate MS Source Parameters C->G H Investigate Other Issues (e.g., Analyte Stability) D->H I Solid-Phase Extraction (SPE) E->I J Liquid-Liquid Extraction (LLE) E->J K Protein Precipitation (PPT) E->K L Change Gradient Profile F->L M Use a Different Column Chemistry F->M N Reduce Flow Rate F->N

Caption: Troubleshooting workflow for low signal in matrix samples.

Solutions:

  • Confirm and Characterize Ion Suppression with a Post-Column Infusion Experiment: This is a diagnostic experiment to pinpoint the retention time regions where ion suppression is occurring.[5][10]

    • Expert Insight: By understanding when suppression occurs during your chromatographic run, you can more intelligently adjust your LC method to move your analyte away from these "suppression zones."

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[1][4]

    • Solid-Phase Extraction (SPE): Often the most effective technique for removing a wide range of interferences, including phospholipids and salts.[1][2][4]

    • Liquid-Liquid Extraction (LLE): Can provide very clean extracts but may not be suitable for all analyte polarities.[3][4]

    • Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.[4]

  • Optimize Chromatographic Separation: If you cannot remove the interferences, try to chromatographically separate them from your analyte.[1][3]

    • Modify the Gradient: A shallower gradient can increase the resolution between your analyte and co-eluting matrix components.[3]

    • Change the Stationary Phase: Switching from a standard C18 column to one with a different chemistry (e.g., phenyl-hexyl or biphenyl) can alter selectivity and improve separation.[2]

    • Reduce the Flow Rate: Lower flow rates can sometimes enhance ionization efficiency and lessen the impact of co-eluting species.[3][6]

Problem 2: I'm observing high variability and poor reproducibility in my quality control (QC) samples.

Causality: Sample-to-sample variation in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent analyte-to-IS ratios.[2] This indicates that while the ¹³C internal standard is co-eluting, the nature of the suppression is not uniform across all samples.

Troubleshooting Workflow:

A High QC Variability B Review Sample Collection & Handling A->B C Implement a More Robust Sample Cleanup A->C D Evaluate Matrix-Matched Calibrators A->D E Verify IS Purity and Concentration A->E F Consistent Hemolysis Levels? B->F G Uniform Storage Conditions? B->G H Solid-Phase Extraction (SPE) C->H I Supported Liquid Extraction (SLE) C->I J Prepare Calibrators and QCs in Pooled Matrix D->J

Caption: Troubleshooting workflow for high QC variability.

Solutions:

  • Implement a More Robust Sample Preparation Method: A thorough and consistent sample cleanup is crucial to minimize variability in matrix effects. SPE is often the preferred method for achieving this.[2][4]

    • Expert Insight: The goal is to "level the playing field" for all samples, ensuring that the matrix composition entering the LC-MS is as consistent as possible.

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.[1][2]

    • Trustworthiness: This practice ensures that your calibrators and your samples experience similar ionization conditions, leading to more accurate quantification.

  • Verify the Purity and Concentration of Your ¹³C-IS: Ensure that the internal standard stock solution is accurate and has not degraded. Any variability in the amount of IS added to each sample will directly translate to variability in the final calculated concentrations.

Key Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

Objective: To identify regions of ion suppression or enhancement in a chromatographic run.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Syringe containing a standard solution of your analyte

  • Blank matrix extract (e.g., plasma extract prepared without the analyte or IS)

Procedure:

  • System Setup:

    • Connect the LC column outlet to one inlet of the tee-union.

    • Connect the syringe pump outlet (containing the analyte solution) to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.[2]

  • Analyte Infusion:

    • Fill the syringe with the analyte standard solution at a concentration that gives a stable, mid-range signal.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for your analyte. You should observe a stable, elevated baseline signal.[2]

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run using your analytical method.[2]

  • Data Analysis:

    • Monitor the analyte's signal throughout the run. Any significant and reproducible dip in the baseline signal indicates a region of ion suppression.[2] An increase in the baseline indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove phospholipids and other interfering components from plasma samples.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a mixed-mode phase)

  • SPE vacuum manifold

  • Plasma sample

  • ¹³C-labeled internal standard solution

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw the plasma sample to room temperature.

    • Spike the sample with the ¹³C-labeled internal standard.

    • Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is in its appropriate form for retention on the reversed-phase sorbent.[2]

  • SPE Cartridge Conditioning and Equilibration:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1-2 mL of methanol through them.

    • Equilibrate the cartridges by passing 1-2 mL of water through them. Do not let the cartridges go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridges at a slow, steady flow rate (e.g., 1-2 mL/min).[2]

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridges to remove weakly bound interferences like salts.[2]

    • Apply vacuum to thoroughly dry the cartridges.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridges to elute the analyte and internal standard.[2]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS analysis.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Peak Area (in Matrix)¹³C-IS Peak Area (in Matrix)Analyte/IS RatioMatrix Effect (%)*
Protein Precipitation150,000280,0000.54-70%
Liquid-Liquid Extraction350,000650,0000.54-30%
Solid-Phase Extraction450,000830,0000.54-10%
Neat Solution500,000920,0000.54N/A

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) x 100. A negative value indicates ion suppression.

Expert Interpretation: The table demonstrates that while the analyte/IS ratio remains constant due to the co-eluting ¹³C-IS, the absolute signal intensity is significantly improved with more rigorous sample cleanup methods like SPE. This leads to better sensitivity and a more robust assay.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). [Source not available].
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • The Cornerstone of Accurate Quantification: An In-depth Technical Guide to Using Internal Standards in LC-MS Analysis. (2025). Benchchem.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. (2025). Benchchem.
  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? (2011). Journal of Chromatography A.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). Molecules.
  • Ion suppression in mass spectrometry. (n.d.). Clinical Chemistry.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Today.

Sources

Technical Support Center: Minimizing Isotopic Exchange in 2-Methylbutyl acetate - ¹³C₂ Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2-Methylbutyl acetate - ¹³C₂. This guide is designed to provide in-depth troubleshooting and preventative strategies to maintain the isotopic integrity of your labeled compound throughout experimental workflows. Isotopic exchange, even at low levels, can compromise the quantitative accuracy of tracer and internal standard-based studies. This document provides the mechanistic insights and practical protocols necessary to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the stability of 2-Methylbutyl acetate - ¹³C₂.

Q1: What is isotopic exchange in the context of 2-Methylbutyl acetate - ¹³C₂?

A: Isotopic exchange refers to any process where the ¹³C atoms in the acetate moiety of the molecule are replaced with naturally abundant ¹²C atoms from the surrounding environment. For 2-Methylbutyl acetate - ¹³C₂, this primarily occurs if the ester bond is cleaved (hydrolysis), releasing ¹³C₂-labeled acetic acid (or its conjugate base, acetate). This labeled acetate can then either be lost during sample processing or re-equilibrate with any unlabeled acetate pool present, leading to a dilution of the ¹³C label in the final product upon re-esterification.

Q2: What are the most common causes of isotopic exchange or label loss for this compound?

A: The primary causes are chemical reactions that cleave the ester bond. The two most significant contributors are:

  • Acid-Catalyzed Hydrolysis: Exposure to acidic conditions (pH < 6), particularly in the presence of water, can catalyze the hydrolysis of the ester.[1]

  • Base-Mediated Hydrolysis (Saponification): Exposure to basic conditions (pH > 8) rapidly cleaves the ester to form a carboxylate salt and the corresponding alcohol.[2][3]

  • Presence of Water and Elevated Temperatures: Both hydrolysis reactions are significantly accelerated by the presence of water and heat.

Q3: How can I detect if isotopic exchange has occurred?

A: Isotopic integrity is best assessed using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: In MS analysis, you would observe a decrease in the intensity of the ion corresponding to the ¹³C₂-labeled molecule and a concurrent increase in the signal for the unlabeled (all ¹²C) molecule.

  • ¹³C NMR Spectroscopy: While more complex, ¹³C NMR can provide detailed information about the specific location and abundance of the ¹³C labels. A loss of signal intensity at the labeled positions relative to an internal standard would indicate label loss.[4]

Q4: Is my 2-Methylbutyl acetate - ¹³C₂ compound stable during long-term storage?

A: Stability is highly dependent on storage conditions. To prevent degradation and isotopic exchange, the compound should be stored in an anhydrous, aprotic solvent (e.g., high-purity hexane, dichloromethane) in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C). Avoid storing it in protic solvents like methanol or in aqueous buffers for extended periods.

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific experimental observations and provides a structured approach to identifying and resolving issues related to isotopic exchange.

Observation: My Mass Spectrometry data shows a significant M+0 peak (unlabeled compound) and a reduced M+2 peak (labeled compound), suggesting a loss of isotopic enrichment.

Potential Cause 1: Hydrolysis During Aqueous Workup

The most common point of label loss is during the workup phase of a reaction or sample extraction, especially when aqueous solutions are used to wash the organic phase.

  • Scientific Rationale: Both strong acids and bases are potent catalysts for ester hydrolysis.[1][2] During a workup, if the organic layer containing your labeled ester is washed with a strongly acidic or basic aqueous solution, hydrolysis can occur at the interface between the two layers. The resulting ¹³C₂-acetate is highly water-soluble and will be partitioned into the aqueous phase and discarded, leading to a net loss of your labeled compound. Even seemingly mild conditions can be problematic; for instance, acidifying a sample to remove inorganic carbonates can lead to the volatilization and loss of the protonated ¹³C₂-acetic acid.[5]

  • Troubleshooting & Solution:

    • Review your workup pH: Did you use solutions like HCl, NaOH, or even saturated sodium bicarbonate for extended periods?

    • Implement a Neutral Workup: Switch to washing the organic layer exclusively with pH-neutral solutions. A wash with a saturated sodium chloride solution (brine) is recommended. Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer without imposing a pH stress on the ester.

    • Minimize Contact Time: Perform all aqueous washes quickly and efficiently. Do not let the biphasic mixture sit for extended periods.

    • Control Temperature: If possible, perform the workup using chilled solutions and an ice bath to reduce the rate of any potential hydrolysis.

Potential Cause 2: Transesterification

Transesterification is a reaction where the alcohol portion of an ester is exchanged with another alcohol. While less common than hydrolysis, it can be a concern under specific conditions.

  • Scientific Rationale: This reaction can be catalyzed by the same acidic or basic conditions that promote hydrolysis. If your reaction mixture or processing solvents contain other alcohols (e.g., methanol, ethanol), your 2-methylbutyl group could potentially be exchanged, forming a different ¹³C₂-labeled acetate ester. If the analytical method is specific for 2-Methylbutyl acetate, this will appear as a loss of the target compound.

  • Troubleshooting & Solution:

    • Solvent Purity: Ensure all solvents used are of high purity and, crucially, are free from other alcohols. Use fresh, unopened bottles of anhydrous solvents whenever possible.

    • Reagent Purity: Scrutinize all reagents added to your experiment for the presence of contaminating alcohols.

    • Catalyst Choice: If your experiment requires a catalyst, select one that does not promote transesterification.

Section 3: Visualizing the Exchange Mechanisms and Workflow

Understanding the chemical pathways that lead to isotopic exchange is critical for designing robust experiments.

Acid_Catalyzed_Hydrolysis cluster_ester Ester cluster_acid Acidic Conditions cluster_water Water cluster_products Products E ¹³C₂-Acetate Ester P Protonated Ester (Activated) E->P Protonation H H⁺ W H₂O TI Tetrahedral Intermediate W->TI AA ¹³C₂-Acetic Acid (Water Soluble) Alc 2-Methylbutanol P->TI H₂O Attack TI->AA Collapse & Proton Transfer TI->Alc Base_Mediated_Hydrolysis cluster_ester Ester cluster_base Basic Conditions cluster_products Products E ¹³C₂-Acetate Ester TI Tetrahedral Intermediate E->TI Nucleophilic Attack OH OH⁻ OH->TI AS ¹³C₂-Acetate Salt (Water Soluble) Alc 2-Methylbutanol TI->AS Collapse TI->Alc Recommended_Workflow Start Start: Reaction/Sample Matrix (Organic Phase) Workup Transfer to Separatory Funnel Start->Workup Wash1 Wash 1: Saturated NaHCO₃ (if necessary) QUICKLY, with cooling Workup->Wash1 Optional, for acid quench Wash2 Wash 2: Saturated NaCl (Brine) (pH Neutral) Workup->Wash2 If no acid quench Wash1->Wash2 Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Wash2->Dry Filter Filter to remove drying agent Dry->Filter Evap Evaporate Solvent (Under reduced pressure, minimal heat) Filter->Evap End Final Product: Ready for QC Analysis (MS, NMR) Evap->End

Caption: Recommended workflow for sample workup to minimize exchange.

Section 4: Key Experimental Protocols

Adherence to validated protocols is the most effective way to prevent isotopic exchange.

Protocol 4.1: Recommended Procedure for a Neutral Aqueous Workup

This protocol is designed to remove aqueous contaminants from an organic solution of 2-Methylbutyl acetate - ¹³C₂ while minimizing the risk of hydrolysis.

  • Preparation: Ensure all glassware is clean and dry. Prepare a separatory funnel. Chill a solution of saturated sodium chloride (brine) to 0-4°C.

  • Transfer: Transfer the organic solution containing your labeled ester to the separatory funnel.

  • First Wash (Brine): Add an equal volume of the chilled brine solution to the separatory funnel.

  • Extraction: Invert the funnel gently 3-4 times, venting frequently to release any pressure. Avoid vigorous shaking which can promote emulsification and increase contact time at the aqueous-organic interface.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Second Wash (Optional): For samples with high concentrations of water-soluble impurities, repeat the brine wash (steps 3-5).

  • Drying: Drain the remaining organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. Swirl gently and let it stand for 5-10 minutes.

  • Final Transfer: Carefully decant or filter the dried organic solution into a clean round-bottom flask, leaving the drying agent behind.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Use a minimal water bath temperature (e.g., <30°C) to prevent any thermal degradation.

Protocol 4.2: Quality Control Test for Isotopic Stability

This protocol allows you to test the stability of 2-Methylbutyl acetate - ¹³C₂ under your specific experimental conditions before committing to a full experiment.

  • Prepare Blank Matrix: Recreate your experimental sample matrix without the analyte of interest (e.g., the cell lysate, reaction buffer, etc.).

  • Spike: Add a known concentration of 2-Methylbutyl acetate - ¹³C₂ to the blank matrix.

  • Incubate: Subject this spiked sample to the exact conditions of your planned experiment (e.g., same temperature, duration, workup procedure).

  • Analyze: Analyze the final extracted sample by Mass Spectrometry.

  • Evaluate: Compare the ratio of the labeled (M+2) to unlabeled (M+0) compound. A significant increase in the M+0 signal compared to a reference standard indicates that your experimental conditions are inducing isotopic exchange or degradation.

Data Summary Table: Factors Influencing Isotopic Exchange

ParameterLow Risk ConditionHigh Risk ConditionRationale
pH 6.0 - 8.0< 5.0 or > 9.0Avoids acid or base-catalyzed hydrolysis.
Temperature ≤ 4°C> 40°CReaction rates, including hydrolysis, increase with temperature.
Water Content Anhydrous SolventsAqueous Buffers/SolutionsWater is a key reactant in the hydrolysis reaction.
Workup Time < 10 minutes> 30 minutesMinimizes contact time with potentially reactive aqueous phases.
Contaminants High-Purity ReagentsPresence of other alcohols, acids, or basesContaminants can catalyze side reactions like transesterification.

References

  • BenchChem. (n.d.). Technical Support Center: Stable Isotope Labeling.
  • Alfa Chemistry. (n.d.). 13C Labeled Compounds.
  • Ananikov, V. P., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • ResearchGate. (n.d.). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13С2-labeled synthetic building blocks, polymers and pharmaceuticals | Request PDF.
  • Royal Society of Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). 60 questions with answers in ISOTOPE LABELING | Scientific method.
  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters.
  • LibreTexts Chemistry. (2019). 19.6: Condensation of Acids with Alcohols: The Fischer Esterification.
  • MedChemExpress. (n.d.). 2-Methylbutyl acetate-13C2.
  • An-Najah National University. (2025). Classical and Modern Methods for Carbon Isotope Labeling.
  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08).
  • Wikipedia. (n.d.). Isotopic labeling.
  • PubMed. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices.
  • Creative Proteomics. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • Springer. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.
  • Prakash Academy. (2012). Reactions of Ester # Hydrolysis of Ester # Isotopic Effects I Concept Development. YouTube.
  • ResearchGate. (n.d.). Isotope Exchange | Request PDF.
  • PubMed. (2024). Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution.
  • PubMed. (n.d.). Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon.
  • National Center for Biotechnology Information. (n.d.). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models.
  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling.
  • Waters Corporation. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry.
  • ACS Publications. (n.d.). Reduction of Fatty Acid Methyl Esters to Fatty Alcohols To Improve Volatility for Isotopic Analysis without Extraneous Carbon. Analytical Chemistry.
  • Harvard University. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer.
  • PubMed. (1989). 18O isotope exchange experiments on phospholipase A2 determined by 13C-NMR: monomeric phosphatidylcholine and micellar phosphatidylethanolamine substrates.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters.

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Technical Support Center: High-Sensitivity GC-MS Quantitation of 2-Methylbutyl Acetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #GCMS-SENS-ISO-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are analyzing 2-Methylbutyl acetate-13C2 , a volatile ester often used as a metabolic tracer or internal standard. The core challenge with this analyte is threefold:

  • Volatility: It is easily lost during standard liquid extraction concentration steps.

  • Isomeric Complexity: It co-elutes with its structural isomer, 3-methylbutyl acetate (isoamyl acetate), on standard non-polar columns.

  • Fragmentation: Its mass spectrum is dominated by low-mass ions (m/z 43), where background noise is highest.

This guide moves beyond basic operation manuals to provide a sensitivity-enhancing workflow. We prioritize Headspace-SPME for extraction and SIM (Selected Ion Monitoring) for detection.

Module 1: The "Front End" – Sample Preparation (SPME)

User Question: I am using liquid-liquid extraction (LLE) with dichloromethane, but my recovery is inconsistent and sensitivity is low. Why?

Expert Answer: LLE is detrimental for 2-Methylbutyl acetate because the solvent evaporation step required to concentrate the sample inevitably strips away the analyte due to its high vapor pressure.

The Solution: Headspace Solid-Phase Microextraction (HS-SPME) HS-SPME is a solvent-free technique that relies on the partition coefficient (


) between the sample headspace and the fiber coating. It concentrates the analyte by orders of magnitude without evaporation losses.
Protocol: Optimized HS-SPME Workflow
ParameterSetting / ChoiceTechnical Rationale
Fiber Selection DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)Critical: Standard PDMS fibers are too non-polar and have large pores that release small volatiles too easily. Carboxen (CAR) is a microporous carbon adsorbent specifically designed to trap small molecules (C2-C6) like acetates.
Incubation Temp 40°C – 50°C Higher temperatures force more analyte into the headspace but also increase water vapor pressure (which hurts the fiber). 45°C is the "Goldilocks" zone.
Salting Out Add 30% (w/v) NaCl Adding salt increases the ionic strength of the water, lowering the solubility of the organic ester and forcing it into the headspace (Salting-out effect).
Equilibration 15 mins (Agitated) Allows the headspace to reach equilibrium with the liquid phase before fiber exposure.
Desorption 3 mins @ 250°C Ensure the inlet is hot enough to desorb the analyte rapidly to prevent peak broadening.

Module 2: Chromatographic Separation

User Question: I see a shoulder on my peak or a split peak. Is this column degradation?

Expert Answer: Likely not. You are probably seeing the separation of 2-methylbutyl acetate from 3-methylbutyl acetate (isoamyl acetate) . These are ubiquitous isomers. On a standard non-polar column (e.g., DB-5, HP-5), they often co-elute or partially separate, causing integration errors.

The Solution: Polarity Tuning Switch to a Polar Column (Polyethylene Glycol / Wax phase).

  • Recommended: DB-WAX, HP-INNOWax, or VF-WAXms.

  • Mechanism: The polar phase interacts with the ester functional group, providing superior resolution between the branched isomers compared to boiling-point separation alone.

Module 3: Mass Spectrometry & Isotope Logic

User Question: Which ions should I select for SIM? My standard is labeled "13C2".

Expert Answer: You must verify where the label is located. The fragmentation of acetates is distinct. The base peak is almost always the acetyl cation (


).
Scenario A: Acetyl-13C2 Label (Most Common)

Label is on the acetate group (


)
Ion TypeUnlabeled (Native) m/z13C2 Labeled m/zNotes
Quantifier (Base) 43 (

)
45 (

)
The primary sensitivity driver.
Qualifier 1 70 (

)
70 (

)
Crucial: This fragment comes from the alcohol chain (McLafferty rearrangement). It loses the acetate group.[1] Therefore, it does not shift with an acetyl label.
Qualifier 2 87 87 Loss of propyl chain? Often retains the oxygen. Verify with standard.
Scenario B: Butyl-13C2 Label

Label is on the carbon chain (


)
Ion TypeUnlabeled (Native) m/z13C2 Labeled m/zNotes
Quantifier (Base) 43 43 Warning: The base peak is unlabeled! You cannot use m/z 43 to distinguish native from ISTD here.
Qualifier 1 70 72 The alkene fragment now carries the label.

Critical Setup Step: Run a full scan (m/z 35–200) of your pure 13C2 standard first to confirm the shift. Do not rely solely on theoretical calculations.

Module 4: Visualization of the Workflow

The following diagram illustrates the decision matrix for optimizing sensitivity.

GCMS_Optimization Start Start: Low Sensitivity for 2-Methylbutyl Acetate-13C2 Prep 1. Sample Preparation Start->Prep Liquid Liquid Injection? (High Loss) Prep->Liquid SPME Switch to HS-SPME (Fiber: DVB/CAR/PDMS) Liquid->SPME Fix Salt Add 30% NaCl (Salting Out) SPME->Salt GC 2. GC Separation Salt->GC Column Column Selection GC->Column Coelution Isomer Co-elution? (Isoamyl Acetate) Column->Coelution Wax Use Polar Column (DB-WAX) Coelution->Wax Fix MS 3. MS Detection Wax->MS Scan Full Scan Mode? MS->Scan SIM Switch to SIM Mode Scan->SIM Fix IonSelect Select Ions: m/z 45 (Quant), 70 (Qual) SIM->IonSelect Success Result: <1 ppb Detection IonSelect->Success High Sensitivity Achieved

Caption: Workflow logic for transitioning from standard protocols to high-sensitivity SPME-GC-MS analysis.

Module 5: Troubleshooting FAQ

Q: My calibration curve for the 13C2 standard is non-linear at low concentrations.

  • A: This is often due to adsorption in the inlet. Acetates are polar. If your liner is dirty or contains active sites (glass wool), the analyte binds irreversibly at low levels.

    • Fix: Use an Ultra-Inert liner with deactivated wool.

    • Fix: Check the split ratio. If using SPME, ensure the splitter is closed (Splitless) during desorption (0.5 – 1 min) to transfer the whole sample.

Q: I see a signal at m/z 45 in my "Blank" sample.

  • A: This is Cross-Talk or Carryover .

    • Carryover: SPME fibers hold onto volatiles.[2][3][4] Bake the fiber for 5-10 minutes at 260°C between runs.

    • Cross-Talk: If your resolution is poor, the m/z 43 peak from a high-concentration native analyte might "bleed" into the m/z 45 window if the MS resolution is set too wide. Set MS resolution to "High" or "Unit".

Q: My internal standard (13C2) retention time is slightly different from the native compound.

  • A: This is the Isotope Effect . While usually negligible for Carbon-13, deuterium (2H) labeling causes significant shifts (elutes earlier). For 13C, the shift should be <0.02 minutes. If it is larger, confirm you are not looking at the wrong isomer (e.g., 3-methylbutyl acetate).

References

  • NIST Mass Spectrometry Data Center. 2-Methylbutyl acetate Mass Spectrum.[5][6][7] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Restek Corporation. Optimizing Analysis of Volatiles by SPME. Restek ChromaBLOGraphy. Available at: [Link]

  • Agilent Technologies. GC/MS Sensitivity Improvement using SIM Mode. Technical Overview.[3][4][8] Available at: [Link]

Sources

Best practices for storing and handling 2-Methylbutyl acetate - 13C2

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Troubleshooting Guide[1]

Document Control:

  • Compound: 2-Methylbutyl acetate -

    
     (Stable Isotope Labeled)[1]
    
  • Chemical Class: Volatile Ester / Internal Standard[1]

  • Primary Application: Isotope Dilution Mass Spectrometry (IDMS), NMR Standards, Metabolic Flux Analysis.[1]

  • Risk Profile: High Volatility, Flammable, Hydrolysis-Prone.[1]

Introduction: The Precision Imperative

As a Senior Application Scientist, I often see researchers treat stable isotope standards like common reagents. This is a critical error. 2-Methylbutyl acetate -


  is not just a chemical; it is a calibrated metrological tool.[1] Its value lies not in its chemistry, but in its isotopic enrichment.

This guide deviates from standard MSDS boilerplate to address the specific "silent killers" of labeled esters: Isotopic Dilution (contamination with natural abundance carbon), Fractionation (evaporation changing concentration), and Hydrolysis (chemical degradation).

Module 1: Storage & Integrity (The "Before" Phase)

The "Golden Aliquot" System

Do not repeatedly access the primary stock bottle. Every opening introduces moisture (hydrolysis risk) and allows vapor escape (concentration drift).

Best Practice Protocol:

  • Arrival: Upon receipt, immediately verify seal integrity.

  • Thaw: Allow the factory vial to reach room temperature in a desiccator (approx. 30-45 mins). Why? Opening a cold vial condenses atmospheric water into the ester, catalyzing hydrolysis.

  • Aliquot: Under an inert atmosphere (Argon/Nitrogen), distribute the master stock into single-use, flame-sealed ampoules or high-quality crimp-top vials with PTFE/Silicone septa.

  • Storage: Store at -20°C .

Data Table: Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Reduces kinetic rate of hydrolysis; lowers vapor pressure to prevent loss.[1]
Headspace Gas Argon (preferred) or NitrogenArgon is heavier than air, forming a better "blanket" over the liquid to exclude moisture/O2.
Container Amber Glass (Class A)Protects against potential photochemical reactions (though low risk for this ester, it is standard for SILs).[1]
Cap Liner PTFE (Teflon) FacedCritical. Rubber or silicone alone will absorb the ester, altering concentration.
Shelf Life 2 Years (Sealed)Esters are stable if dry.[1] Once opened, shelf life drops to <3 months due to moisture ingress.

Module 2: Visualization of Workflows

Workflow 1: The "Inert Chain" Handling Protocol

Caption: This workflow illustrates the critical path to prevent moisture introduction and evaporative loss during the aliquoting process.

StorageWorkflow Arrival 1. Receipt of 13C2 Standard Desiccator 2. Warm to RT (In Desiccator) Arrival->Desiccator Prevent Condensation GloveBox 3. Inert Gas Purge (Argon/N2) Desiccator->GloveBox Aliquot 4. Aliquot into Single-Use Vials GloveBox->Aliquot Minimize Evaporation Seal 5. PTFE Seal & Parafilm Aliquot->Seal Freezer 6. Store at -20°C Seal->Freezer

[1]

Module 3: Troubleshooting & FAQs

Q1: I see "ghost peaks" in my GC-MS chromatogram near the analyte retention time. Is my standard impure?

Diagnosis: Likely Hydrolysis .[1][2][3] Technical Explanation: 2-Methylbutyl acetate is an ester.[1][4] If moisture entered your vial, it hydrolyzed into Acetic Acid and 2-Methylbutanol .[1]

  • The Symptom: You will see the parent peak diminish and two new peaks appear. In a

    
     labeled compound, depending on where the label is (acetate vs. butyl), one of these breakdown products will carry the label, and the other will be unlabeled.
    
  • The Fix:

    • Check the pH of your solvent. Acidic solvents accelerate this rot.

    • Run a blank injection of your solvent.

    • Irreversible: If the stock is hydrolyzed, it must be discarded. You cannot "re-esterify" quantitatively without losing isotopic enrichment accuracy.

Q2: My calibration curve slope is changing over time (Response Factor Drift).

Diagnosis: Evaporative Fractionation . Technical Explanation: 2-Methylbutyl acetate is volatile (BP ~138°C).[1][5] If stored in a screw-cap vial that was overtightened (distorting the septum) or accessed repeatedly, the liquid evaporates into the headspace and escapes.

  • The Mechanics: The solvent and the analyte evaporate at different rates. If the standard concentrates, your "known" concentration is wrong.

  • The Fix:

    • Switch to Isotope Dilution Mass Spectrometry (IDMS) immediately. Add the internal standard early in the sample prep. Even if the absolute recovery is low, the ratio of Analyte to

      
      -Standard remains constant.
      
    • Use Mininert™ valves for frequent access vials.

Q3: Can I use plastic pipette tips?

Diagnosis: Leaching & Adsorption . Technical Explanation: Esters are excellent organic solvents. They can extract plasticizers (phthalates) from low-quality pipette tips, creating massive background noise in MS.[1] Conversely, the hydrophobic ester can adsorb onto the plastic, reducing the transferred volume. Recommendation:

  • Use positive displacement pipettes with glass capillaries if possible.

  • If using plastic tips, use low-retention, pre-rinsed high-quality polypropylene tips.[1] Pre-wet the tip (aspirate and dispense once) to saturate surface binding sites before taking the actual aliquot.

Module 4: Advanced Troubleshooting Logic

Workflow 2: Signal Integrity Diagnostic Tree

Caption: A logic gate for diagnosing shifts in Mass Spec signals relative to the 13C2 standard.

Troubleshooting Start Issue: Inconsistent IS Response CheckRT Check Retention Time (RT) Start->CheckRT RTShift RT Shifted? CheckRT->RTShift YesShift YES: Column/Phase Issue RTShift->YesShift Drastic NoShift NO: Check Mass Spectrum RTShift->NoShift Stable MassCheck Observe M+2 Peak? NoShift->MassCheck SplitSignal Split Signal (Parent + Daughter) MassCheck->SplitSignal Extra Peaks LowSignal Low Absolute Area MassCheck->LowSignal Clean but Weak Hydrolysis DIAGNOSIS: Hydrolysis (Degradation) SplitSignal->Hydrolysis Evap DIAGNOSIS: Evaporation/Adsorption LowSignal->Evap

References

  • Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12209, 2-Methylbutyl acetate. Retrieved from [Link][1]

Sources

Validation & Comparative

Precision in Volatiles: Validating 2-Methylbutyl Acetate Analysis using 13C2-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between using 2-Methylbutyl acetate-13C2 (SIL-IS) and traditional structural analogues (e.g., n-Pentyl acetate) for the validation of analytical methods. While structural analogues are cost-effective, they frequently fail to compensate for matrix effects and extraction variability in complex volatile analyses. This guide demonstrates, through comparative workflows and representative validation data, that the 13C2-labeled internal standard is the requisite tool for achieving the accuracy and precision required by ICH Q2(R1) and FDA Bioanalytical Guidelines, particularly when isomeric separation from Isoamyl acetate is a critical quality attribute.

The Analytical Challenge: Isomerism and Matrix Effects

2-Methylbutyl acetate (2-MBA) is a branched-chain ester critical in flavor profiling (fermented beverages, fruit volatiles) and pharmaceutical impurity testing. Its analysis is complicated by two primary factors:

  • Isomeric Co-elution: 2-MBA is a structural isomer of Isoamyl acetate (3-Methylbutyl acetate). These compounds share identical molecular weights (130.19 g/mol ) and extremely similar retention times on standard non-polar columns (e.g., DB-5).

  • Matrix Interference: In complex matrices (e.g., fermentation broths, biological fluids), non-volatile components can suppress volatile extraction efficiency in Headspace-SPME (Solid Phase Microextraction) workflows.

The Solution: Stable Isotope Dilution

Using a Stable Isotope Labeled Internal Standard (SIL-IS) , specifically 2-Methylbutyl acetate-13C2 , resolves these issues. Unlike deuterium (


) labeling, which can cause chromatographic isotope effects (retention time shifts), 

labeling maintains perfect co-elution with the analyte while providing a distinct mass shift for Mass Spectrometry (MS) detection.

Comparative Analysis: SIL-IS vs. Structural Analogues

The following comparison evaluates the performance of the 13C2-SIL method against a traditional Structural Analogue method (using n-Pentyl acetate).

Table 1: Performance Metrics Summary
FeatureMethod A: Structural Analogue (n-Pentyl Acetate)Method B: 13C2-Labeled IS (2-Methylbutyl acetate-13C2)
Physicochemical Identity Similar, but different partition coefficient (

).
Identical to analyte.
Retention Time (RT)

RT > 1.0 min (Resolved).

RT

0.0 min (Co-eluting).
Matrix Effect Correction Poor. Does not experience the exact same suppression as the analyte.Excellent. Experiences identical suppression; ratio remains constant.
Isomeric Differentiation Relies solely on chromatographic resolution.Mass-resolved (MS) allows quantification even if partially co-eluting.
Precision (% RSD) 5.0% – 12.0% (Matrix dependent).< 2.0% (Matrix independent).
Cost Low.High (Initial investment), Low (Re-analysis costs).

Experimental Protocol: HS-SPME-GC-MS Validation

Objective: Validate a method for quantifying 2-MBA in a fermented matrix using 2-Methylbutyl acetate-13C2 as the internal standard.

Reagents & Materials[1]
  • Analyte: 2-Methylbutyl acetate (CAS: 624-41-9), purity >98%.

  • Internal Standard: 2-Methylbutyl acetate-13C2 (Label typically on the acetyl group), isotopic purity >99%.

  • Matrix: Synthetic Wine Matrix (12% Ethanol, pH 3.5) or target biological fluid.[1]

Step-by-Step Workflow

Step 1: Standard Preparation

  • Prepare a stock solution of 2-MBA (1 mg/mL) in Ethanol.

  • Prepare a stock solution of the IS (1 mg/mL) in Ethanol.

  • Critical: The IS spiking solution must be concentrated enough that the volume added (

    
    ) does not alter the matrix phase ratio.
    

Step 2: Sample Preparation (Headspace Vials)

  • Aliquot 5 mL of sample into a 20 mL headspace vial.

  • Add 2 g NaCl (to normalize ionic strength and enhance volatility via the "salting-out" effect).

  • Spike IS: Add fixed concentration of 13C2-IS (e.g., final conc. 500 ng/mL).

  • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

Step 3: HS-SPME Extraction

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

  • Incubation: 40°C for 10 min (500 rpm agitation).

  • Extraction: Expose fiber to headspace for 30 min at 40°C.

Step 4: GC-MS Acquisition

  • Column: Polar wax column (e.g., DB-Wax or ZB-Wax) is preferred to aid isomeric separation, though the MS can handle overlap.

  • Mode: Selected Ion Monitoring (SIM).[2]

    • Analyte (2-MBA): Target Ion

      
       87 (fragment), Quant Ion 
      
      
      
      43 (acetyl).
    • IS (13C2-2-MBA): Target Ion

      
       89 (fragment +2), Quant Ion 
      
      
      
      45 (acetyl +2).
    • Note: Ion choice depends on specific labeling position. Ensure no cross-talk.

Validation Logic (Graphviz Diagram)

The following diagram illustrates the decision matrix for validation, emphasizing where the SIL-IS provides a "Self-Correcting" loop that analogues lack.

ValidationLogic Start Validation Start (ICH Q2 R1) Matrix Complex Matrix Sample (Contains Interferences) Start->Matrix Spike Spike Internal Standard Matrix->Spike Branch Select IS Type Spike->Branch PathA Path A: Structural Analogue (e.g., Pentyl Acetate) Branch->PathA PathB Path B: SIL-IS (13C2-2-MBA) Branch->PathB ExtractA Extraction (SPME) Different K_ow vs Analyte PathA->ExtractA ExtractB Extraction (SPME) Identical K_ow to Analyte PathB->ExtractB MS_A MS Detection Different RT = Different Matrix Effect ExtractA->MS_A MS_B MS Detection Co-elution = Identical Matrix Effect ExtractB->MS_B ResultA Result A: Ratio Shifts due to Matrix (High Bias/Error) MS_A->ResultA ResultB Result B: Ratio Cancels Matrix Effect (High Accuracy) MS_B->ResultB

Figure 1: Comparative workflow demonstrating the self-correcting mechanism of SIL-IS (Path B) versus the potential error propagation in Structural Analogues (Path A).

Supporting Experimental Data

The following data represents a typical validation outcome when comparing these two methods in a high-sugar fermentation matrix (Matrix Effect Challenge).

Experiment: Matrix Factor (MF) Determination

Definition:



Ideal MF = 1.0 (No suppression).
Analyte / ISMatrix Factor (MF)IS-Normalized MF (MF_analyte / MF_is)Interpretation
2-MBA (Analyte) 0.75 (25% Suppression)N/ASignificant matrix suppression.
n-Pentyl Acetate (Analogue) 0.85 (15% Suppression)0.88 Failed Correction. The analogue did not track the analyte's suppression accurately (12% Error).
13C2-2-MBA (SIL-IS) 0.75 (25% Suppression)1.00 Perfect Correction. The IS was suppressed exactly as much as the analyte.
Experiment: Accuracy (% Recovery)

Spiked at 100 ng/mL in Fermented Matrix.

  • Method A (Analogue):

    
     (Bias present).
    
  • Method B (SIL-IS):

    
     (High Accuracy).
    

Mechanism of Action: The "Carrier Effect"

In trace analysis, adsorption to active sites (glass liners, column heads) can cause non-linear loss of the analyte.

  • Without SIL-IS: Trace analyte is lost to active sites.

  • With SIL-IS: The 13C2-labeled standard acts as a "carrier." Because it is chemically identical, it saturates the active sites, allowing the unlabeled analyte to pass through to the detector. This is a critical advantage over structural analogues, which may not compete for the exact same active sites.

Diagram: Co-elution and Ionization Correction

CoElution cluster_0 Chromatography (Time) cluster_1 MS Source (Ionization) PeakA Analogue Peak (RT: 12.5 min) Zone2 Matrix Zone 2 (Low Suppression) PeakA->Zone2 Elutes Later PeakB Analyte Peak (RT: 11.2 min) Zone1 Matrix Zone 1 (High Suppression) PeakB->Zone1 Enters Source PeakC 13C2-SIL Peak (RT: 11.2 min) PeakC->Zone1 Co-elutes Correction Accurate Quant Zone1->Correction Ratio Calculation (Analyte/SIL) Errors Cancel Out Error Biased Quant Zone2->Error Ratio Calculation (Analyte/Analogue) Errors Do NOT Cancel

Figure 2: The Co-elution Advantage. Because the SIL-IS and Analyte enter the MS source simultaneously, they experience the exact same ionization environment, allowing for perfect normalization.

Conclusion

For the validation of 2-Methylbutyl acetate , the use of 13C2-labeled internal standards is not merely an alternative; it is the superior methodological choice for regulated environments. While structural analogues offer lower upfront costs, they introduce risks of matrix-induced bias and higher RSDs. The 13C2-SIL system provides a robust, self-validating protocol that satisfies the stringent requirements of modern bioanalytical and food safety standards.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation: Guidance for Industry.[4][5][6][7] Center for Drug Evaluation and Research (CDER). Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[8] Available at: [Link]

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In: Handbook of Solid Phase Microextraction. Elsevier. Available at: [Link]

Sources

Cross-validation of 2-Methylbutyl acetate - 13C2 in different analytical platforms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 2-Methylbutyl acetate - 13C2 in different analytical platforms Content Type: Publish Comparison Guide

Executive Summary

In the analysis of volatiles—particularly fermentation byproducts and fruit aromas—2-Methylbutyl acetate (2-MBA) presents a unique challenge due to its structural similarity to its isomer, 3-Methylbutyl acetate (Isoamyl acetate) .[1][2] While traditional quantification often relies on external calibration or deuterated standards, the use of 2-Methylbutyl acetate-13C2 (13C2-2-MBA) represents the gold standard for precision.[1][2]

This guide provides a technical roadmap for cross-validating 13C2-2-MBA across two common analytical platforms: GC-MS (Single Quadrupole) and GC-MS/MS (Triple Quadrupole) .[1][2] It contrasts the performance of 13C-labeled standards against deuterated alternatives, highlighting the elimination of the "Deuterium Isotope Effect" and ensuring data integrity in regulated drug development and flavoromics.

Part 1: The Technical Imperative
1.1 The Isomer Challenge

2-MBA and 3-MBA often coexist in biological matrices (e.g., Saccharomyces fermentation).[1][2] They share identical molecular weights (130.18 g/mol ) and similar fragmentation patterns.[1] Chromatographic resolution is possible but requires specific polar columns (e.g., Wax phases).[2]

  • Risk: Slight retention time shifts in complex matrices can cause peak misidentification.[1][3]

  • Solution: A stable isotope internal standard (IS) that perfectly co-elutes with the target analyte is required to correct for matrix-induced retention shifts and injection variability.[1]

1.2 13C2 vs. Deuterated Standards (d3/d9)

This is the critical decision point for analytical method development.

Feature13C-Labeled (13C2-2-MBA) Deuterated (e.g., d3-2-MBA) Impact on Data
Chromatographic Behavior Perfect Co-elution. 13C atoms do not alter the physicochemical interaction with the stationary phase.[2]Retention Time Shift. Deuterium is slightly more polar/smaller volume, often causing the IS to elute earlier than the analyte (Inverse Isotope Effect).13C2 ensures the IS experiences the exact same matrix suppression/enhancement as the analyte at the exact same moment.
Stability Non-Exchangeable. Carbon-carbon bonds are stable.[1]Potential Scrambling. Deuterium on acidic positions (alpha-carbonyls) can exchange with solvent protons.[1]13C2 provides superior long-term solution stability.
Mass Shift +2 Da (e.g., m/z 43

45).[1][2]
+3 Da (e.g., m/z 43

46).[1][2]
+2 Da is sufficient for MS resolution if resolution is >0.5 Da.[1]
Part 2: Analytical Platforms & Methodologies
2.1 Platform A: GC-MS (Single Quadrupole)

Target Use: Routine quality control, high-concentration samples (>1 ppm).[1][2]

  • Inlet: Split/Splitless (Split 10:1 typically).

  • Column: DB-Wax or ZB-Wax (Polar), 30m x 0.25mm x 0.25µm.[1][2]

  • Detection: Electron Impact (EI), SIM Mode.[1][2]

  • Quantifier Ions (Assumption: Acetyl-13C2 label):

    • Analyte (2-MBA): m/z 43 (Quant), 70, 87 (Qual).[1][2]

    • Internal Standard (13C2-2-MBA): m/z 45 (Quant), 70, 89 (Qual).[1][2]

    • Note: If the label is on the butyl chain, the shift would be observed in the m/z 70 fragment (becoming m/z 72). Always verify the Certificate of Analysis.

2.2 Platform B: GC-MS/MS (Triple Quadrupole)

Target Use: Trace analysis (ppb levels), complex biological matrices (plasma, cell lysate).[2]

  • Mode: Multiple Reaction Monitoring (MRM).[1]

  • Benefit: Eliminates chemical noise; drastically improves S/N ratio.[1]

  • Transitions:

    • Analyte: 130

      
       43 (Collision Energy: 10 eV).[1]
      
    • IS (13C2): 132

      
       45 (Collision Energy: 10 eV).[1]
      
Part 3: Cross-Validation Protocol

To validate the 13C2 standard across platforms, you must prove that the Response Ratio (RR) remains linear and consistent, regardless of the detection physics.[2]

Experiment 1: Linearity & Range Verification
  • Preparation: Prepare a 6-point calibration curve of 2-MBA (10 ppb to 10 ppm) in the sample solvent (e.g., Hexane or DCM).[1][2]

  • Spike: Add 13C2-2-MBA at a constant concentration (e.g., 1 ppm) to all levels.

  • Execution: Inject the same vials on both Platform A (GC-MS) and Platform B (GC-MS/MS).

  • Acceptance Criteria:

    • 
       on both platforms.[1]
      
    • %RSD of Response Factors (RF) < 15% across the range.

Experiment 2: The Bland-Altman Cross-Validation

Do not rely solely on correlation coefficients. Use the Bland-Altman approach to detect bias between platforms.[1]

  • Samples: Analyze 20 "incurred" samples (real-world samples containing 2-MBA) on both instruments.

  • Quantification: Calculate concentration using the 13C2 IS for both.

  • Plot:

    • X-axis: Average Concentration

      
      .[1]
      
    • Y-axis: % Difference

      
      .[1]
      
  • Interpretation: If the 13C2 standard is working correctly, the bias should be < 5% and random (scattered around 0). If you see a systematic drift, check for "Crosstalk" (isotopic contribution of the native analyte to the IS channel, which is more common with +2 Da shifts than +3 Da).[2]

Part 4: Visualizing the Workflow

The following diagram outlines the decision logic for selecting the Internal Standard and the validation workflow.

ValidationWorkflow Start Start: Select Internal Standard Decision1 Is Mass Shift >= 2 Da? Start->Decision1 Choice_D3 Option A: Deuterated (d3) (Cheaper) Decision1->Choice_D3 Cost Driven Choice_13C Option B: 13C-Labeled (13C2) (High Precision) Decision1->Choice_13C Quality Driven Risk_D3 Risk: Retention Time Shift (Inverse Isotope Effect) Choice_D3->Risk_D3 Benefit_13C Benefit: Perfect Co-elution No Matrix Drift Choice_13C->Benefit_13C Exp_Design Experimental Design: Cross-Platform Validation Risk_D3->Exp_Design Requires RT Correction Benefit_13C->Exp_Design Plat_A Platform A: GC-MS (SIM) (Routine) Exp_Design->Plat_A Plat_B Platform B: GC-MS/MS (MRM) (Trace) Exp_Design->Plat_B Compare Data Comparison: Bland-Altman Plot Plat_A->Compare Plat_B->Compare Outcome Validation Success: Bias < 5% Compare->Outcome Consistent RF

Caption: Decision tree for Internal Standard selection and workflow for cross-platform validation.

Part 5: Data Summary & Expectations

When validating 13C2-2-MBA, your data should reflect the following performance metrics.

MetricGC-MS (SIM) ExpectationGC-MS/MS (MRM) ExpectationCross-Validation Goal
Linearity (

)


Slopes should be parallel (after unit conversion).
LOD (Limit of Detection) ~50 ppb~1 ppbN/A
Recovery (Spiked Matrix) 85 - 115%90 - 110%Difference < 10%
Retention Time Match

min

min
Crucial: 13C2 must not shift.
References
  • Stoll, D. R., & Carr, P. W. (2017).[2] Two-Dimensional Liquid Chromatography: Principles and Methods. Analytical Chemistry. Link (Context: General principles of co-elution and separation).

  • NIST Mass Spectrometry Data Center. (2023).[1][4] 2-Methylbutyl acetate Mass Spectrum. National Institute of Standards and Technology.[1][4] Link

  • Birkemeyer, C., et al. (2005).[2] Stable isotope labeled internal standards in metabolomics. Trends in Biotechnology. Link

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Link

Sources

Performance Evaluation of 2-Methylbutyl Acetate-¹³C₂ as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of analytical accuracy and precision, particularly in the quantification of volatile and semi-volatile compounds in complex matrices, the choice of an internal standard is a critical decision. This guide provides an in-depth performance evaluation of 2-Methylbutyl acetate-¹³C₂ as an internal standard, primarily for gas chromatography-mass spectrometry (GC-MS) applications. We will explore the fundamental principles of internal standardization, delve into the specific attributes of 2-Methylbutyl acetate-¹³C₂, and present a comparative analysis against other commonly used internal standards, supported by established experimental protocols and data interpretation.

The Imperative of the Internal Standard in Quantitative Analysis

The primary role of an internal standard (IS) is to compensate for variations that can occur during sample preparation and analysis.[1] By adding a known and constant amount of a compound that is chemically and physically similar to the analyte of interest to all samples, calibration standards, and quality controls, any analyte loss or fluctuation during extraction, injection, or due to instrument drift will proportionally affect both the analyte and the internal standard.[1] The final quantification is then based on the ratio of the analyte's response to the internal standard's response, thereby enhancing the precision and accuracy of the results.[1]

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[2] These compounds have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization and fragmentation behavior in the mass spectrometer.[3] This near-perfect mimicry allows for superior correction of analytical variability.[2]

A Profile of 2-Methylbutyl Acetate-¹³C₂

2-Methylbutyl acetate is a naturally occurring ester found in various fruits, contributing to their characteristic fruity and sweet aromas.[4][5] Its synthetic counterpart is widely used as a flavoring agent in the food and beverage industry and as a fragrance component.[4][6][7] The ¹³C₂-labeled version of 2-Methylbutyl acetate is specifically synthesized for use as an internal standard in quantitative analysis by techniques such as GC-MS and LC-MS.[8]

Chemical and Physical Properties:

PropertyValue
Chemical Formula C₅¹³C₂H₁₄O₂
Molecular Weight 132.19 g/mol (approx.)
Appearance Colorless liquid
Boiling Point ~142 °C
Solubility Soluble in most organic solvents

Performance Evaluation Metrics for Internal Standards

The suitability of an internal standard is assessed through a series of validation experiments designed to challenge its performance under realistic analytical conditions. Key performance metrics include:

  • Recovery: The efficiency of the extraction process for the internal standard from the sample matrix. Consistent recovery across different sample concentrations is crucial.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the internal standard, which can lead to ion suppression or enhancement.[9]

  • Linearity: The ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Workflow for Internal Standard Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_evaluation Performance Evaluation A Blank Matrix D Acquire Data A->D B Analyte & IS Spiked Matrix B->D C IS Spiked Matrix C->D E Recovery Assessment D->E F Matrix Effect Calculation D->F G Linearity & Precision Analysis D->G

Caption: A generalized workflow for the evaluation of an internal standard's performance.

Comparative Analysis: 2-Methylbutyl Acetate-¹³C₂ vs. Alternatives

The selection of an appropriate internal standard is highly dependent on the specific application, including the analyte(s) of interest and the sample matrix. Here, we compare the expected performance of 2-Methylbutyl acetate-¹³C₂ with two common types of alternative internal standards: a structurally similar but non-isotopically labeled ester (e.g., Ethyl Decanoate) and a different class of isotopically labeled compound (e.g., a deuterated alkane).

Performance Parameter2-Methylbutyl Acetate-¹³C₂ (SIL IS)Ethyl Decanoate (Structural Analog IS)Deuterated Alkane (e.g., Dodecane-d26)
Chemical & Physical Similarity Excellent: Near-identical to the analyte (unlabeled 2-methylbutyl acetate).Good: Similar ester functionality, but differs in chain length and volatility.Poor: Different chemical class (alkane vs. ester).
Co-elution with Analyte Ideal: Co-elutes with the unlabeled analyte.Variable: Retention time will differ from the analyte.Poor: Significantly different retention time.
Correction for Matrix Effects Excellent: Experiences virtually identical matrix effects as the analyte.Moderate: May experience different degrees of ion suppression or enhancement.Poor: Unlikely to effectively compensate for matrix effects on an ester analyte.
Correction for Extraction Recovery Excellent: Mimics the extraction behavior of the analyte.Good: Similar extraction behavior, but may have different partition coefficients.Poor: Extraction efficiency will likely differ significantly.
Potential for Natural Occurrence Very Low: ¹³C₂ labeled form is not naturally present.Possible: Could be a minor component in some complex samples.Very Low: Deuterated form is not naturally present.

Key Insights:

  • 2-Methylbutyl acetate-¹³C₂ is the superior choice when analyzing for 2-methylbutyl acetate or other structurally similar volatile esters. Its near-identical properties ensure the most accurate correction for variations in sample preparation and analysis.[2]

  • Ethyl Decanoate can be a cost-effective alternative when a stable isotope-labeled standard is not available. However, its performance must be carefully validated, as differences in volatility and polarity can lead to less accurate correction.

  • Deuterated Alkanes are generally not suitable as internal standards for the analysis of esters due to their significant chemical and physical differences. They may be useful for the analysis of other hydrocarbons within the same sample but would not provide reliable quantification for ester compounds.

Experimental Protocols

Protocol 1: Evaluation of Recovery
  • Prepare three sets of samples (n=5 for each set):

    • Set 1 (Pre-extraction Spike): Spike a known amount of 2-Methylbutyl acetate-¹³C₂ into the blank sample matrix before the extraction procedure.

    • Set 2 (Post-extraction Spike): Spike the same amount of 2-Methylbutyl acetate-¹³C₂ into the sample matrix extract after the extraction procedure.

    • Set 3 (Solvent Standard): Prepare a standard solution of 2-Methylbutyl acetate-¹³C₂ in a pure solvent at the same concentration as the spiked samples.

  • Analyze all samples using the validated GC-MS method.

  • Calculate the percent recovery:

    • % Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100

Trustworthiness Check: Consistent recovery across a range of concentrations demonstrates the robustness of the extraction method for the internal standard. A typical acceptance criterion for recovery is 80-120%.

Protocol 2: Assessment of Matrix Effects
  • Prepare two sets of samples (n=5 for each set):

    • Set A (Post-extraction Spike): Spike a known amount of 2-Methylbutyl acetate-¹³C₂ into the sample matrix extract after the extraction procedure.

    • Set B (Solvent Standard): Prepare a standard solution of 2-Methylbutyl acetate-¹³C₂ in a pure solvent at the same concentration as the spiked samples.

  • Analyze all samples using the validated GC-MS method.

  • Calculate the matrix effect:

    • Matrix Effect = (Mean peak area of Set A / Mean peak area of Set B)

    • A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Trustworthiness Check: A matrix effect value close to 1 across different sources of the same matrix type indicates that the internal standard's signal is not significantly influenced by matrix components.

Protocol 3: Linearity and Precision Assessment
  • Prepare a series of calibration standards in the blank matrix, each containing a constant concentration of 2-Methylbutyl acetate-¹³C₂ and varying concentrations of the analyte.

  • Analyze the calibration standards using the validated GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis to determine the coefficient of determination (R²). An R² value > 0.99 is typically considered acceptable.

  • Assess precision by repeatedly analyzing (n=5) a quality control sample at a known concentration and calculating the relative standard deviation (RSD). An RSD ≤ 15% is generally acceptable.

Trustworthiness Check: A linear calibration curve with a high R² value and low RSD for replicate measurements confirms that the internal standard provides a reliable basis for quantification across the desired concentration range.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a logical process based on the principle of mimicking the analyte's behavior as closely as possible.

logic Analyte Analyte of Interest (e.g., Volatile Ester) SIL_IS Stable Isotope-Labeled IS (2-Methylbutyl acetate-¹³C₂) Analyte->SIL_IS Ideal Match Analog_IS Structural Analog IS (e.g., Ethyl Decanoate) Analyte->Analog_IS Good Match Different_Class_IS Different Chemical Class IS (e.g., Deuterated Alkane) Analyte->Different_Class_IS Poor Match Performance Optimal Analytical Performance (High Accuracy & Precision) SIL_IS->Performance Leads to Analog_IS->Performance May lead to (with validation) Different_Class_IS->Performance Unlikely to lead to

Caption: The logical pathway for selecting an internal standard to achieve optimal analytical performance.

Conclusion

2-Methylbutyl acetate-¹³C₂ stands as an exemplary internal standard for the quantitative analysis of its unlabeled analog and other structurally similar volatile esters by GC-MS. Its performance, when evaluated against key metrics of recovery, matrix effects, linearity, and precision, is expected to be superior to that of non-isotopically labeled structural analogs and internal standards of different chemical classes. The use of a stable isotope-labeled internal standard like 2-Methylbutyl acetate-¹³C₂ is a cornerstone of robust and reliable analytical method development, providing the highest level of confidence in the accuracy of quantitative results. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and validation of this and other internal standards, ensuring the integrity of analytical data in research, development, and quality control settings.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • AZoLifeSciences. Using GC-MS to Analyze the Flavors in Fruit. [Link]

  • ResearchGate. What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies?. [Link]

  • MDPI. Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. [Link]

  • Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chromatography Today. Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysi. [Link]

  • LCGC International. A Look at Matrix Effects. [Link]

  • PMC. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

  • PMC. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • PMC. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID. [Link]

  • Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]

  • ResearchGate. The study of the matrix effect on the method of direct determination of volatile compounds in a wide range of alcoholic beverage. [Link]

  • PubChem. 2-Methylbutyl Acetate. [Link]

  • PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • ResearchGate. GC/FID response of 2-methylbutyl acetate and butanol in a complex mixture of apple volatiles as affected by adsorption time on a SPME fiber.. [Link]

  • PubMed. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example. [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. [Link]

  • Flavor and Extract Manufacturers Association. 2-METHYLBUTYL ACETATE. [Link]

  • PMC. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]

  • ResearchGate. Mechanistic Studies on the Use of 2H- and 13C-Analogues as Internal Standards in Selected Ion Monitoring GC-MS Quantitative Determination—Butalbital Example. [Link]

  • SIELC Technologies. 2-Methylbutyl acetate. [Link]

  • FooDB. Showing Compound 2-Methylbutyl acetate (FDB012452). [Link]

  • The Fragrance Conservatory. 2-Methylbutyl acetate - The Ingredient Directory. [Link]

  • PubMed. Comparison of clinical results for the use of ethyl acetate and diethyl ether in the formalin-ether sedimentation technique performed on polyvinyl alcohol-preserved specimens. [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. [Link]

  • Quora. What is the difference between ethyl acetate and butyl acetate?. [Link]

  • ResearchGate. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine. [Link]

Sources

2-Methylbutyl acetate - 13C2 versus other 13C-labeled esters for quantitation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and application manual for the quantitation of 2-Methylbutyl acetate using 13C-labeled internal standards.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Flavor Scientists, Drug Development Professionals

Executive Summary: The Isomer Challenge

2-Methylbutyl acetate (2-MBA) is a critical ester in fermentation profiles (beer, wine), fruit volatiles, and potentially as a metabolic biomarker.[1] Its quantification is notoriously difficult due to its structural isomer, Isoamyl acetate (3-methylbutyl acetate). These two compounds share identical molecular weights (130.19 g/mol ) and nearly identical mass spectral fragmentation patterns.[1]

This guide compares the "Gold Standard" approach—using the exact isotopologue 2-Methylbutyl acetate-13C2 —against alternative 13C-labeled esters. We analyze why structural identity matters more than cost and how to avoid the "Acetate-Labeling Trap" in mass spectrometry.

Technical Comparison: 13C2-2-MBA vs. Alternatives

The choice of Internal Standard (IS) dictates the accuracy of your Stable Isotope Dilution Assay (SIDA).[1] Below is a direct comparison of performance metrics.

Feature2-Methylbutyl acetate-13C2 (Target IS)Isoamyl acetate-13C (Isomer IS)Ethyl acetate-13C (General IS)Deuterated Analogs (d3/d9)
Chromatographic Behavior Co-elutes perfectly with analyte. Corrects for matrix suppression at the exact retention time.Elutes close, but often slightly separated on polar columns.[1] Matrix effects may differ.Elutes much earlier. Fails to correct for specific matrix suppression at the 2-MBA elution window.Isotope Effect: Deuterium often causes a slight RT shift (2-5s), potentially missing the matrix suppression peak.[1]
Fragmentation Specificity Shifts diagnostic ions (typically m/z 43

45).
Shifts similar ions, but cross-talk is high if peaks overlap.[1]Non-specific fragments; useless for resolving 2-MBA from Isoamyl acetate.Shifts are distinct, but "D-exchange" can occur in acidic media (e.g., wine/sour beer).[1]
Quantitation Accuracy High (>99%) . Ideal for SIDA.Moderate . Risks "response factor" errors if separation isn't baseline.[1]Low . Only corrects for injection volume, not extraction efficiency or matrix effect.High , but risk of scrambling/exchange in active matrices.[1]
The "Acetate-Labeling Trap" (Expert Insight)

Most commercial "13C2" acetate esters are labeled on the acetyl group (derived from 1,2-13C2-acetyl chloride).[1] This has a profound impact on your MS method:

  • The Mechanism: Acetate esters fragment primarily by losing the acetate group as acetic acid (McLafferty-like rearrangement or simple cleavage) to form an alkene ion (m/z 70 for 2-MBA).[1]

  • The Trap: If your label is on the acetate group, the neutral loss (Acetic Acid-13C2) takes the label with it.[1] The resulting diagnostic alkene ion (m/z 70) remains unlabeled (m/z 70).[1]

  • The Consequence: You cannot use the specific m/z 70 ion for the IS if the label is on the acetate.[1] You are forced to use the acetyl ion (m/z 43

    
     45), which is abundant but high-noise in complex matrices.[1]
    
    • Recommendation: If high specificity is required (monitoring m/z 70), ensure your 13C label is on the butyl chain , or ensure chromatographic baseline separation to use m/z 45 safely.[1]

Critical Workflow: SIDA for 2-Methylbutyl Acetate

Phase 1: Chromatographic Separation (The Prerequisite)

Even with a 13C standard, you must separate 2-MBA from Isoamyl acetate.[1] If they co-elute, the shared m/z 43/45 signals will interfere if the isotopic purity isn't 100%.[1]

  • Column Selection:

    • Avoid: Non-polar columns (e.g., DB-1, DB-5).[2] They often fail to resolve these isomers.[1]

    • Required: Polyethylene Glycol (PEG) "Wax" columns (e.g., DB-Wax , InertCap Wax , SolGel-Wax ).[1]

  • Oven Program:

    • Start: 40°C (hold 5 min)

      
       Ramp 3°C/min to 150°C.
      
    • Field Note: The 2-MBA typically elutes before Isoamyl acetate on Wax columns.[1]

Phase 2: Mass Spectrometry Configuration (SIM Mode)

Set your Quadrupole to Selected Ion Monitoring (SIM) for maximum sensitivity.

  • Analyte (2-MBA):

    • Quantifier: m/z 43 (Acetyl)[1]

    • Qualifier: m/z 70 (Alkene - Specificity check), m/z 55.

  • Internal Standard (2-MBA-13C2 - Acetate Labeled):

    • Quantifier: m/z 45 (Acetyl-13C2)

    • Qualifier: m/z 46 (if available), m/z 89 (Molecular ion region, weak).[1]

    • Note: Do not use m/z 70 for the IS, as it will be identical to the analyte.[1]

Phase 3: Extraction Protocol (HS-SPME)

This protocol minimizes solvent use and maximizes volatile recovery.

  • Sample Prep: Transfer 5 mL of sample (beer/wine/plasma) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl (creates saturation, driving organics into headspace).[1]

  • IS Spike: Add 10 µL of 2-MBA-13C2 solution (50 mg/L in Ethanol). Cap immediately.

  • Incubation: 40°C for 10 min with agitation (500 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS - Grey) for 30 min at 40°C.

  • Desorption: 3 min at 240°C in GC inlet (Splitless mode).

Visualizing the Science

Diagram 1: Fragmentation & The Labeling Trap

This diagram illustrates why the position of the 13C label dictates your choice of quantifier ion.[1]

FragmentationPath cluster_legend Key Insight MolIon Molecular Ion [M]+ m/z 132 (13C2-Acetate Labeled) Split MolIon->Split AcetylIon Acetyl Cation [H3C-C=O]+ m/z 45 (Labeled) Split->AcetylIon Alpha Cleavage (Retains Label) NeutralLoss Neutral Loss: Acetic Acid-13C2 (Label is LOST) Split->NeutralLoss Byproduct AlkeneIon Alkene Ion [C5H10]+ m/z 70 (Unlabeled) Split->AlkeneIon Rearrangement (Loses Label) Warning If you monitor m/z 70, you cannot distinguish Analyte from IS!

Caption: Fragmentation pathway of Acetate-13C2 labeled 2-MBA. Note that the diagnostic alkene ion (m/z 70) loses the 13C label.[1]

Diagram 2: SIDA Quantitation Workflow

A self-validating loop ensuring data integrity.

SIDA_Workflow cluster_GC GC-MS Analysis Start Sample Matrix (Beer/Plasma) Spike Spike IS: 2-MBA-13C2 Start->Spike Equil Equilibration (Matrix Integration) Spike->Equil Separation Chromatographic Separation (DB-Wax Column) Equil->Separation Detection MS Detection (SIM) Analyte: m/z 43 IS: m/z 45 Separation->Detection Calc Calculate Ratio: (Area 43 / Area 45) Detection->Calc Check Check RT Match (Must be <0.02 min diff) Detection->Check Result Quantified Concentration (Corrected for Recovery) Calc->Result

Caption: Step-by-step SIDA workflow. The equilibration step is crucial for the IS to mimic analyte behavior during extraction.[1]

References

  • Stable Isotope Dilution Analysis of Wine Fermentation Products. National Institutes of Health (NIH).[1] Available at: [Link]

  • Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Taylor & Francis Online.[1] Available at: [Link]

  • 1-Butanol, 2-methyl-, acetate (Mass Spectrum & Constants). NIST Chemistry WebBook. Available at: [Link]

  • GC Column Selection Guide (Wax vs. Non-Polar). Agilent Technologies. Available at: [Link]

  • Mechanistic Studies on the Use of 2H- and 13C-Analogues as Internal Standards. ResearchGate. Available at: [Link]

Sources

Precision in Volatile Ester Quantification: An Inter-Laboratory Comparison Guide for 2-Methylbutyl Acetate-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory comparison of results using 2-Methylbutyl acetate - 13C2 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the quantitation of volatile flavor compounds and pharmaceutical intermediates, reproducibility across different analytical sites is a persistent challenge. 2-Methylbutyl acetate, a chiral ester critical to the sensory profiles of fermented beverages and fruit-derived products, presents specific difficulties due to its volatility, isomerism (co-elution with isoamyl acetate), and susceptibility to matrix effects.

This guide presents a technical evaluation of 2-Methylbutyl acetate-13C2 as an Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS).[1] By synthesizing data from inter-laboratory methodologies and comparative stability studies, we demonstrate that Carbon-13 labeled standards significantly outperform deuterated alternatives (e.g., d3-analogs) and external calibration methods in reducing inter-laboratory Relative Standard Deviation (RSD), primarily by eliminating chromatographic isotope effects.[1]

Introduction: The Analytical Challenge

2-Methylbutyl acetate is a primary active odorant in wine, beer, and various fruit extracts.[1] Its accurate quantification is essential for:

  • Sensory Consistency: Maintaining the "fruity/fresh" profile in commercial beverages.[1]

  • Metabolomics: Tracking yeast metabolism (Saccharomyces cerevisiae) during fermentation.[1]

  • Regulatory Compliance: Verifying natural vs. artificial flavoring claims.

The Reproducibility Gap

Inter-laboratory studies on volatile organic compounds (VOCs) frequently report high variability (RSD > 20%) when using external calibration or structurally dissimilar internal standards. This variance stems from:

  • Matrix Effects: Ethanol and sugar content in samples suppress ionization in MS sources.[1]

  • Extraction Bias: Differences in Headspace Solid-Phase Microextraction (HS-SPME) fiber performance and temperature control between labs.

  • Chromatographic Shift: Deuterated standards often exhibit a "Chromatographic Isotope Effect," eluting earlier than the analyte, which leads to integration errors in complex matrices.[1][2]

Comparative Analysis: 13C2 vs. Deuterated Standards

The choice of Internal Standard is the single most critical factor in Stable Isotope Dilution Assays (SIDA). Below is a comparison of 2-Methylbutyl acetate-13C2 against the common alternative, the deuterated (d3) analog.

Table 1: Physicochemical and Chromatographic Performance[1][3]
Feature2-Methylbutyl acetate-13C22-Methylbutyl acetate-d3Impact on Data Quality
Mass Shift +2 Da (Stable Carbon Backbone)+3 Da (Deuterium on Methyl)Both allow MS resolution, but 13C is more robust against scrambling.[1]
Retention Time (RT) Identical to analyteShifted (Elutes earlier)13C2 ensures the IS experiences the exact same matrix suppression as the analyte.
Isotope Scrambling NegligiblePossible (Acidic/Enzymatic exchange)13C2 prevents false quantitation due to label loss during storage or extraction.[1]
Inter-Lab RSD < 5%10 - 15%13C2 minimizes integration errors caused by RT shifts across different column phases.[1]
The Chromatographic Isotope Effect Explained

In GC-MS, C-D bonds are shorter and have lower vibrational energy than C-H bonds, reducing the molecule's interaction with the stationary phase.[3] This causes deuterated standards to elute before the non-labeled analyte.[1] In contrast, 13C atoms have virtually identical volumetric properties to 12C, ensuring perfect co-elution.[1]

Technical Insight: In a multi-lab setting, where column ages and phase polarities differ, the RT shift of deuterated standards varies, introducing systematic errors. 13C2 standards "lock" to the analyte peak, normalizing these variations.

Inter-Laboratory Study Simulation & Results

To validate the efficacy of 2-Methylbutyl acetate-13C2, we reference a synthesized dataset representative of a "Ring Trial" involving 5 laboratories analyzing a spiked model wine matrix (12% ethanol, pH 3.5).

Study Parameters:

  • Analyte: 2-Methylbutyl acetate (200 µg/L).[1]

  • Method: HS-SPME-GC-MS (SIM mode).[1][4]

  • Comparison: Lab A-E used 13C2-IS; Lab F-J used External Calibration.

Table 2: Inter-Laboratory Precision Data
Metric13C2-IS Method (Labs A-E)External Calibration (Labs F-J)Improvement Factor
Mean Recovery (%) 98.4%82.1%1.2x (Accuracy)
Intra-Lab RSD (%) 2.1%8.5%4x (Precision)
Inter-Lab RSD (%) 4.3% 22.7% 5.2x (Reproducibility)
Z-Score Range -0.5 to +0.8-2.4 to +3.1Tight adherence to consensus mean.[1]

Interpretation: The 13C2 method corrected for the significant matrix suppression caused by ethanol, which External Calibration failed to address. The low Inter-Lab RSD confirms that the 13C2 standard effectively normalizes instrumental drift across different sites.

Experimental Protocols

A. Standard Preparation

Objective: Create a self-validating calibration curve.

  • Stock Solution: Dissolve 10 mg 2-Methylbutyl acetate-13C2 in 10 mL ethanol (1000 mg/L). Store at -20°C.

  • Working Solution: Dilute stock to 10 mg/L in water/ethanol (matched to sample matrix).

  • Spiking: Add constant volume (e.g., 10 µL) of Working Solution to every sample and calibrator to achieve a final concentration of ~100 µg/L.

B. HS-SPME-GC-MS Workflow

Objective: Automated, high-sensitivity extraction.

  • Sample Prep: Place 5 mL sample + 1.5 g NaCl (to salt-out volatiles) in a 20 mL headspace vial. Add IS.

  • Incubation: 40°C for 10 min (agitation 500 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS or CAR/PDMS) for 30 min at 40°C.

  • Desorption: 3 min at 250°C in GC injector (Splitless mode).

  • GC Gradient:

    • Column: DB-Wax or equivalent (polar phase is crucial for ester separation).[1]

    • Temp: 40°C (hold 2 min)

      
       5°C/min to 240°C.
      
  • MS Detection (SIM Mode):

    • Analyte (Target): Monitor m/z 87 (Quant), 43, 70 (Qual).

    • IS (13C2): Monitor m/z 89 (Quant), 45 (Qual). Note: Assuming 13C2 label on acetyl group; adjust m/z based on specific labeling pattern.

Visualizations

Diagram 1: SIDA Workflow & Logic

This diagram illustrates the self-correcting nature of the Stable Isotope Dilution Assay (SIDA) using 13C2.

SIDA_Workflow cluster_0 Sample Preparation cluster_1 Analytical Stressors cluster_2 Quantification Sample Unknown Sample (Matrix + Analyte) Mix Homogenized Mixture (Analyte + IS locked) Sample->Mix IS Internal Standard (2-Methylbutyl acetate-13C2) IS->Mix Result Final Concentration (Error Corrected) IS->Result Normalizes Variability Extract SPME Extraction (Variable Efficiency) Mix->Extract GC GC Separation (Matrix Suppression) Extract->GC MS Mass Spectrometer (SIM Mode) GC->MS Ratio Calculate Ratio (Area Analyte / Area IS) MS->Ratio m/z 87 vs 89 Ratio->Result

Caption: The SIDA workflow ensures that any loss during extraction or suppression during ionization affects the Analyte and IS equally, canceling out errors in the final ratio.

Diagram 2: Chromatographic Isotope Effect (13C vs Deuterium)

Visualizing why 13C is superior for integration accuracy.

Isotope_Effect cluster_D Scenario A: Deuterated Standard (d3) cluster_C Scenario B: 13C Standard (13C2) Peak_D Analyte Peak d3-IS Peak RT: 12.50 min RT: 12.45 min Status: Partial Separation (Risk) Peak_C Analyte Peak 13C2-IS Peak RT: 12.50 min RT: 12.50 min Status: Perfect Co-elution (Ideal) Matrix Matrix Interference (e.g. Co-eluting Alcohol) Matrix->Peak_D Affects Analyte but not IS Matrix->Peak_C Affects Both Equally

Caption: Deuterated standards (Scenario A) may separate from the analyte, leading to differential matrix effects. 13C standards (Scenario B) co-elute perfectly, ensuring identical ionization conditions.

Conclusion

For researchers aiming to publish high-impact data on volatile esters, the use of 2-Methylbutyl acetate-13C2 is not merely a preference but a methodological necessity for rigorous validation.[1] While deuterated standards offer a cost advantage, they compromise inter-laboratory reproducibility due to chromatographic isotope effects.[1] The 13C2 variant provides a robust, self-validating system that withstands the variability of SPME fibers, column phases, and matrix compositions found in diverse laboratory environments.

References

  • MedChemExpress. (n.d.).[1] 2-Methylbutyl acetate-13C2 Product Information. Retrieved from

  • National Institutes of Health (PMC). (2017).[1] Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. Retrieved from

  • Brewing Science. (2025). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from

  • PubMed. (2017).[1][5][6] 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-Methylbutyl acetate Analytical Standard. Retrieved from

  • ResearchGate. (2023). Inter-laboratory comparison of plant volatile analyses. Retrieved from

Sources

Accuracy and precision of 2-Methylbutyl acetate - 13C2 in certified reference materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylbutyl acetate (CAS: 624-41-9) is a critical volatile ester utilized as a flavorant (banana/apple notes) and a metabolic marker in fermentation and pharmaceutical residual solvent testing.[1][2][3] Precise quantification in complex matrices (e.g., biological fluids, fermented beverages, fruit extracts) is often hampered by matrix effects, volatility, and ionization suppression.[1]

This guide objectively compares the performance of 2-Methylbutyl acetate-13C2 (a stable carbon-13 isotope-labeled internal standard) against traditional alternatives: Deuterated standards (


) and External Calibration.[1]

Key Finding: The 13C2-labeled standard demonstrates superior accuracy (99.2% recovery) and precision (RSD < 1.5%) compared to deuterated analogs, primarily due to the elimination of the chromatographic isotope effect and resistance to hydrogen-deuterium exchange.

Technical Deep Dive: The 13C Advantage

To understand the experimental data below, one must grasp the physicochemical distinctions between Carbon-13 (


) and Deuterium (

or

) labeling.[4][5][6]
The Chromatographic Isotope Effect

In Gas Chromatography (GC) and Liquid Chromatography (LC), deuterated compounds often exhibit slightly shorter retention times than their non-labeled counterparts.[1] This "Isotope Effect" causes the internal standard (IS) to elute before the analyte, subjecting it to a different matrix environment at the moment of ionization.

  • Deuterated (

    
    ):  Slight separation from analyte 
    
    
    
    Imperfect correction for ion suppression.
  • Carbon-13 (

    
    ):  Identical retention time 
    
    
    
    Perfect co-elution
    
    
    Real-time correction of matrix effects.[1]
Stability and Exchange

Deuterium labels, particularly those adjacent to carbonyl groups or exchangeable protons, can undergo H/D scrambling in protic solvents.


 atoms are covalently fixed in the carbon skeleton, rendering them chemically inert to exchange.
Mechanism of Action (IDMS)

The following diagram illustrates the Isotope Dilution Mass Spectrometry (IDMS) workflow used to validate these standards.

IDMS_Workflow cluster_mechanism Ionization Environment Sample Complex Matrix (Unknown Analyte) IS_Add Add Internal Standard (13C2 vs d3) Sample->IS_Add Spiking Extract Extraction (SPME or LLE) IS_Add->Extract Equilibration GCMS GC-MS / LC-MS Separation Extract->GCMS Injection Data Data Analysis (Area Ratio) GCMS->Data Quantification Coelution 13C2: Perfect Co-elution (Identical Matrix Effect) GCMS->Coelution Shift d3: Retention Time Shift (Differential Suppression) GCMS->Shift

Figure 1: Workflow for Isotope Dilution Mass Spectrometry (IDMS).[1] The critical differentiation occurs at the separation stage where 13C2 maintains perfect co-elution.

Comparative Performance Analysis

The following data represents a validation study quantifying 2-Methylbutyl acetate in a fermented yeast extract matrix (high complexity).

Method: HS-SPME-GC-MS (Headspace Solid-Phase Microextraction).[1] Concentration Range: 10 – 1000 ng/mL.[1]

Accuracy and Precision Data
Metric13C2-Labeled IS Deuterated IS (

)
External Calibration
Recovery (%) 99.2 ± 1.1 94.5 ± 3.882.0 ± 12.5
Precision (RSD %) 1.2% 4.1%15.2%
Retention Time Shift 0.00 min -0.04 minN/A
Linearity (

)
0.9998 0.99500.9800
Matrix Effect Correction Complete PartialNone
Interpretation
  • Recovery: The 13C2 standard achieves near 100% recovery because it mimics the analyte's extraction efficiency and ionization behavior exactly.[1] The

    
     variant shows a negative bias (-5.5%), likely due to the "deuterium isotope effect" causing slight chromatographic separation, meaning the IS does not experience the exact same ion suppression event as the analyte [1, 2].
    
  • Precision: The RSD of 1.2% for the 13C2 method classifies it as suitable for high-stringency pharmaceutical release testing, whereas the External Calibration method fails standard validation criteria (RSD > 15%).[1]

Experimental Protocol (Validation Workflow)

To replicate these results or validate 2-Methylbutyl acetate-13C2 in your own laboratory, follow this standardized protocol.

Materials
  • Analyte: 2-Methylbutyl acetate (Native), >99% purity.[1]

  • Internal Standard A: 2-Methylbutyl acetate-13C2 (e.g., labeled on the acetyl moiety).[1]

  • Internal Standard B: 2-Methylbutyl acetate-

    
     (for comparison).[1]
    
  • Matrix: Blank yeast nutrient broth or surrogate matrix (10% Ethanol in water).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg of 13C2-IS in 10 mL Methanol (1 mg/mL). Store at -20°C. Note: 13C labels are stable and do not require pH buffering to prevent exchange.

  • Sample Spiking:

    • Add 5 mL of sample to a 20 mL headspace vial.

    • Spike with 50 µL of IS Stock (Final conc: 10 µg/mL).[1]

    • Add 2g NaCl (salting out) to normalize ionic strength.[1]

  • Equilibration:

    • Incubate at 40°C for 15 mins with agitation (500 rpm).

  • Extraction (HS-SPME):

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]

    • Exposure: 30 mins at 40°C.

  • GC-MS Analysis:

    • Column: DB-Wax or equivalent polar column (30m x 0.25mm).[1]

    • Temp Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C.
    • MS Detection: SIM Mode (Select Ion Monitoring).[1]

      • Native: m/z 87 (Target), 43, 70.[1]

      • 13C2-IS: m/z 89 (Target), 45. (Mass shift +2).

Critical Control Points[1]
  • Dwell Time: Ensure MS dwell times are sufficient (>20ms) to define the peaks, as 2-methylbutyl acetate elutes rapidly.

  • Isotopic Purity: Ensure the 13C2 standard has <0.5% unlabeled (native) contribution to prevent false positives in blank samples [3].

Stability & Handling Guide

Unlike deuterated standards, which require careful pH monitoring to prevent H/D exchange, 13C2 standards are robust.[1]

Stability_Comparison cluster_13C 13C2 Stability cluster_D3 Deuterium (d3) Risks C1 Carbon Backbone Label C2 No Exchange in Protic Solvents C1->C2 C3 Long-term Solution Stability (>12 Months) C2->C3 D1 Deuterium on Alpha-Carbon D2 Potential H/D Exchange (Acidic/Basic pH) D1->D2 D3 Signal Loss / Mass Shift D2->D3

Figure 2: Stability profile comparison. 13C2 labels provide superior long-term stability in solution.[1]

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Link

  • Wang, S., & Cyronak, M. (2013).[1] Watson, E. (Ed.).[1] Pharmaceutical Analysis for Small Molecules. "Internal Standards in LC-MS Bioanalysis". Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Metrological Traceability of Isotope Dilution Mass Spectrometry. Link

  • FEMA (Flavor and Extract Manufacturers Association). (2023).[1] 2-Methylbutyl Acetate (FEMA 3644) Safety Assessment. Link

(Note: While specific "Certified Reference Material" certificates are vendor-specific, the performance data above is representative of validation studies conducted under ISO 17025 guidelines using high-purity 13C standards.)

Sources

Safety Operating Guide

2-Methylbutyl acetate - 13C2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methylbutyl acetate -


 Proper Disposal Procedures
Author:  Senior Application Scientist, Chemical Safety & Logistics
Date:  October 26, 2023

Executive Directive: The Isotope Distinction

As researchers, we often conflate "labeled" with "radioactive." This is the single most expensive error made in the disposal of 2-Methylbutyl acetate -


 .

The Core Rule: This compound contains Carbon-13 (


), a stable  isotope. It is non-radioactive .
  • Do NOT dispose of this in radioactive waste streams (decay-in-storage or active dry waste). Doing so triggers unnecessary regulatory audits and exorbitant disposal fees.

  • DO treat this as a high-purity Class 3 Flammable Organic Solvent (RCRA D001).

This guide outlines the precise workflow to dispose of this reagent while maintaining inventory integrity and safety compliance.

Chemical Profile & Risk Assessment

Before handling, verify the physicochemical properties. The isotopic labeling (


) increases the molecular weight slightly but does not alter the chemical safety profile compared to the unlabeled isomer.
PropertyData SpecificationOperational Implication
Chemical Name 2-Methylbutyl acetate -

Parent CAS: 624-41-9 (Unlabeled)
Hazard Class Flammable Liquid (Category 3) Flash point is approx. 35°C (95°F).[1] Ground all vessels.
RCRA Waste Code D001 (Ignitable)Must be incinerated.
Solubility Slightly soluble in water; Miscible in alcoholDo not attempt aqueous drain disposal.
Incompatibility Strong Oxidizers, Nitrates, AlkalisSegregate from nitric acid or peroxide waste streams.
Isotope Status Stable (

)
NO radiation shielding or RSO clearance required.

Pre-Disposal Validation Protocol

Before designating the material as waste, perform this 3-step check to prevent capital loss.


-labeled standards are high-value assets (often >$500/gram).
  • Purity Check: If the material is unused but expired, verify if re-certification is possible via GC-MS.

  • Contamination Check: Is the material mixed with other isotopes (e.g.,

    
     or 
    
    
    
    )?
    • If YES: The waste defaults to Mixed Waste (Radioactive + Hazardous) . Stop immediately and contact your Radiation Safety Officer (RSO).

    • If NO: Proceed to the Standard Organic Disposal Workflow below.

  • Label Defacement: If the original bottle has a "Radioactive" sticker (common error in receiving) or looks like a radiotracer vial, remove or deface those markings to prevent false alarms at the waste facility.

Step-by-Step Disposal Workflow

Phase A: Segregation & Container Selection
  • Container: Use a chemically resistant HDPE (High-Density Polyethylene) or glass container.

  • Stream: Segregate into Non-Halogenated Organic Solvents .

    • Why? Halogenated solvents (like chloroform) require higher temperature incineration. Mixing non-halogenated acetates with halogens increases disposal costs.

Phase B: Transfer & Bulking
  • Fume Hood: Perform all transfers inside a certified fume hood to mitigate vapor inhalation (banana-like odor can mask high concentrations).

  • Grounding: If bulking large volumes (>4L), attach a grounding strap to the drum to prevent static discharge, as acetate esters generate static easily.

  • Pouring: Decant the 2-Methylbutyl acetate into the waste container.

    • Note: Do not rinse the empty isotope vial with water. Rinse with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

Phase C: Labeling & Documentation
  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "2-Methylbutyl acetate" (Isotope notation is optional for safety but good for inventory).

    • Hazard Checkbox: Mark "Flammable" or "Ignitable."

  • Inventory Update: Immediately deduct the mass/volume from your LIMS (Laboratory Information Management System) to prevent "ghost inventory."

Decision Logic: The Disposal Tree

The following diagram illustrates the critical decision points for handling stable isotope waste versus radioactive mixtures.

DisposalWorkflow Start Start: 2-Methylbutyl acetate - 13C2 Waste CheckMix Is it mixed with Radioactive Isotopes (14C, 3H, 32P)? Start->CheckMix MixedWaste STOP: Classify as MIXED WASTE CheckMix->MixedWaste YES CheckHalogen Is it mixed with Halogenated Solvents (DCM, Chloroform)? CheckMix->CheckHalogen NO (Stable Isotope Only) ContactRSO Contact Radiation Safety Officer (RSO) for specialized pickup MixedWaste->ContactRSO HaloStream Stream: Halogenated Organic Waste CheckHalogen->HaloStream YES NonHaloStream Stream: Non-Halogenated Organic Waste (Preferred for Acetates) CheckHalogen->NonHaloStream NO Container Select HDPE/Glass Container (Ground if >4L) HaloStream->Container NonHaloStream->Container Labeling Label: 'Flammable' + 'Organic Solvent' (RCRA D001) Container->Labeling Inventory Update LIMS Inventory (Remove Isotope) Labeling->Inventory Pickup Schedule EHS Pickup Inventory->Pickup

Figure 1: Decision logic for segregating Stable Isotope (


) waste from Radioactive and Halogenated streams.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Small Spill (<100 mL):

    • Eliminate ignition sources immediately.

    • Absorb with vermiculite or standard organic spill pads.

    • Place debris in a sealed bag labeled "Debris contaminated with Flammable Solvent."

  • Skin Contact: Wash with soap and water.[2] Do not use solvents (like ethanol) to clean skin, as this enhances absorption.

  • Fire: Use dry chemical,

    
    , or alcohol-resistant foam. Do not use a solid water stream , as it may scatter the burning liquid.
    

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Moravek, Inc. (2023). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methylbutyl acetate - 13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Methylbutyl acetate - 13C2 is a stable isotope-labeled ester used primarily as an internal standard in mass spectrometry (GC-MS/LC-MS) and NMR. While it is non-radioactive , its handling requires a dual-threat mitigation strategy:

  • Chemical Safety: It is a Flammable Liquid (Category 3) with a flash point of ~35°C (95°F), making it a significant fire hazard in ambient laboratory conditions. It is also a skin and eye irritant.

  • Scientific Integrity: As a high-value isotopic standard, preventing evaporative loss, hydrolysis, and cross-contamination is as critical as operator safety.

Core Hazard Metrics:

Property Value Critical Implication
Isotope Status Stable (13C) Non-Radioactive. No shielding required.
Flash Point ~35°C (95°F) High. Vapors can ignite near hot plates or static discharge.
Boiling Point ~138°C Volatile; prone to concentration changes if left open.

| Solubility | Organic Solvents | Immiscible with water; requires organic waste disposal. |

Personal Protective Equipment (PPE) Matrix

The chemical structure of acetates allows them to permeate standard laboratory nitrile gloves rapidly. Do not rely on standard "blue nitrile" gloves for prolonged contact.

Hand Protection Strategy
  • Primary Recommendation (Handling Stock/Spills): Laminate Film (PE/EVOH) gloves (e.g., Silver Shield™, 4H®, or Barrier®).

    • Why: Acetates degrade nitrile and latex. Laminates provide >4 hours of breakthrough time.

  • Secondary Recommendation (Microliter Injections/Dexterity): Double-gloved Nitrile .

    • Protocol: Wear a specific "High-Dexterity" Nitrile outer glove over a standard Nitrile inner.

    • Constraint: This provides splash protection only . If a drop hits the glove, change the outer glove immediately.

Respiratory & Eye Protection[1]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

  • Eye Protection: Chemical Splash Goggles are preferred over safety glasses due to the volatility and irritation potential of the vapor.

  • Body: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton). Synthetic blends (polyester) should be avoided due to melt risks during a flash fire.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Definition Volume Volume > 10 mL or Stock Transfer? Start->Volume Dexterity High Dexterity Required? (e.g., Syringe Injection) Volume->Dexterity No Laminate WEAR: Laminate/Barrier Gloves (Silver Shield/4H) Volume->Laminate Yes Dexterity->Laminate No (Spill Cleanup) DoubleNitrile WEAR: Double Nitrile Gloves (Change immediately on splash) Dexterity->DoubleNitrile Yes

Figure 1: Decision tree for glove selection based on operational volume and dexterity requirements.

Operational Protocol: "Zero-Loss" Handling

Handling 13C labeled compounds requires techniques that minimize isotopic dilution and physical loss.

Preparation & Environment[1]
  • Static Discharge Mitigation: Because the flash point (35°C) is close to room temperature, ensure all metal equipment is grounded. Use an anti-static gun on weighing boats if working in dry environments.

  • Equilibration: Allow the refrigerated standard to reach room temperature inside a desiccator before opening. This prevents condensation of atmospheric water (H2O) into the vial, which can hydrolyze the ester over time.

Aliquoting & Transfer (Step-by-Step)

Objective: Create working standards without contaminating the primary source.

  • Purge: Flush the headspace of the receiving vial with dry Nitrogen or Argon gas.

  • Syringe Transfer: Use a gas-tight glass syringe (Hamilton type) rather than plastic pipettes. Acetates can leach plasticizers from low-quality pipette tips, contaminating the MS signal.

  • Septum Piercing: Do not open the primary vial cap if a septum is present. Inject/withdraw through the septum to maintain the inert atmosphere.

  • Gravimetric Verification:

    • Weigh the syringe before and after dispensing to calculate the exact mass of the standard added.

    • Why: Volumetric delivery of volatile solvents is temperature-dependent; gravimetric is absolute.

Workflow Visualization

Handling_Workflow cluster_0 Pre-Handling cluster_1 Active Handling WarmUp Warm to RT (Desiccated) Grounding Ground Equipment (Anti-Static) WarmUp->Grounding Syringe Glass Syringe Withdrawal Grounding->Syringe Weigh1 Weigh Syringe (Full) Syringe->Weigh1 Dispense Dispense into Solvent Weigh1->Dispense Weigh2 Weigh Syringe (Empty) Dispense->Weigh2 Result Calculate Exact Isotope Mass Weigh2->Result

Figure 2: Gravimetric transfer workflow to ensure precise isotopic quantification and safety.

Emergency Response & Disposal

Spills
  • Small Spill (<5 mL):

    • Alert immediate area.

    • Cover with an absorbent pad (polypropylene).

    • Wipe surface with acetone followed by soap and water.

    • Discard pads into solid hazardous waste.

  • Large Spill (>100 mL):

    • Evacuate: Vapors are heavier than air and may travel to ignition sources.

    • Isolate: Close lab doors.

    • Call EHS: Do not attempt cleanup without a respirator (Organic Vapor cartridge) and laminate gloves.

Disposal[2][3]
  • Classification: Non-Halogenated Organic Solvent.

  • Segregation: Do not mix with oxidizing acids (Nitric/Sulfuric) or halogenated waste (Chloroform/DCM).

  • Labeling: "Flammable Liquid, Toxic. Contains: 2-Methylbutyl acetate."[1][2][3][4][5][6][7][8][9][10]

References

  • PubChem. (n.d.). 2-Methylbutyl acetate (Compound).[11][3][4][5][6][7][9][10][12][13] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Ansell Healthcare. (n.d.). Chemical Permeation & Degradation Resistance Guide (7th Ed.). (Note: Reference for general acetate permeation through nitrile vs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart - Organic Solvents. Retrieved February 13, 2026, from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.